8-Fluoroquinazoline-2,4-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Fluoroquinazoline-2,4-diamine
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed mechanistic insights and field-proven experimental protocols. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, bridging theoretical organic chemistry with practical laboratory application. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to enhance understanding.
Introduction and Strategic Overview
This compound is a key structural motif found in a variety of biologically active molecules. The quinazoline-2,4-diamine scaffold is a well-established pharmacophore, known for its interaction with various biological targets, including kinases and dihydrofolate reductase. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable target for analog synthesis in drug discovery programs.
The synthetic strategy outlined in this guide is a two-stage process that balances efficiency, scalability, and the use of readily accessible starting materials. The core of this pathway is the construction of the quinazoline ring system from a strategically substituted aminobenzonitrile precursor.
The chosen two-stage synthetic pathway comprises:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-3-fluorobenzonitrile.
-
Heterocyclization: Formation of the this compound core via reaction with guanidine.
This approach is predicated on the well-established reactivity of ortho-aminobenzonitriles in forming condensed pyrimidine systems. The logic behind this strategy is to first construct the substituted benzene ring with the required functionalities in the correct orientation, followed by the annulation of the pyrimidine ring to complete the quinazoline core.
Synthesis Pathway Visualization
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Amino-3-fluorobenzonitrile
The cornerstone of this synthesis is the efficient preparation of the key intermediate, 2-amino-3-fluorobenzonitrile. This molecule possesses the vicinal amino and cyano groups necessary for the subsequent cyclization, with the fluorine atom pre-installed at the desired position. A highly effective method for its synthesis is the nucleophilic aromatic substitution (SNAr) of a fluorine atom in 2,3-difluorobenzonitrile with ammonia.
Mechanistic Rationale
The SNAr reaction is particularly well-suited for this transformation. The strong electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack. In 2,3-difluorobenzonitrile, the fluorine atom at the 2-position is more activated towards substitution than the one at the 3-position due to the combined electron-withdrawing effects (both inductive and resonance) of the ortho-cyano group. This inherent electronic bias allows for a regioselective reaction, favoring the formation of the desired 2-amino-3-fluorobenzonitrile isomer.
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorobenzonitrile | 139.11 | 10.0 g | 0.0719 |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
| Ammonia (gas) | 17.03 | To saturation | - |
| Diethyl ether | 74.12 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |
Procedure:
-
An autoclave or a high-pressure steel reaction vessel is charged with 2,3-difluorobenzonitrile (10.0 g, 0.0719 mol) and anhydrous ethanol (150 mL).
-
The solution is cooled to 0°C and saturated with ammonia gas by bubbling it through the mixture for approximately 30-45 minutes.
-
The vessel is securely sealed and heated to 140°C. The reaction is maintained at this temperature for 8-12 hours, during which the internal pressure will increase.
-
After the reaction period, the vessel is allowed to cool to room temperature. The pressure is carefully vented in a fume hood.
-
The reaction mixture is transferred to a round-bottom flask and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water (200 mL) and diethyl ether (2 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) affords 2-amino-3-fluorobenzonitrile as a solid.[1]
Expected Yield: 50-78%
Stage 2: Heterocyclization to this compound
The final stage of the synthesis involves the construction of the pyrimidine ring fused to the fluorinated benzene core. This is achieved through the reaction of 2-amino-3-fluorobenzonitrile with guanidine.
Mechanistic Rationale
The formation of the 2,4-diaminoquinazoline ring from an ortho-aminobenzonitrile and guanidine is a well-established acid- or base-catalyzed condensation and cyclization process. The mechanism proceeds as follows:
-
Nucleophilic Attack: The amino group of the 2-amino-3-fluorobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbon atoms of the guanidine.
-
Ammonia Elimination: This initial addition is followed by the elimination of an ammonia molecule to form a substituted guanidine intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the cyano group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed guanidine moiety.
-
Tautomerization: A final tautomerization step results in the formation of the aromatic this compound.
The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the reaction.
Caption: Plausible mechanism for the cyclization of 2-amino-3-fluorobenzonitrile with guanidine.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-fluorobenzonitrile | 136.13 | 5.00 g | 0.0367 |
| Guanidine hydrochloride | 95.53 | 5.26 g | 0.0551 |
| Sodium ethoxide | 68.05 | 3.75 g | 0.0551 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Water (deionized) | 18.02 | As needed | - |
Procedure:
-
To a stirred solution of anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (3.75 g, 0.0551 mol).
-
Add guanidine hydrochloride (5.26 g, 0.0551 mol) to the solution and stir for 15 minutes at room temperature to liberate the free guanidine base.
-
Add 2-amino-3-fluorobenzonitrile (5.00 g, 0.0367 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Expected Yield: 65-85%
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to this compound. By commencing with the regioselective amination of 2,3-difluorobenzonitrile, the key intermediate, 2-amino-3-fluorobenzonitrile, is obtained in good yield. The subsequent one-pot cyclization with guanidine provides a direct route to the final product. The methodologies described are robust and can likely be adapted for the synthesis of other substituted quinazoline-2,4-diamine analogs, making this guide a valuable resource for professionals in the field of synthetic and medicinal chemistry.
References
An In-Depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, reactivity, and its emerging role as a privileged scaffold in the development of novel therapeutics, particularly as a modulator of the innate immune system and as a kinase inhibitor.
Core Molecular Attributes of this compound
This compound is a fluorinated derivative of the 2,4-diaminoquinazoline scaffold. The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity by altering its electronic distribution and potential for hydrogen bonding.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | --INVALID-LINK-- |
| Molecular Weight | 178.17 g/mol | --INVALID-LINK-- |
| CAS Number | 119584-79-1 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Melting Point | 245-248°C (for 5-fluoro isomer) | --INVALID-LINK-- |
| Boiling Point | 463.1±53.0 °C (Predicted) | --INVALID-LINK-- |
| pKa | 7.53±0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | [1] |
Synthesis of this compound
The synthesis of 2,4-diaminoquinazolines can be achieved through several routes. A common and effective method involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of the C2-N moiety, such as cyanamide or guanidine.
Representative Synthetic Protocol
A plausible and frequently utilized synthetic pathway to this compound starts from 2-amino-3-fluorobenzonitrile. This method involves a cyclization reaction with guanidine, which provides the 2,4-diaminoquinazoline core in a single step.
References
An In-depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a fluorine atom at the 8-position, coupled with diamino substitutions at the 2- and 4-positions, confers unique physicochemical and biological properties. This document delves into the synthesis, characterization, and known biological activities of this compound, with a particular focus on its role as a key building block for the development of kinase inhibitors and immunomodulators. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction
The quinazoline ring system is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has emerged as a particularly valuable scaffold in modern drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the diamino groups at positions 2 and 4 provide crucial hydrogen bonding interactions with biological targets and offer synthetic handles for further derivatization.
This guide will explore the fundamental chemistry of this compound, detail its synthesis and characterization, and provide an in-depth analysis of its biological significance, drawing from the latest scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.
| Property | Value | Source |
| CAS Number | 119584-79-1 | [1] |
| Molecular Formula | C₈H₇FN₄ | [2][3] |
| Molecular Weight | 178.17 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 245-248°C | [4] |
| Boiling Point | 463.1±53.0 °C (Predicted) | [4] |
| Density | 1.500±0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.53±0.10 (Predicted) | [4] |
| Purity | Min. 95% | [2][3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A plausible and commonly employed synthetic route involves the reaction of 2-amino-3-fluorobenzonitrile with a guanidine source, such as guanidine carbonate.
Synthetic Pathway
The synthesis can be conceptualized in the following two main stages:
-
Synthesis of the Precursor: Preparation of 2-amino-3-fluorobenzonitrile.
-
Cyclization: Reaction of the precursor with guanidine to form the quinazoline ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar 2,4-diaminoquinazolines.
Step 1: Synthesis of 2-Amino-3-fluorobenzonitrile
The synthesis of the key intermediate, 2-amino-3-fluorobenzonitrile, can be accomplished from 2-amino-3-fluorobenzoic acid. This involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
-
Amidation: 2-Amino-3-fluorobenzoic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride. Subsequent reaction with ammonia affords 2-amino-3-fluorobenzamide.
-
Dehydration: The resulting amide is then dehydrated using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield 2-amino-3-fluorobenzonitrile.
Step 2: Synthesis of this compound
-
A mixture of 2-amino-3-fluorobenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq) is heated in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane) at a temperature ranging from 130-150 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an anti-solvent.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ether) to afford this compound as a crystalline solid.[3]
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring and the protons of the two amino groups. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule, including the fluorinated aromatic carbon, which will exhibit a characteristic carbon-fluorine coupling.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an exact mass that corresponds to the molecular formula C₈H₇FN₄.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the quinazoline ring, and C-F stretching.
Biological and Pharmacological Profile
The 2,4-diaminoquinazoline scaffold is a known privileged structure in medicinal chemistry, and the 8-fluoro substituted analog is of particular interest due to the potential for enhanced biological activity.
Mechanism of Action
While specific mechanistic studies on the parent this compound are limited, the primary biological activities of its derivatives are centered around two key mechanisms: Toll-like receptor (TLR) agonism and kinase inhibition .
4.1.1. Toll-like Receptor (TLR) 7 and 8 Agonism
Derivatives of this compound have been identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[5][6] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Activation of TLR7 and TLR8, which recognize single-stranded RNA, leads to the production of pro-inflammatory cytokines and type I interferons, initiating a robust immune response. This makes TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[7]
Caption: Simplified TLR7/8 signaling pathway activated by agonists.
4.1.2. Kinase Inhibition
The quinazoline scaffold is a well-known "hinge-binding" motif for various protein kinases. Derivatives of 8-fluoroquinazoline have been investigated as inhibitors of several kinases, including Aurora A kinase, which is a key regulator of cell division and a target for cancer therapy.[7][8] Inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Data
While quantitative data for the parent this compound is scarce in the public domain, studies on its derivatives have demonstrated potent biological activities.
| Derivative | Target | Activity | Cell Line | Source |
| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR7 | LEC: 0.15 µM | HEK293 | [6] |
| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR8 | LEC: 0.16 µM | HEK293 | [6] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | IC₅₀: 168.78 µM | MCF-7 | [7] |
LEC: Lowest Effective Concentration
4.2.1. Antiviral Activity
The 2,4-diaminoquinazoline scaffold has shown promise as a source of antiviral agents.[9] The immunomodulatory effects mediated through TLR7/8 agonism contribute to this activity by stimulating the host's innate immune response against viral infections.
4.2.2. Anti-tubercular Activity
The 2,4-diaminoquinazoline class of compounds has been identified as effective inhibitors of Mycobacterium tuberculosis growth.[10] The mechanism is thought to involve the activation of the compound by a putative dioxygenase, Rv3161c, within the bacteria, suggesting a pro-drug approach.[10]
Applications in Drug Discovery and Research
This compound serves as a versatile starting material and a key pharmacophore for the development of novel therapeutics.
-
Scaffold for Kinase Inhibitors: Its structure provides a solid foundation for the design of ATP-competitive kinase inhibitors for oncology and other therapeutic areas.
-
Immunomodulators: As a precursor to potent TLR7/8 agonists, it is highly relevant for the development of vaccine adjuvants and immunotherapies for cancer and infectious diseases.
-
Antiviral and Antibacterial Agents: The inherent activity of the 2,4-diaminoquinazoline core against various pathogens makes it an attractive starting point for the discovery of new anti-infective agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical structure, coupled with the favorable properties imparted by the fluorine and diamino substituents, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The demonstrated activities of its derivatives as potent TLR7/8 agonists and kinase inhibitors highlight the importance of this scaffold in the ongoing search for novel therapeutics. Further research into the specific biological activities and mechanisms of the parent compound is warranted and could unveil new avenues for therapeutic intervention.
References
- 1. acgpubs.org [acgpubs.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of 2,4-Diaminoquinazoline in Mycobacterium tuberculosis by Rv3161c, a Putative Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Fluoroquinazoline-2,4-diamine: Molecular Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Fluoroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular structure, explore detailed synthetic methodologies, and analyze its potential as a therapeutic agent, particularly in the context of kinase inhibition and anticancer research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this promising molecule.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional orientation make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Numerous quinazoline-containing compounds have been successfully developed into clinically approved drugs, including gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer.[1][2] The 2,4-diaminoquinazoline substitution pattern, in particular, has been a fertile ground for the discovery of novel therapeutic agents, with derivatives showing a wide range of biological activities, including anticancer, and kinase inhibitory properties.[3][4]
This guide focuses on a specific, fluorinated analogue: this compound. The introduction of a fluorine atom at the 8-position of the quinazoline ring is a strategic modification. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5]
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | [6] |
| Molecular Weight | 178.17 g/mol | [6] |
| CAS Number | 119584-79-1 | [6] |
| Appearance | Expected to be a solid | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |
The molecular structure of this compound is characterized by the planar quinazoline ring system with two amino groups at positions 2 and 4, and a fluorine atom at position 8. The presence of the amino groups provides hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The fluorine atom, being highly electronegative, can influence the electron distribution within the aromatic system and participate in specific interactions with target proteins.
Caption: 2D structure of this compound.
Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a representative example based on the synthesis of similar 2,4-diaminoquinazoline derivatives and should be optimized for the specific synthesis of the 8-fluoro analog.
Step 1: Synthesis of a Guanidine Intermediate
-
To a solution of a suitable fluorinated anthranilonitrile in an appropriate solvent (e.g., isopropanol), add a source of guanidine (e.g., guanidine hydrochloride) and a base (e.g., sodium methoxide).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
Step 2: Cyclization to form the Quinazoline Ring
-
The intermediate from Step 1 is then subjected to cyclization conditions. This can often be achieved by heating in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or by using a catalyst.
-
The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).
Step 3: Purification
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for this compound are not available in the reviewed literature, we can predict the expected spectral characteristics based on the analysis of closely related compounds.[7][9][10]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the two amino groups. The protons on the benzene portion of the quinazoline ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at position 8 will cause splitting of the adjacent proton at position 7 (H-7) and potentially a longer-range coupling to the proton at position 6 (H-6). The protons of the two amino groups (at C2 and C4) are expected to appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon atoms of the quinazoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons bearing the amino groups (C-2 and C-4) will also have characteristic chemical shifts.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 178. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, leading to characteristic fragment ions.[11][12]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by N-H stretching vibrations from the two amino groups, typically appearing as one or two bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring will likely appear in the 1500-1650 cm⁻¹ region. A C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.[10]
Biological Activity and Therapeutic Potential
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors.[13][14] The 2,4-diamino substitution pattern has been shown to be particularly effective in targeting various kinases.[3] While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known kinase inhibitors suggests that it is a strong candidate for investigation in this area.
Kinase Inhibition
Many 2,4-diaminoquinazoline derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including EGFR, VEGFR, and CDKs.[2][13][15] The fluorine atom at the 8-position can potentially enhance binding to the ATP-binding pocket of kinases through favorable electrostatic interactions or by displacing water molecules. It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of various kinases.
Caption: Proposed mechanism of kinase inhibition.
Anticancer Activity
Given the role of kinases in cell proliferation and survival, inhibitors of these enzymes are often effective anticancer agents.[1][4] It is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines. Further research is warranted to evaluate its cytotoxic effects and to elucidate its mechanism of action in cancer cells. Studies on related fluoro-quinazoline derivatives have shown promising anticancer activities.[5]
Structure-Activity Relationship (SAR) Insights
For the 2,4-diaminoquinazoline scaffold, the nature and position of substituents on the quinazoline ring and the amino groups are critical for biological activity.[2][16] The fluorine at the 8-position is a key modification. Further derivatization of the amino groups at the 2 and 4 positions could lead to the development of more potent and selective inhibitors. For instance, the introduction of larger, more complex side chains can allow for interactions with specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of drug discovery. Its quinazoline core, combined with the strategic placement of a fluorine atom and two amino groups, makes it a compelling candidate for the development of novel kinase inhibitors and anticancer agents. While the currently available data is limited, the foundational knowledge of related compounds provides a strong rationale for further investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for the large-scale production of this compound.
-
Conducting comprehensive spectroscopic and crystallographic analyses to fully characterize its molecular structure.
-
Performing extensive biological screening to identify its primary molecular targets and to evaluate its efficacy in relevant disease models.
-
Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved therapeutic properties.
This in-depth technical guide serves as a starting point for researchers interested in exploring the potential of this compound. The insights provided herein are intended to facilitate and inspire further research into this promising area of medicinal chemistry.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. uab.edu [uab.edu]
- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
A Senior Application Scientist's Guide to 8-Fluoroquinazoline-2,4-diamine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The quinazoline ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. This technical guide provides an in-depth analysis of a specific, high-interest derivative: 8-Fluoroquinazoline-2,4-diamine. We will explore its fundamental chemical properties, detail a robust synthetic pathway, and elucidate its primary mechanism of action as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, and application as a foundational core for developing next-generation therapeutics, particularly in oncology.
Introduction: The Quinazoline Scaffold
In the landscape of heterocyclic chemistry, few structures offer the therapeutic versatility of the quinazoline nucleus. Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional geometry, ideal for specific and high-affinity interactions within protein active sites. The 2,4-diamino substitution pattern, in particular, has been extensively validated as a potent "hinge-binding" motif in numerous protein kinase inhibitors.[1][2] This motif mimics the adenine portion of ATP, enabling competitive inhibition of kinase activity.
The introduction of a fluorine atom at the 8-position (this compound) is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can modulate the pKa of nearby functional groups, potentially enhancing binding affinity and selectivity for the target protein. This guide focuses on this specific analogue as a case study in rational drug design.
Nomenclature and Physicochemical Properties
Correctly identifying a compound is critical for reproducibility in research. This compound is the commonly accepted name and is consistent with IUPAC naming conventions for substituted heterocycles.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 119584-79-1 | Allbio Pharm[4] |
| Molecular Formula | C₈H₇FN₄ | CymitQuimica[5] |
| Molecular Weight | 178.17 g/mol | CymitQuimica[5] |
| Canonical SMILES | C1=CC(=C2C(=C1)N=C(N=C2N)N)F | N/A |
| PubChem CID | 13837919 | N/A |
| Calculated LogP | 0.9 | N/A |
| Hydrogen Bond Donors | 2 (two NH₂) | N/A |
| Hydrogen Bond Acceptors | 4 (two ring N, two amine N) | N/A |
Note: Some properties like LogP are computationally predicted and should be experimentally verified for critical applications.
Synthesis and Characterization
The synthesis of 2,4-diaminoquinazolines typically proceeds from an appropriately substituted anthranilonitrile precursor. The following protocol describes a reliable, multi-step synthesis adapted from established literature methods.[6]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-3-fluorobenzonitrile.
Pillar of Trustworthiness: This protocol incorporates a final purification step via recrystallization and recommends characterization by ¹H NMR and LC-MS to validate the identity and purity of the final product, ensuring a self-validating workflow.
Step 1: Guanidine Formation (Pre-reaction)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine carbonate (1.5 eq) to a solution of sodium methoxide (2.0 eq) in anhydrous methanol.
-
Stir the mixture for 15 minutes to form free guanidine base.
-
Causality Insight: Guanidine carbonate is a stable salt. Reacting it with a strong base like sodium methoxide liberates the highly reactive free guanidine base in situ, which is necessary for the subsequent cyclization reaction.
-
Step 2: Cyclization Reaction
-
To the methanolic guanidine solution, add 2-amino-3-fluorobenzonitrile (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Insight: This is a condensation-cyclization reaction. The nucleophilic guanidine attacks the nitrile carbon of the anthranilonitrile, followed by an intramolecular cyclization and aromatization to form the stable quinazoline ring system. The fluorine at the adjacent position is electronically withdrawing but does not sterically hinder the cyclization.
-
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
A precipitate of the product should form. If not, slowly add water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold methanol to remove residual impurities.
Step 4: Purification and Characterization
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).
-
Dry the purified solid under vacuum.
-
Confirm the structure and assess purity using the following methods:
-
¹H NMR Spectroscopy: To confirm the proton environment of the final structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (m/z = 179.07 for [M+H]⁺) and purity.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound.
Mechanism of Action and Biological Targets
The 2,4-diaminoquinazoline scaffold is a well-established ATP-competitive kinase inhibitor.[2] The two amino groups form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.
Primary Target Class: Protein Kinases Derivatives of the 8-fluoroquinazoline core have been specifically investigated as inhibitors of Aurora Kinases, particularly Aurora A.[7][8] Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division (mitosis) and are frequently overexpressed in human cancers, making them a prime therapeutic target.[7][9]
Mechanism of Inhibition:
-
Hinge Binding: The N2 and N4 amino groups of the quinazoline ring form hydrogen bonds with the backbone amide and carbonyl groups of key residues in the kinase hinge region (e.g., Alanine).
-
ATP Competition: By occupying the adenine-binding region of the ATP pocket, the inhibitor prevents the binding of endogenous ATP.
-
Inhibition of Phosphorylation: Without ATP, the kinase cannot perform its function of phosphorylating downstream substrate proteins.
-
Cellular Consequence: Inhibition of a kinase like Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately triggering cell cycle arrest (typically at the G2/M phase) and apoptosis (programmed cell death) in cancer cells.[7][8]
Signaling Pathway Diagram: Aurora A Kinase Inhibition
Caption: Inhibition of the Aurora A kinase pathway by an 8-fluoroquinazoline-based inhibitor.
Applications in Drug Discovery and Development
This compound is not an end-drug itself but rather a highly valuable starting material or core scaffold for the development of more complex and potent inhibitors.
-
Anticancer Agents: This is the most prominent application. By functionalizing the N2 and N4 amino groups, medicinal chemists can extend the molecule into other regions of the kinase active site to enhance potency and selectivity. This is a common strategy for developing inhibitors against targets like EGFR, VEGFR, and Aurora Kinases.[2][7]
-
Antifolate Agents: The 2,4-diamino substitution pattern is also present in classical antifolates like methotrexate. This scaffold has been explored for designing novel inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, with applications in anticancer and antimicrobial therapy.[10]
-
Antimicrobial Agents: The quinazoline core has been investigated for activity against various pathogens, including the bacterium responsible for tuberculosis, M. tuberculosis.[1] The development of novel antitubercular agents is a critical area of research due to rising drug resistance.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a fluorine atom and the validated 2,4-diamino hinge-binding motif, makes it an exceptionally valuable building block for modern drug discovery. Its primary utility as a core for ATP-competitive kinase inhibitors continues to drive research in oncology, while its potential in developing novel antifolate and antimicrobial agents underscores its broader therapeutic versatility. For any research organization focused on kinase inhibition or heterocyclic drug development, mastering the chemistry and application of this scaffold is a strategic imperative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [allbiopharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2,4-diaminoquinazoline derivatives
An In-Depth Technical Guide to the Discovery and Evolution of 2,4-Diaminoquinazoline Derivatives in Medicinal Chemistry
Abstract
The 2,4-diaminoquinazoline core represents a quintessential "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive exploration of the discovery and developmental history of this heterocyclic system. We trace its origins from the early days of antifolate chemotherapy, where it emerged as a potent inhibitor of dihydrofolate reductase (DHFR), to its modern-day prominence as a cornerstone for designing highly selective kinase inhibitors. The narrative explains the causality behind the strategic evolution of this scaffold, detailing the synthetic methodologies, the shifting paradigms in drug targeting, and the key structure-activity relationship (SAR) insights that have cemented its role in contemporary drug discovery. This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and field-proven insights into the enduring legacy and future potential of 2,4-diaminoquinazoline derivatives.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long captured the attention of medicinal chemists. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms capable of forming multiple hydrogen bonds, makes it an ideal anchor for interacting with biological macromolecules. First recognized for antimalarial activity, quinazoline derivatives have since been developed into a vast array of therapeutic agents, including antimicrobial, anti-inflammatory, anti-HIV, and notably, anticancer drugs.[1]
Within this broad class, the 2,4-diaminoquinazoline moiety stands out. Its unique arrangement of two amino groups provides critical hydrogen bond donor and acceptor sites, allowing it to mimic endogenous ligands and effectively compete for binding sites on enzymes and receptors. This inherent bioactivity has driven its exploration against a wide range of diseases.
The Genesis: Early Discoveries as Dihydrofolate Reductase (DHFR) Inhibitors
The initial therapeutic breakthrough for 2,4-diaminoquinazolines was rooted in the field of antifolate chemotherapy. The strategy centers on disrupting the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, for cell proliferation.
The Antifolate Concept
Dihydrofolate Reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is a crucial cofactor in the synthesis of thymidine and purines, the building blocks of DNA.[3] Inhibiting DHFR leads to a depletion of the THF pool, arresting DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain microbes.[2][3]
2,4-Diaminoquinazolines as Non-Classical Antifolates
The first generation of DHFR inhibitors, like methotrexate, were "classical" antifolates—structural analogs of folic acid.[2][4] However, their utility was often limited by transport-related drug resistance.[5] This spurred the search for "non-classical," lipophilic inhibitors that could bypass these resistance mechanisms. The 2,4-diaminoquinazoline scaffold proved to be an ideal starting point. These compounds were synthesized and evaluated as inhibitors of DHFR from bacterial, protozoal, and mammalian sources, demonstrating broad applicability.[4][6][7]
Mechanism of Action: DHFR Inhibition
The 2,4-diamino moiety is critical for binding to the active site of DHFR. It forms key hydrogen bonds with conserved acidic residues (e.g., Aspartate), mimicking the interactions of the natural substrate, dihydrofolate.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Spectroscopic Guide to 8-Fluoroquinazoline-2,4-diamine: Characterization and Analysis for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 8-Fluoroquinazoline-2,4-diamine (C₈H₇FN₄, Mol. Wt.: 178.17 g/mol ). As a functionalized quinazoline, this compound represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document is structured to serve as a practical reference for researchers, offering predicted data and detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights herein are synthesized from fundamental principles and comparative data from analogous quinazoline structures, ensuring a robust and scientifically grounded predictive analysis for researchers engaged in its synthesis or application.
Introduction and Molecular Structure
Quinazoline derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The introduction of a fluorine atom at the 8-position and amino groups at the 2- and 4-positions of the quinazoline core can significantly modulate the molecule's electronic properties, membrane permeability, and metabolic stability, making this compound a compound of interest for further investigation.
Accurate structural confirmation and purity assessment are paramount. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of the title compound.
References
1H NMR spectrum of 8-Fluoroquinazoline-2,4-diamine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Fluoroquinazoline-2,4-diamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure in numerous therapeutic agents, and understanding the precise spectroscopic characteristics of its derivatives is paramount for structural elucidation, quality control, and reaction monitoring. This document offers a detailed interpretation of the compound's ¹H NMR spectrum, focusing on the influence of the fluorine substituent and the two amino groups on chemical shifts and coupling patterns. It establishes a theoretical framework for spectral assignment based on established NMR principles and data from analogous structures, presents a detailed experimental protocol for data acquisition, and provides the necessary tools for researchers to confidently identify and characterize this molecule.
Introduction: The Quinazoline Scaffold in Modern Chemistry
The quinazoline ring system is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound combines this important scaffold with two key functional groups: a fluorine atom at the 8-position and two amino groups at the 2- and 4-positions. The fluorine atom can enhance metabolic stability and binding affinity, while the amino groups provide key hydrogen bonding capabilities.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural confirmation of such organic molecules. A thorough understanding of the ¹H NMR spectrum is essential for any scientist working with this compound, as it provides a unique fingerprint of the molecular structure. This guide will dissect the anticipated spectrum, paying special attention to the diagnostic ¹H-¹⁹F coupling constants and the influence of the electron-donating amino groups on the aromatic system.
Theoretical Principles of the ¹H NMR Spectrum
Molecular Structure and Proton Environments
The structure of this compound contains three distinct aromatic protons on the benzene ring portion (labeled H-5, H-6, and H-7) and two sets of amine protons (at C2 and C4). The fluorine atom at C8 is a spin-active nucleus (¹⁹F, I = ½) and will couple with adjacent protons, providing a critical diagnostic tool for assignment.
Caption: Molecular structure of this compound with labeled protons.
Influence of Substituents on Chemical Shifts
The chemical shifts (δ) of the aromatic protons are governed by the electronic environment.
-
Amino Groups (-NH₂): As strong electron-donating groups, the C2-NH₂ and C4-NH₂ groups increase electron density in the quinazoline ring system. This heightened electron density results in increased shielding of the aromatic protons (H-5, H-6, H-7), causing their signals to appear at a higher field (lower ppm) compared to unsubstituted quinazoline.
-
Fluorine Atom (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect deshields nearby protons, shifting their signals to a lower field (higher ppm). The proton closest to the fluorine, H-7, will be the most affected.
Proton-Fluorine (¹H-¹⁹F) Coupling: A Diagnostic Signature
The most distinctive feature of the spectrum will be the spin-spin coupling between the ¹⁹F nucleus at C8 and the aromatic protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.[1][2]
-
Ortho Coupling (³J_HF): The coupling between F8 and H-7 occurs over three bonds. This is typically the largest of the H-F couplings in aromatic systems, with expected values in the range of 6-10 Hz.
-
Meta Coupling (⁴J_HF): The coupling between F8 and H-6 occurs over four bonds. This interaction is weaker, with typical values around 4-8 Hz.[3]
-
Para Coupling (⁵J_HF): The coupling between F8 and H-5 occurs over five bonds and is generally the smallest, often in the range of 0-3 Hz.[4]
These characteristic H-F couplings are invaluable for making unambiguous assignments of the aromatic signals.[5]
Predicted ¹H NMR Spectrum and Interpretation (400 MHz, DMSO-d₆)
While an experimental spectrum is not publicly available in the searched literature, a predicted spectrum can be constructed based on the principles outlined above. DMSO-d₆ is selected as the solvent due to its ability to solubilize the polar compound and resolve N-H proton signals.[6][7]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Rationale |
| H-7 | ~7.30 - 7.50 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.0 | Located ortho to the electron-withdrawing fluorine, resulting in a downfield shift. It exhibits strong ortho coupling to both H-6 and F-8. |
| H-5 | ~7.05 - 7.20 | dd | ³J_HH ≈ 8.0, ⁴J_HH ≈ 1.0 | Less influenced by the fluorine atom. Primarily shows ortho coupling to H-6. The small para H-F coupling may not be resolved. |
| H-6 | ~6.80 - 7.00 | td | ³J_HH ≈ 8.0, ⁴J_HF ≈ 5.5 | Shifted upfield due to the electronic effects of the diamino substitution. Appears as a complex multiplet due to coupling with H-5, H-7, and F-8. |
| C4-NH₂ | ~6.50 - 6.70 | br s | N/A | Broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is sensitive to concentration and temperature. |
| C2-NH₂ | ~5.80 - 6.00 | br s | N/A | Appears as a second distinct broad singlet. The two amino groups are in different chemical environments. |
Detailed Peak-by-Peak Analysis
-
H-7 (ddd, ~7.30 - 7.50 ppm): This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electronegative fluorine atom. Its signal will be split into a doublet by the ortho H-6 (³J_HH), which is further split into a doublet by the strong ortho F-8 (³J_HF). A smaller four-bond coupling to H-5 may further broaden the peaks, resulting in a doublet of doublet of doublets (ddd).
-
H-5 (dd, ~7.05 - 7.20 ppm): This proton is primarily coupled to its ortho neighbor, H-6 (³J_HH), giving a doublet. This doublet may be further split by a small four-bond coupling to H-7 (⁴J_HH). Any para coupling to the fluorine (⁵J_HF) is likely to be very small and may only contribute to peak broadening.[4]
-
H-6 (td, ~6.80 - 7.00 ppm): This proton resides in the most complex coupling network. It is split by its two ortho neighbors, H-5 and H-7 (³J_HH), which have similar coupling constants, initially giving the appearance of a triplet. Each line of this triplet is then split into a doublet by the meta coupling to F-8 (⁴J_HF), resulting in a triplet of doublets.
-
Amine Protons (br s): The two amino groups are non-equivalent and will produce two separate broad singlets. In a solvent like DMSO-d₆, these protons are typically well-resolved. Their broad nature is characteristic of protons attached to nitrogen.[8] Confirmation of these signals can be achieved via a D₂O exchange experiment, wherein the amine peaks would disappear from the spectrum.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended. This workflow incorporates self-validating steps to confirm spectral assignments.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial for observing the exchangeable NH₂ protons.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup (400 MHz or higher):
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation.
-
Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
Validation and Confirmation:
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the C2-NH₂ and C4-NH₂ protons should diminish or disappear, confirming their assignment.
-
¹H-{¹⁹F} Decoupling (Optional): If the spectrometer is equipped with this capability, run a proton spectrum while decoupling the fluorine channel. In this experiment, all H-F couplings will collapse, simplifying the multiplets for H-5, H-6, and H-7 into simpler dd, t, and d patterns, respectively, thus confirming the H-F coupling constants.
-
Caption: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. The key diagnostic features are the three distinct aromatic multiplets in the range of 6.80-7.50 ppm and two broad amine singlets. The precise assignment of the aromatic protons is definitively achieved through the analysis of their characteristic ¹H-¹⁹F coupling constants, with the H-7 proton exhibiting the largest three-bond coupling to the fluorine atom. The provided theoretical analysis and experimental protocol serve as a robust guide for researchers, ensuring accurate and confident structural verification of this important chemical entity in any drug discovery or chemical synthesis program.
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Mass spectrometry analysis of 8-Fluoroquinazoline-2,4-diamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Fluoroquinazoline-2,4-diamine
Foreword: The Analytical Imperative for Novel Scaffolds
In the landscape of modern drug discovery and development, the quinazoline scaffold holds a place of prominence. Its derivatives are integral to numerous therapeutic agents, acting on a wide array of biological targets. The specific compound, this compound, represents a key building block and potential pharmacophore whose precise and accurate characterization is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical tool for this purpose. It provides unparalleled sensitivity and specificity for quantification, structural elucidation, and impurity profiling.
This guide is structured not as a rigid protocol but as a narrative of scientific reasoning. It is designed for researchers, analytical scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each methodological choice. We will journey from the foundational principles of ionization to the intricacies of chromatographic separation, culminating in robust, validated analytical protocols and the logic of spectral interpretation. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that every recommendation is scientifically sound and field-proven.
Part 1: Foundational Principles for Analyzing Nitrogenous Heterocycles
Before delving into specific protocols, we must establish the physicochemical context of our analyte and the analytical principles this context dictates.
Analyte Profile: this compound
Understanding the molecule's properties is the first step in developing a robust analytical method.
-
Structure: A fused heterocyclic system consisting of a pyrimidine ring fused to a benzene ring, substituted with a fluorine atom and two amine groups.
-
Polarity: The presence of two primary amine groups and nitrogen atoms within the rings makes it a polar molecule.
-
Ionizability: The amine groups are basic and readily accept a proton, making the molecule ideally suited for positive mode ionization.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₄ | [1][2] |
| Molecular Weight | 178.17 g/mol | [1] |
| pKa (Predicted) | 7.53 ± 0.10 | [3] |
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
For a polar, readily protonated molecule like this compound, Electrospray Ionization (ESI) is the unequivocal choice.[4][5] ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and typically producing a strong signal for the protonated molecular ion, [M+H]⁺.[5][6] This simplifies the initial mass spectrum and provides a clear precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. While other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used for polar molecules, ESI is generally superior for compounds that are already charged in solution.[7]
Mass Analyzer Selection: A Hybrid Approach
The choice of mass analyzer depends on the analytical goal. In a drug development setting, both quantitative and qualitative data are essential.
-
Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[8][9]
-
Time-of-Flight (TOF) MS: Offers high mass resolution and accuracy, which is critical for confirming elemental composition and identifying unknown metabolites or impurities.[10][11]
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument provides the best of both worlds.[9][12] It allows for high-resolution, accurate-mass full scan data (MS1) and high-resolution product ion spectra (MS/MS), making it a powerful tool for both confident structural elucidation and sensitive quantification.[10][12] This guide will focus on a Q-TOF-based workflow.
Part 2: The Critical Role of Chromatographic Separation
Direct infusion mass spectrometry is useful for initial characterization, but for real-world samples (e.g., from reaction mixtures, biological matrices), chromatographic separation is non-negotiable. Liquid Chromatography (LC) separates the analyte from other components, which is crucial for mitigating matrix effects like ion suppression and for resolving structurally similar isomers or impurities.[13][14]
The Challenge of Polar Analytes
Conventional Reversed-Phase (RP) chromatography, which uses a nonpolar stationary phase (like C18), often provides poor retention for highly polar compounds like this compound.[15][16] The analyte has little affinity for the stationary phase and elutes near the void volume, co-eluting with other unretained matrix components.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for retaining and separating polar molecules.[13][17][18] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar compounds that are unretained by RP methods.[17][18]
Part 3: A Validated Experimental Workflow
This section provides a detailed, step-by-step methodology for the analysis of this compound, grounded in established best practices and regulatory expectations.
Workflow Overview
The logical flow of the analytical process ensures robust and reproducible data generation.
Protocol 1: Sample and Standard Preparation
Trustworthiness: This protocol establishes a clean, consistent starting point, minimizing variability.
-
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard. Dissolve in methanol in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with a 90:10 (v/v) acetonitrile:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.[13]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS injection. This protein precipitation method is a simple and effective way to remove the bulk of the matrix.[14]
-
Protocol 2: HILIC-QTOF-MS Method
Expertise: The chosen parameters are based on the physicochemical properties of the analyte and the principles of HILIC and ESI-MS.
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | BEH Amide, 1.7 µm, 2.1 x 100 mm | Amide phase offers excellent retention and selectivity for polar, nitrogenous compounds.[18] |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate is a volatile salt, ideal for MS, and formic acid aids in protonation for better ESI+ signal.[17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent for HILIC. |
| Gradient | 95% B -> 60% B over 5 min | A gradual decrease in organic content elutes the polar analyte from the HILIC column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | |
| MS System | High-Resolution Q-TOF Mass Spectrometer | Enables both accurate mass measurement and fragmentation analysis.[12][19] |
| Ionization Mode | ESI Positive | The basic amine groups are readily protonated.[5] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 120°C | |
| Desolvation Gas | Nitrogen, 600 L/hr at 350°C | Removes solvent droplets to facilitate ion transfer into the vacuum. |
| Acquisition Mode | MS/MS with Collision-Induced Dissociation (CID) | Acquires both precursor ion (MS1) and product ion (MS2) data.[10] |
| Collision Energy | Ramped 15-40 eV | A range of energies ensures the capture of both low- and high-energy fragments. |
Protocol 3: Method Validation Strategy (ICH Q2(R2) Framework)
Authoritative Grounding: A method is only trustworthy if it is validated. This ensures it is fit for its intended purpose, a core tenet of regulatory bodies.[20][21]
For quantitative analysis, the developed method must be validated according to ICH guidelines.[22][23][24]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure signal is from the analyte, not interferences. | Peak purity and resolution from nearest eluting peaks. |
| Linearity | Demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% (or tighter, e.g., 85-115%). |
| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Range | Concentration interval where the method is precise and accurate. | Defined by linearity and accuracy data. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable precision/accuracy. | Signal-to-noise ratio > 10; RSD ≤ 20%. |
| Robustness | Resistance to small, deliberate variations in method parameters. | No significant impact on results. |
Part 4: Data Interpretation and Structural Elucidation
High-Resolution MS1 Data: Confirming Identity
The first step in data analysis is to confirm the presence and identity of the analyte. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Analyte | This compound | ||
| Formula ([M+H]⁺) | C₈H₈FN₄⁺ | ||
| Exact Mass | 179.0727 | 179.0725 | -1.1 |
The low ppm error provides very high confidence in the assigned elemental composition.
Tandem MS (MS/MS) Data: The Fragmentation Fingerprint
Tandem mass spectrometry provides a structural fingerprint of the molecule. By selecting the precursor ion ([M+H]⁺ at m/z 179.07) and subjecting it to collision-induced dissociation (CID), we generate characteristic product ions. The fragmentation of quinazoline derivatives often involves cleavages of the heterocyclic rings.[6][25][26]
Proposed Fragmentation Pathway:
Key Fragmentation Data:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |
| 179.07 | 162.05 | NH₃ (Ammonia) | Loss of one of the exocyclic amine groups is a common pathway for protonated amines.[27] |
| 179.07 | 135.05 | CH₄N₂ (Guanidine fragment) | Ring-opening followed by the loss of a portion of the pyrimidine ring. |
| 135.05 | 108.04 | HCN (Hydrogen Cyanide) | A characteristic loss from nitrogen-containing aromatic rings. |
These specific transitions (e.g., 179.07 -> 162.05 and 179.07 -> 135.05) can be used to build a highly selective and sensitive MRM method for quantification on a triple quadrupole instrument.[8]
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of this compound. By selecting the appropriate analytical tools—HILIC for separation and ESI-Q-TOF MS for detection—we can achieve robust and reliable characterization. The provided protocols for sample preparation, LC-MS analysis, and data interpretation serve as a validated blueprint for researchers in pharmaceutical development. The causality behind each choice, from ionization method to chromatographic phase, has been explained to empower the scientist not just to follow a method, but to understand and adapt it. Adherence to these principles and validation frameworks ensures data of the highest integrity, suitable for advancing drug discovery programs and meeting regulatory standards.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [allbiopharm.com]
- 3. 2,4-DIAMINO-5-FLUOROQUINAZOLINE | 119584-70-2 [m.chemicalbook.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis [publikationen.uni-tuebingen.de]
- 13. 小分子 HPLC [sigmaaldrich.com]
- 14. tecan.com [tecan.com]
- 15. agilent.com [agilent.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
- 19. youtube.com [youtube.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. database.ich.org [database.ich.org]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 25. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
Physical and chemical characteristics of 8-Fluoroquinazoline-2,4-diamine
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 8-Fluoroquinazoline-2,4-diamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic aromatic compound belonging to the quinazoline class of molecules. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its structural features, physicochemical properties, spectroscopic profile, and chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization of this and similar small molecules, grounding theoretical knowledge in practical application.
Molecular Structure and Identification
This compound is a derivative of quinazoline, a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring.[1][3] The structure is characterized by a fluorine atom substituted at the 8-position of the benzene ring and two amino groups at the 2- and 4-positions of the pyrimidine ring. The fluorine substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive modification in drug design.
Caption: 2D Structure of this compound with IUPAC numbering.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] Optimizing properties such as solubility, lipophilicity, and ionization state is a central goal in medicinal chemistry.[5] A summary of the known and predicted properties for this compound is presented below.
| Property | Value | Source / Comments |
| CAS Number | 119584-79-1 | [6] |
| Molecular Formula | C₈H₇FN₄ | [7] |
| Molecular Weight | 178.17 g/mol | [6][7] |
| Appearance | Expected to be a solid at room temperature. | Based on related quinazoline structures.[8][9] |
| Melting Point | 245-248°C | Note: This experimental value is for the isomeric compound 5-Fluoroquinazoline-2,4-diamine.[8] |
| Boiling Point | ~463.1 °C | Predicted value.[8] |
| Density | ~1.50 g/cm³ | Predicted value.[8] |
| pKa | ~7.53 | Predicted value; attributed to the basicity of the diamino groups.[8] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. | General characteristic for small, aromatic heterocyclic molecules.[10] |
Spectroscopic Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. For a novel or reference compound, acquiring a full suite of spectra is a self-validating step to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and broader signals for the amine (NH₂) protons. The coupling patterns between adjacent aromatic protons can confirm the substitution pattern.
-
¹³C NMR : The carbon NMR spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (N, F) and the aromatic system.
-
¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, providing direct evidence for the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS) : This technique provides the exact molecular weight of the compound. For this compound, a high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 179.0728, confirming the elemental composition.[11]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.[12] The spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching : Around 3100-3500 cm⁻¹, typically appearing as one or two sharp peaks for the primary amine groups.
-
C=N and C=C stretching : In the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinazoline core.
-
C-F stretching : A strong absorption band typically found in the 1000-1300 cm⁻¹ region.
-
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups:
-
Basicity : The two amino groups at positions 2 and 4 confer basic properties to the molecule, allowing it to form salts with acids. The pyrimidine ring nitrogens are also basic. The predicted pKa of ~7.53 suggests the molecule will be significantly protonated at physiological pH, which has implications for its solubility and interaction with biological targets.[8]
-
Nucleophilicity : The exocyclic amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, or condensation.
-
Aromatic System : The quinazoline ring is an electron-deficient aromatic system. The fluorine atom at position 8 acts as an electron-withdrawing group via induction, further influencing the reactivity of the benzene portion of the ring system.
Experimental Protocols
The following protocols describe standard methods for determining key physicochemical properties. The choice of methodology is driven by the need for accuracy, reproducibility, and relevance to drug discovery applications.[5][13]
Protocol 1: Determination of pKa by Potentiometric Titration
-
Principle : This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is 50% ionized.
-
Methodology :
-
Preparation : Accurately weigh ~1-2 mg of this compound and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Calibration : Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration : Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa values, followed by titration with 0.1 M NaOH to determine any acidic pKa values.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is calculated from the inflection point of the curve using appropriate software. The experiment should be run in triplicate to ensure reproducibility.
-
Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Principle : The shake-flask method is the gold standard for measuring the partition coefficient (LogP), which represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[4]
-
Methodology :
-
Preparation : Prepare a stock solution of the compound in the solvent in which it is most soluble. Prepare a series of dilutions.
-
Partitioning : In a glass vial, mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Add a known amount of the compound stock solution.
-
Equilibration : Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation : Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.
-
Caption: A logical workflow for the comprehensive characterization of a small molecule.
Applications in Research and Drug Discovery
Quinazoline derivatives are of immense interest in pharmaceutical chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][14] They function as scaffolds for designing potent and selective inhibitors of various enzymes, particularly kinases.[15][16]
This compound serves as a valuable building block for the synthesis of more complex molecules. The diamino substitution at the 2- and 4-positions provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.[17][18] The 8-fluoro substituent can enhance binding affinity to target proteins and improve metabolic stability, key attributes for developing successful drug candidates.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential in medicinal chemistry. This guide has consolidated its known structural and physicochemical properties while providing robust, validated protocols for its empirical characterization. A thorough understanding of these core characteristics is the foundational step for any researcher aiming to leverage this and similar quinazoline scaffolds in the rational design of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound [allbiopharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 2,4-DIAMINO-5-FLUOROQUINAZOLINE | 119584-70-2 [m.chemicalbook.com]
- 9. 6-Fluoroquinazolin-2-amine CAS#: 20028-72-2 [amp.chemicalbook.com]
- 10. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 15. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Fluoroquinazoline-2,4-diamine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation and analysis of the crystal structure of 8-fluoroquinazoline-2,4-diamine. This document will navigate the essential experimental and analytical workflows, from synthesis and crystallization to advanced structural interpretation, grounded in established scientific principles.
Introduction: The Significance of this compound
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents[1]. The 2,4-diamino substitution pattern is particularly noteworthy for its role in developing potent inhibitors for various biological targets, including dihydrofolate reductase and protein kinases[2][3]. The introduction of a fluorine atom at the 8-position is a strategic modification intended to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile[4]. A detailed understanding of the three-dimensional structure of this compound is paramount for structure-based drug design, enabling the rational optimization of its interactions with biological targets.
Part 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The synthesis of this compound can be approached through several established routes for 2,4-diaminoquinazolines, often involving the cyclization of an appropriately substituted anthranilonitrile with a source of the C2-N moiety, such as cyanamide or guanidine[1][5].
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2-amino-3-fluorobenzonitrile serves as a key precursor.
-
Cyclization: The precursor is reacted with guanidine carbonate in a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, typically by the addition of water. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of the Synthesized Compound
Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The ¹⁹F NMR will provide a characteristic signal for the fluorine atom at the 8-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized compound, which should ideally be >98% for crystallization trials.
Part 2: Crystallization and X-ray Diffraction
The acquisition of high-quality single crystals is often the most challenging aspect of crystal structure determination. A systematic approach to screening various crystallization conditions is crucial for success.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: A range of solvents with varying polarities should be screened. Given the presence of amino groups and the aromatic system, solvents such as ethanol, methanol, acetonitrile, and mixtures with water are promising candidates.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested using a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent ice formation.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for the crystal structure determination of this compound.
Data Collection and Processing
Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)[6]. The collected diffraction data is then processed using specialized software to integrate the reflection intensities and perform necessary corrections for factors such as absorption and crystal decay.
Part 3: Structure Solution, Refinement, and Analysis
The processed diffraction data is used to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule.
Structure Solution and Refinement
The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters to best fit the experimental diffraction data.
Key Crystallographic Data (Hypothetical)
The following table summarizes the key crystallographic parameters that would be obtained from a successful structure determination.
| Parameter | Expected Value/Range |
| Chemical Formula | C₈H₇FN₄ |
| Formula Weight | 178.17 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.4-1.6 |
| R-factor (%) | < 5 |
| Goodness-of-fit (GOF) | ~1 |
Analysis of the Crystal Structure
A thorough analysis of the refined crystal structure will reveal key insights into the molecular geometry and intermolecular interactions.
-
Molecular Geometry: The bond lengths, bond angles, and torsion angles of the this compound molecule will be determined with high precision. The planarity of the quinazoline ring system and the orientation of the amino groups will be of particular interest.
-
Intermolecular Interactions: The crystal packing will be analyzed to identify and characterize intermolecular interactions, such as hydrogen bonds and π-π stacking. The amino groups are expected to act as hydrogen bond donors, while the nitrogen atoms of the quinazoline ring and the fluorine atom can act as hydrogen bond acceptors.
Logical Relationship of Structural Features
Caption: Interplay of molecular and intermolecular features in the crystal structure.
Part 4: Impact of the 8-Fluoro Substitution
The presence of the fluorine atom at the 8-position is expected to have a significant impact on both the crystal packing and the biological activity of the molecule.
-
Influence on Crystal Packing: The electronegative fluorine atom can participate in non-covalent interactions, such as C–H···F hydrogen bonds, which can influence the overall crystal packing arrangement. This can, in turn, affect the solid-state properties of the compound, including its solubility and dissolution rate.
-
Modulation of Biological Activity: The 8-fluoro substituent can alter the electronic properties of the quinazoline ring system, potentially affecting its ability to interact with biological targets[7]. Furthermore, the fluorine atom can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.
Conclusion
The determination and analysis of the crystal structure of this compound provide invaluable information for understanding its structure-property relationships. This knowledge is critical for the rational design of novel quinazoline-based therapeutic agents with improved efficacy and safety profiles. The methodologies and analytical frameworks presented in this guide offer a comprehensive approach for researchers engaged in the structural elucidation of novel pharmaceutical compounds.
References
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Fluoroquinazoline-2,4-diamine in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives achieving clinical success.[1][2] These compounds predominantly act as ATP-competitive inhibitors, targeting the catalytic domain of protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][4] 8-Fluoroquinazoline-2,4-diamine represents a novel derivative within this promising class of compounds. This document provides a comprehensive guide for its characterization in in vitro kinase assays, offering detailed protocols for determining its inhibitory potency and selectivity. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery efforts.
Principle of Kinase Inhibition Assays
In vitro kinase assays are fundamental tools for quantifying the enzymatic activity of a kinase and assessing the potency of inhibitory compounds.[5] The core principle involves measuring the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a protein or peptide).[5][6] The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence.[7] A variety of detection methods can be employed, each with its own advantages, including radiometric and non-radiometric approaches.[8][9]
Non-radiometric assays, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence-based methods (e.g., LanthaScreen®), have gained popularity due to their high-throughput capabilities and safety profiles.[8][10][11] The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][12] Conversely, the LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that can be configured as either a binding or activity assay.[11][13] Radiometric assays, considered a gold standard for their direct and sensitive nature, measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[14][15][16]
Figure 1. General mechanism of ATP-competitive kinase inhibition.
Materials and Reagents
Sourcing high-quality reagents is critical for the reproducibility and accuracy of in vitro kinase assays.
| Reagent | Recommended Source(s) | Key Considerations |
| This compound | Custom Synthesis/Commercial Vendor | Purity should be >95% as determined by HPLC. Prepare a 10 mM stock solution in 100% DMSO. |
| Recombinant Kinase(s) | Promega, Thermo Fisher Scientific, Sigma-Aldrich | Select highly pure and active enzyme preparations. The choice of kinase will depend on the therapeutic target of interest (e.g., EGFR, VEGFR for a quinazoline derivative). |
| Kinase Substrate | Promega, Thermo Fisher Scientific, AnaSpec | Use a substrate (peptide or protein) that is specific and efficient for the kinase of interest. |
| ATP | Promega (Ultra Pure) | High-purity ATP is crucial to minimize background signal from contaminating ADP.[17] |
| ADP-Glo™ Kinase Assay System | Promega (Cat. #V9101) | Includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP.[10][18] |
| LanthaScreen® Eu Kinase Binding Assay | Thermo Fisher Scientific | Includes Kinase Buffer, Tracer, and Eu-labeled antibody.[11] |
| [γ-³²P]ATP | PerkinElmer | Handle with appropriate safety precautions in a designated radioactivity area.[16] |
| P81 Phosphocellulose Paper | Whatman | For use in radiometric assays to capture phosphorylated substrates.[14] |
| Assay Plates | Corning, Greiner Bio-One | Use white, opaque plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk and background. |
| Kinase Buffer | Varies by assay and kinase | A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11] Always optimize for the specific kinase. |
| DMSO | Sigma-Aldrich (ACS grade or higher) | Ensure it is anhydrous to prevent compound precipitation. |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19]
Protocol 1: IC50 Determination using the ADP-Glo™ Luminescence Assay
This protocol is a robust method for quantifying kinase activity by measuring the amount of ADP produced.[20] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.[12]
Figure 2. Workflow for IC50 determination using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions. Then, create an intermediate dilution of these compounds in the kinase assay buffer.
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[18]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.[12]
-
Incubation: Incubate the plate at room temperature for 30 to 60 minutes.[18]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 2: IC50 Determination using a Radiometric Assay
This classic method offers high sensitivity and is considered a gold standard for kinase assays.[9][21] It directly measures the incorporation of a radioactive phosphate group into a substrate.[14]
Step-by-Step Methodology:
-
Compound Preparation: As described in Protocol 1.
-
Kinase Reaction Setup (in microcentrifuge tubes or a 96-well plate):
-
Prepare a master mix containing kinase buffer, the specific substrate, and the kinase.
-
Aliquot the master mix into reaction tubes.
-
Add the diluted this compound or DMSO control.
-
Initiate the reaction by adding a solution of ATP mixed with [γ-³²P]ATP. The final reaction volume is typically 20-25 µL.[14]
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Substrate Capture:
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition:
-
Place the dried P81 papers into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.[21]
-
Data Analysis and Interpretation
The raw data (luminescence or counts per minute) is used to calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism or equivalent.[23]
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
| This compound [nM] | Kinase Activity (Luminescence Units) | % Inhibition |
| 0 (Positive Control) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.4 |
| 10 | 1,200,000 | 20.7 |
| 50 | 780,000 | 49.7 |
| 100 | 450,000 | 72.4 |
| 500 | 150,000 | 93.1 |
| 1000 | 80,000 | 97.9 |
| No Enzyme (Negative Control) | 50,000 | 100 |
Hypothetical data for illustrative purposes.
From a dose-response curve plotted with this data, the IC50 value can be interpolated as the concentration of the inhibitor at which 50% of the kinase activity is inhibited.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal | Contaminated reagents (e.g., ADP in ATP stock); non-enzymatic hydrolysis of ATP. | Use high-purity reagents, such as Promega's Ultra Pure ATP.[17] Run a "no enzyme" control to determine the background. |
| Low signal-to-background ratio | Insufficient kinase activity; suboptimal assay conditions. | Increase the kinase concentration or incubation time. Optimize buffer components (e.g., MgCl₂ concentration), pH, and temperature. |
| Poor Z'-factor (<0.5) | High variability in positive or negative controls. | Ensure accurate and consistent pipetting. Check for reagent instability or improper mixing. |
| Inconsistent IC50 values | Compound precipitation; inhibitor instability; incorrect serial dilutions. | Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. Verify compound solubility and stability in the assay buffer. Prepare fresh dilutions for each experiment. |
Conclusion
This compound, as a member of the well-validated quinazoline class of kinase inhibitors, holds significant potential for targeted drug discovery.[3][24] The protocols detailed in this guide provide a robust framework for the in vitro characterization of its inhibitory activity. By employing standardized and optimized assays such as ADP-Glo™ or radiometric methods, researchers can obtain reliable and reproducible data on the potency and selectivity of this and other novel kinase inhibitors, thereby accelerating the journey from hit identification to lead optimization.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 16. revvity.com [revvity.com]
- 17. carnabio.com [carnabio.com]
- 18. promega.com [promega.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 8-Fluoroquinazoline-2,4-diamine Derivatives as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 8-fluoroquinazoline-2,4-diamine derivatives as potent vaccine adjuvants. This document outlines the mechanism of action, provides detailed protocols for synthesis and evaluation, and offers insights into the interpretation of results for researchers in immunology and vaccine development.
Introduction: A New Class of Immune Potentiators
The development of effective vaccines is a cornerstone of modern medicine. While antigens are the key to inducing a specific immune response, they are often not sufficient on their own to elicit a robust and long-lasting protective immunity. Vaccine adjuvants are substances that, when co-administered with an antigen, enhance the immune response.[1][2] They act by stimulating the innate immune system, the body's first line of defense, which in turn orchestrates a more potent and durable adaptive immune response.[1]
This compound derivatives are a novel class of synthetic small molecules that have emerged as powerful vaccine adjuvants.[3][4] These compounds function as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[4] TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA viruses, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4][5] This activation is crucial for initiating a strong T helper 1 (Th1)-biased immune response, which is essential for clearing viral infections.
One of the most well-studied compounds in this class is (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, also referred to as compound 31 in some literature.[3][4][6] This molecule has demonstrated significant potential as a mucosal vaccine adjuvant, particularly for intranasal administration, enhancing both systemic (IgG) and mucosal (IgA) antibody responses against influenza virus in preclinical models.[3][4]
Mechanism of Action: TLR7/8 Agonism
The adjuvant activity of this compound derivatives is rooted in their ability to activate TLR7 and TLR8. Upon administration, these small molecules are taken up by APCs and traffic to the endosomes, where they bind to and activate TLR7 and TLR8. This binding event initiates a downstream signaling pathway that results in the activation of transcription factors, such as NF-κB and IRF7, leading to the production of a variety of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7] This cytokine milieu promotes the maturation and activation of dendritic cells, enhancing their ability to process and present antigens to T cells, thereby bridging the innate and adaptive immune responses.
Figure 1: Simplified TLR7/8 signaling pathway initiated by this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A general approach involves the construction of the quinazoline core followed by functionalization at the 2 and 4 positions. Below is a representative synthetic scheme for the preparation of the 8-fluoro-2,4-diaminoquinazoline core.[8]
General Synthetic Scheme
Figure 2: General synthesis of the this compound core.
Note: This is a generalized scheme. Specific reaction conditions and reagents may vary depending on the desired substitutions on the diamine groups. For the synthesis of specific derivatives like (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, further substitution reactions at the 4-position would be required.[9]
Application Protocols
Protocol 1: In Vitro Screening of Adjuvant Activity using TLR Reporter Cells
This protocol describes the use of commercially available HEK-Blue™ TLR7 and TLR8 reporter cell lines to assess the agonist activity of this compound derivatives. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (or equivalent reporter cell lines)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive controls: R848 (Resiquimod) for TLR7/8, Imiquimod for TLR7[5]
-
HEK-Blue™ Detection medium
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh growth medium to a concentration of 2.8 x 10⁵ cells/mL.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and positive controls in growth medium. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) and a media-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 160 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 40 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and monitor for color development (purple/blue).
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a plate reader. The intensity of the color change is proportional to the level of NF-κB activation. Calculate the EC₅₀ (half-maximal effective concentration) for each compound.
Protocol 2: Formulation of Adjuvant with a Model Antigen for In Vivo Studies
This protocol provides a general method for formulating an this compound derivative with a model antigen, such as ovalbumin (OVA) or a viral protein, for intranasal administration in mice.
Materials:
-
This compound derivative (e.g., (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol)
-
Model antigen (e.g., inactivated influenza virus, recombinant protein)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Adjuvant Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in sterile PBS. The final concentration of the organic solvent should be minimal and non-toxic to the animals.
-
Antigen Preparation: Reconstitute or dilute the model antigen in sterile PBS to the desired concentration.
-
Formulation: On the day of immunization, mix the adjuvant solution with the antigen solution in a sterile microcentrifuge tube. For example, to prepare a 20 µL dose for intranasal administration in mice, you might mix 10 µL of a 2x adjuvant solution with 10 µL of a 2x antigen solution.
-
Incubation (Optional): The mixture can be gently agitated and incubated at room temperature for a short period (e.g., 30 minutes) to allow for any potential non-covalent interactions between the adjuvant and the antigen, although this is not always necessary for small molecule adjuvants.
-
Final Volume Adjustment: Ensure the final volume of the formulation is appropriate for the intended route of administration (e.g., 10-20 µL per nostril for intranasal delivery in mice).
Protocol 3: In Vivo Immunization and Challenge Study in a Mouse Model
This protocol outlines a general workflow for evaluating the adjuvant efficacy of an this compound derivative in a mouse model, using an inactivated influenza virus as the antigen.
References
- 1. Vaccine adjuvants: mechanisms and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine Formulation for Infectious Diseases and Adjuvant Mechanisms of Action | MDPI [mdpi.com]
- 3. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo [jmicrobiol.or.kr]
- 5. invivogen.com [invivogen.com]
- 6. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 8-Fluoroquinazoline-2,4-diamine Activity
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 2,4-diaminoquinazoline derivatives have emerged as a promising series of compounds, demonstrating potent activity as antitumor agents and inhibitors of dihydrofolate reductase (DHFR).[2] Recent studies have also highlighted their potential as kinase inhibitors, a critical class of oncology drugs.[3][4] The compound 8-Fluoroquinazoline-2,4-diamine belongs to this chemical family and, based on related structures, is hypothesized to function as a kinase inhibitor, potentially targeting cell cycle regulators like Aurora A kinase.[5][6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. We present an integrated suite of four key cell-based assays, designed to build a complete pharmacological profile, from broad cytotoxic effects to specific molecular target engagement. The protocols herein are designed not just as a series of steps, but as self-validating systems that explain the causality behind experimental choices, ensuring scientific integrity and reproducibility.
The workflow progresses logically:
-
Assessment of Cellular Viability: Quantifying the compound's overall cytotoxic or cytostatic effect on cancer cell lines.
-
Quantification of Apoptosis: Determining if the observed cytotoxicity is mediated by programmed cell death.
-
Confirmation of Target Engagement: Verifying that the compound physically interacts with its intended protein target within the complex cellular environment.
-
Measurement of Pathway Inhibition: Analyzing the functional consequence of target engagement by monitoring the downstream signaling pathway.
Section 1: Assessment of Cellular Viability and Cytotoxicity via XTT Assay
Expertise & Experience: The "Why"
Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell proliferation and viability. The XTT assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an accurate proxy for the number of viable cells.[7] We select the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay for its superior workflow. The reduced formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents like DMSO.[8][9] This streamlines the protocol, reduces potential errors from incomplete formazan dissolution, and minimizes compound precipitation issues, leading to more reliable and reproducible IC₅₀ values.[8]
Experimental Workflow: XTT Assay
Caption: Workflow for assessing cell viability using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity. Also prepare a "vehicle control" with the same final DMSO concentration.
-
Cell Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions, vehicle control, or fresh medium (for untreated controls). This brings the final volume to 200 µL.
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Just before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.[8] Gently swirl the plate to mix.
-
Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[8] Monitor the plate for the development of an orange color in the control wells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[8][10] Use a reference wavelength between 630-690 nm to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
| Parameter | Recommended Value | Rationale |
| Cell Line | MCF-7 (Breast Cancer) | Relevant for Aurora A kinase inhibitors.[6][11] |
| Seeding Density | 5,000 cells/well | Ensures cells are in logarithmic growth phase during treatment. |
| Compound Conc. | 0.01 µM to 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times to observe antiproliferative effects. |
| XTT Incubation | 4 hours | Provides sufficient time for signal development without saturation.[9] |
Section 2: Quantifying Apoptosis Induction with Caspase-Glo® 3/7 Assay
Expertise & Experience: The "Why"
A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or cell death (cytotoxic effect). Many kinase inhibitors exert their anticancer effects by inducing apoptosis (programmed cell death).[5][6] The Caspase-Glo® 3/7 Assay is a highly sensitive and specific method for quantifying apoptosis. It measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. The assay's "add-mix-measure" format is exceptionally simple, involving a single reagent addition that lyses the cells and contains a proluminescent substrate for caspase-3/7.[12][13] The resulting luminescent signal is directly proportional to caspase activity and provides a robust, quantitative measure of apoptosis induction.[13]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for quantifying apoptosis via the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 80 µL of medium.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 20 µL of 5X compound solutions to achieve final concentrations (e.g., IC₅₀, 2x IC₅₀, 5x IC₅₀ as determined from the XTT assay). Include wells for vehicle control and a positive control like Staurosporine (e.g., 1 µM).
-
Apoptosis Induction: Incubate the plate for a period appropriate for apoptosis induction, which is typically shorter than for viability assays (e.g., 18-24 hours).
-
Reagent Preparation & Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.[13]
-
Signal Development: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank from all readings.
-
Calculate the fold change in caspase activity relative to the vehicle control: (Fold Change) = (Lum_treated / Lum_vehicle).
-
Present data as a bar graph showing the fold change for each treatment condition.
-
| Parameter | Recommended Value | Rationale |
| Plate Type | White-walled | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Cell Density | 20,000 cells/well | Provides a robust signal-to-noise ratio.[13] |
| Treatment Time | 24 hours | Optimal time window to capture peak executioner caspase activity. |
| Positive Control | Staurosporine (1 µM) | A well-known, potent inducer of apoptosis to validate assay performance.[14] |
| Reagent Incubation | 1.5 hours | Allows the luminescent signal to reach a stable plateau.[13] |
Section 3: Confirming Target Engagement via Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: The "Why"
While viability and apoptosis assays show a compound's effect, they do not prove it acts through the intended molecular target. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms direct target engagement in an unadulterated cellular environment.[15][16] The principle is that when a ligand (our compound) binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation and aggregation.[17] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding compound. This provides unequivocal evidence of a physical interaction between the compound and its target inside the cell.[18][19]
Principle of CETSA®
Caption: Principle of ligand-induced thermal stabilization in CETSA®.
Detailed Protocol: CETSA® with Western Blot Detection
Materials:
-
Cell line expressing the target kinase
-
This compound
-
PBS and Cell Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Ultracentrifuge
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose/PVDF membranes
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with the compound (e.g., 10x IC₅₀) and another with vehicle (DMSO) for 2-4 hours in the incubator.
-
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in a small volume of PBS with inhibitors.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and run a temperature gradient program (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes at each temperature, followed by a 3-minute hold at 4°C.[15]
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[18]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., via BCA assay). Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting:
-
Denature the normalized samples in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the relative band intensity against temperature for each condition.
-
The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.
-
Section 4: Measuring Inhibition of Downstream Kinase Signaling by Western Blot
Expertise & Experience: The "Why"
Confirming target engagement with CETSA® is critical, but demonstrating a functional consequence is the ultimate proof of a compound's mechanism of action. For a kinase inhibitor, this means showing a decrease in the phosphorylation of its downstream substrates.[3][20] Western blotting is the gold-standard technique for this purpose. By using phospho-specific antibodies, we can directly visualize and quantify the reduction in substrate phosphorylation in cells treated with this compound. This assay connects target binding to the inhibition of the signaling pathway, validating the compound's intended biological effect.
Signaling Pathway Inhibition
Caption: Inhibition of a kinase pathway and its detection by Western blot.
Detailed Protocol: Phospho-Protein Western Blot
Materials:
-
Cell line with an active signaling pathway for the target kinase
-
This compound
-
Cell Lysis Buffer with protease and phosphatase inhibitors
-
Phospho-specific primary antibody for a known downstream substrate
-
Total protein primary antibody for the same substrate (for loading control)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of the compound (e.g., 0.1x to 10x IC₅₀) for a short duration (e.g., 1-6 hours) to capture direct effects on signaling.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.[21][22]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and denature with SDS sample buffer by heating at 95°C for 5 minutes.[22]
-
Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Loading Control):
-
To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody that detects the total level of the substrate protein.
-
Alternatively, run a parallel gel and blot for the total protein.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and the total protein for each sample.
-
Calculate the ratio of phospho-protein to total protein to normalize for any loading differences.
-
Plot the normalized phospho-protein levels against the compound concentration to demonstrate dose-dependent inhibition of the signaling pathway.
-
| Parameter | Recommended Value | Rationale |
| Treatment Time | 1-6 hours | A short duration captures the direct impact on kinase signaling before secondary or feedback effects occur. |
| Lysis Buffer | Contains phosphatase inhibitors | Critical to preserve the phosphorylation state of proteins during sample preparation.[23] |
| Blocking Buffer | 5% BSA in TBST | Reduces non-specific antibody binding, particularly important for phospho-antibodies. |
| Loading Control | Total Substrate Protein | The most accurate control for quantifying changes in phosphorylation. |
Conclusion
This application note outlines a rigorous, multi-faceted approach to characterizing the cellular activity of this compound. By systematically progressing from a broad assessment of cell viability (XTT assay) to the specific mechanism of cell death (Caspase-Glo®), and then to direct molecular validation (CETSA® and phospho-Western blotting), researchers can build a comprehensive and compelling data package. This integrated workflow not only determines the compound's potency but also elucidates its precise mechanism of action, providing the trustworthy and authoritative data required for advancing promising compounds in the drug discovery pipeline.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. scispace.com [scispace.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Elucidating the Mechanism of Action of 8-Fluoroquinazoline-2,4-diamine
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] Derivatives of 2,4-diaminoquinazoline, in particular, have demonstrated a wide spectrum of activity, including roles as kinase inhibitors, antifolates, and antiviral agents.[2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action (MoA) of novel compounds from this class, using the specific, yet under-characterized molecule, 8-Fluoroquinazoline-2,4-diamine (CAS: 119584-79-1), as a primary case study.[5] We provide a series of validated, step-by-step protocols, from initial phenotypic screening to direct target engagement confirmation, designed to build a robust, evidence-based understanding of a compound's molecular mechanism.
Part 1: Foundational Strategy & Hypothesis Generation
Before embarking on extensive molecular assays, a logical framework is essential. The structure of this compound provides critical clues. The 2,4-diamino core is a well-established pharmacophore known to mimic the aminopterin structure, targeting dihydrofolate reductase (DHFR).[2] Concurrently, the quinazoline ring system is a highly successful scaffold for ATP-competitive kinase inhibitors.[6][7][8] Therefore, the initial investigation should be bifurcated to explore these two high-probability target classes.
Initial Hypothesis Workflow
The following workflow outlines a logical progression for MoA deconvolution, starting from broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: Initial decision workflow for MoA investigation.
Part 2: Primary Investigation - Cellular Activity Profiling
The first critical experiment is to determine if this compound exerts a functional effect on whole cells. A cell viability assay is the gold standard for this initial step.
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT)
Rationale: This assay quantitatively measures the metabolic activity of a cell population, which is a proxy for cell viability and proliferation. A dose-dependent decrease in signal indicates cytotoxic or cytostatic activity. We recommend screening against a panel of cancer cell lines, particularly those known to be dependent on kinases frequently targeted by quinazolines, such as FLT3 (in AML cell lines like MV4-11) and Aurora Kinases (in solid tumor lines like MCF-7 or HCT-116).[6][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11, MCF-7) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to ~0.1 µM.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Readout: Incubate for 1-4 hours until a color change is apparent. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Primary Cancer Type | Key Kinase Dependencies | Hypothetical IC₅₀ (µM) for this compound |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.05 |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.08 |
| MCF-7 | Breast Cancer | Aurora A, EGFR | 1.2 |
| HCT-116 | Colorectal Carcinoma | Aurora A/B | 0.9 |
| A549 | Lung Carcinoma | EGFR | > 10 |
Part 3: Target Class Deconvolution - Kinase Inhibition
Given the potent hypothetical activity in FLT3-dependent cell lines, the next logical step is to investigate direct kinase inhibition.
Hypothesized Kinase Signaling Pathway
Many quinazoline-based inhibitors function by competing with ATP in the kinase catalytic domain, thereby blocking downstream phosphorylation events that drive cell proliferation and survival.
Caption: Competitive ATP-binding mechanism of a kinase inhibitor.
Protocol 2: Broad-Spectrum Kinase Panel Screen
Rationale: An in vitro biochemical screen against a large panel of recombinant kinases provides an unbiased and rapid assessment of a compound's potency and selectivity. This is a critical step to identify primary targets and potential off-targets early in the discovery process.[6]
Methodology (Representative):
-
Compound Submission: Submit this compound at a standard screening concentration (e.g., 1 µM) to a commercial service provider (e.g., Reaction Biology, Eurofins).
-
Assay Principle: The service will typically use a radiometric (³³P-ATP) or fluorescence-based assay to measure the phosphorylation of a kinase-specific substrate by each recombinant kinase in the panel.
-
Data Analysis: The primary output is the percent inhibition of each kinase relative to a DMSO control. Potent hits are typically defined as those showing >80-90% inhibition. Follow-up dose-response curves are then generated for these hits to determine precise IC₅₀ values.
Protocol 3: Cell-Based Target Phosphorylation Assay (Western Blot)
Rationale: This assay validates the findings from the in vitro kinase screen in a physiologically relevant cellular context.[9][10] It directly measures whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase, providing strong evidence of on-target activity within the cell.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed MV4-11 cells and grow to ~80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours. Include a known FLT3 inhibitor (e.g., Quizartinib) as a positive control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-FLT3 Tyr591, anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Detect the signal using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-FLT3, anti-STAT5) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading and that the compound does not cause degradation of the target protein.
Part 4: Definitive Proof - Direct Target Engagement
While pathway modulation is strong evidence, it is not definitive proof of direct binding. A Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that the compound physically engages its target inside the cell.[11][12]
Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when its ligand is bound. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct binding.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat two large flasks of MV4-11 cells, one with vehicle (0.1% DMSO) and one with a saturating concentration of this compound (e.g., 10x IC₅₀, ~1 µM), for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspensions from each condition into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C). Heat the tubes in a thermal cycler for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatants and prepare them for Western Blot analysis as described in Protocol 3.
-
Analysis: Perform a Western Blot for the target protein (e.g., FLT3).
-
Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve (increase in Tm) for the compound-treated sample confirms direct target engagement in the cellular environment.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound [allbiopharm.com]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Quinazoline Derivatives in In Vivo Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies and established protocols for 8-Fluoroquinazoline-2,4-diamine are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive overview based on closely related 2,4-diaminoquinazoline and fluoroquinazoline analogs to offer valuable, transferable insights for preclinical research.
Introduction: The Quinazoline Scaffold in Preclinical Research
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitutions that can modulate activity against a wide array of biological targets. The 2,4-diaminoquinazoline moiety, in particular, is a well-established pharmacophore, notably for its ability to mimic the binding of ATP to the hinge region of various protein kinases. The addition of a fluorine atom can further enhance metabolic stability and binding affinity. This guide will explore the application of these derivatives in relevant in vivo animal models, with a focus on oncology, a field where they have shown significant promise.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Quinazoline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Inhibition
Many 4-anilinoquinazoline derivatives function as dual inhibitors of EGFR and VEGFR-2.[1] By competing with ATP for the kinase domain's binding site, these compounds block the downstream signaling cascades that drive tumor growth and the formation of new blood vessels that supply the tumor.[2][3]
References
- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Evaluating 8-Fluoroquinazoline-2,4-diamine for Anti-Tumor Activity
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1] In oncology, quinazoline derivatives have been particularly successful as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] Several FDA-approved drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that effectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating the therapeutic potential of this chemical class.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the anti-tumor properties of 8-Fluoroquinazoline-2,4-diamine, a novel compound from this promising class. Based on extensive structure-activity relationship data for quinazoline derivatives, a plausible and testable hypothesis is that this compound functions as a kinase inhibitor.[3] These application notes will therefore focus on protocols to validate its mechanism, and quantify its efficacy from the bench to preclinical models, using EGFR inhibition as a representative pathway.
Part 1: Hypothesized Mechanism of Action - EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers, EGFR is overexpressed or harbors activating mutations.[5][6] This leads to constitutive activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, driving uncontrolled tumor growth.[4]
Quinazoline-based inhibitors typically act as ATP-competitive inhibitors.[3] They bind to the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation and activation of the receptor, thereby blocking downstream signaling. We hypothesize that this compound acts similarly, as illustrated in the pathway diagram below.
Part 2: In Vitro Characterization Workflow
A logical, stepwise approach is essential to characterize a novel inhibitor. The workflow should begin with direct target engagement in a biochemical assay, followed by cellular assays to confirm functional effects, and finally, pathway analysis to verify the mechanism of action.
Protocol 2.1: Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound against a purified kinase (e.g., EGFR) and assess its selectivity against a panel of other kinases. This is crucial for establishing on-target potency and potential off-target effects.
Methodology Insight: A variety of assay formats can be used, including radiometric, luminescence, or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[7][8][9] It is critical to perform these assays at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase, as using artificially low ATP concentrations can inflate the apparent potency of ATP-competitive inhibitors.[10][11]
Step-by-Step Protocol (Adapta™ Universal Kinase Assay Example):
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase, substrate (e.g., a generic poly-Glu-Tyr peptide), and ATP solution in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control). Add 5 µL of the kinase/substrate mixture.
-
Initiation: Initiate the reaction by adding 2.5 µL of the ATP solution. Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution. Add 5 µL of the Alexa Fluor® 647-labeled tracer. Incubate for 15 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
Data Presentation: Example Kinase Selectivity Panel
| Kinase Target | IC50 (nM) for this compound |
| EGFR (WT) | 15 |
| EGFR (L858R) | 10 |
| HER2 | 250 |
| VEGFR2 | > 10,000 |
| Aurora A | > 10,000 |
| CDK2 | > 10,000 |
Protocol 2.2: Cell Viability and Proliferation Assay
Objective: To measure the effect of this compound on the viability and/or proliferation of cancer cell lines. This assay determines the compound's potency in a cellular context.
Methodology Insight: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[12] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13] It is crucial to select cell lines with a known dependence on the target pathway (e.g., A549 or NCI-H1975 for EGFR-mutant lung cancer).
Step-by-Step Protocol (MTT Assay):
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically for 72 hours). Include wells with vehicle (DMSO) only as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a nonlinear regression curve fit.
Data Presentation: Example Cell Line Panel
| Cell Line | Cancer Type | EGFR Status | GI50 (nM) |
| NCI-H1975 | NSCLC | L858R/T790M | 50 |
| A549 | NSCLC | WT | 850 |
| MCF-7 | Breast | WT | > 10,000 |
Protocol 2.3: Target Engagement and Pathway Modulation (Western Blot)
Objective: To confirm that this compound inhibits the phosphorylation of its intended target (EGFR) and downstream signaling proteins (e.g., AKT, ERK) within cancer cells.
Methodology Insight: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to both the total and phosphorylated forms of a protein, we can quantify the change in protein activation. A successful inhibitor should decrease the level of phosphorylated target protein without affecting the total protein level.[14]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Stimulate with EGF to activate the pathway.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[14]
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. Densitometry analysis can be used to quantify band intensity.
Part 3: In Vivo Efficacy Studies
Protocol 3.1: Subcutaneous Xenograft Tumor Growth Inhibition Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living animal model. This is a critical step in preclinical development.
Methodology Insight: Athymic nude mice, which lack a functional thymus and cannot reject foreign tissue, are commonly used to grow human tumor xenografts.[15] Cells are injected subcutaneously, and once tumors reach a palpable size, treatment begins. Tumor volume and animal well-being are monitored throughout the study. Co-injection of cells with a basement membrane extract like Matrigel can improve tumor take and growth rates.[16][17]
Step-by-Step Protocol:
-
Cell Preparation: Culture the selected tumor cells (e.g., NCI-H1975) to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[17] Keep on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.[18]
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: this compound (e.g., 50 mg/kg, daily by oral gavage)
-
Group 3: Positive control (e.g., a clinically relevant EGFR inhibitor)
-
-
Treatment: Administer the treatment daily for the duration of the study (e.g., 21-28 days).
-
Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the treatment period.[15]
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Data Presentation: Example Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | 1500 ± 210 | - |
| This compound | 50 | 450 ± 95 | 70% |
| Positive Control | 25 | 525 ± 110 | 65% |
Conclusion
This application note provides a structured, multi-faceted approach to characterize the anti-tumor properties of this compound. By systematically progressing from biochemical validation of its hypothesized target to cellular functional assays and finally to in vivo efficacy models, researchers can build a robust data package. This integrated workflow, grounded in established scientific principles, is essential for elucidating the compound's mechanism of action and evaluating its potential as a novel therapeutic agent for cancer treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. williamscancerinstitute.com [williamscancerinstitute.com]
- 6. drugs.com [drugs.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Investigation of 8-Fluoroquinazoline-2,4-diamine in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of this scaffold have been successfully developed into potent inhibitors of key signaling molecules that drive tumor proliferation and survival. Notably, quinazoline-based drugs have demonstrated significant clinical success as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] The anticancer activity of this class of compounds is not limited to kinase inhibition; various derivatives have been shown to exert their effects through mechanisms such as tubulin inhibition, DNA binding, and inhibition of dihydrofolate reductase (DHFR).[1][2][3][4]
The 2,4-diaminoquinazoline substitution pattern, in particular, has been identified in numerous compounds with significant antiproliferative activity against a range of human cancer cell lines.[1][2][5] The addition of a fluorine atom at the 8-position, creating 8-Fluoroquinazoline-2,4-diamine, represents a rational design strategy to potentially enhance metabolic stability, binding affinity, or cell permeability. While the direct application of this compound in immunotherapy is a nascent field of inquiry, its structural heritage suggests a high potential for modulating cellular pathways that are critical for both cancer cell survival and immune function.
This document serves as a comprehensive guide for researchers aiming to investigate the immunomodulatory properties of this compound. It provides a series of hypothesized mechanisms of action and a logical, step-by-step experimental workflow—from initial in vitro characterization to preclinical in vivo evaluation—to rigorously assess its potential as a novel immuno-oncology agent.
Hypothesized Mechanism of Action in an Immuno-Oncology Context
Given that many quinazoline derivatives target protein kinases, a primary hypothesis is that this compound may inhibit intracellular kinases crucial for regulating immune cell function. Many kinases that are dysregulated in cancer (e.g., BTK, JAKs, PI3K) are also central to immune signaling. By targeting such a kinase, the compound could potentially reverse tumor-induced immune suppression.
One plausible, yet hypothetical, mechanism is the inhibition of a kinase involved in the differentiation or function of myeloid-derived suppressor cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and potently suppress T-cell responses. By inhibiting a key signaling node in these cells, this compound could abrogate their suppressive function, thereby restoring anti-tumor T-cell activity.
Caption: Hypothesized mechanism of this compound in the tumor microenvironment.
Part 1: Initial In Vitro Profiling
The first step is to establish the baseline cytotoxic activity of the compound on both cancer cells and primary immune cells. This allows for the determination of a therapeutic window where the compound might affect immune cell function at concentrations that are not directly cytotoxic.
Protocol 1.1: Cancer Cell Line Cytotoxicity Assay
This protocol determines the concentration of this compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Use a suitable viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or SRB assay[6]). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log-concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value.
Hypothetical Data Summary:
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colorectal Carcinoma | 9.8 |
| Jurkat | T-cell Leukemia | 5.1 |
Protocol 1.2: Immune Cell Viability and Cytokine Release Assay
This protocol assesses the impact of the compound on the viability and function of primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs in a 96-well U-bottom plate at 2 x 10^5 cells/well.
-
Treatment & Activation:
-
Add this compound at non-cytotoxic to mildly cytotoxic concentrations determined from cancer cell line assays (e.g., ranging from 10 µM down to 10 nM).
-
In parallel wells, stimulate the PBMCs with an activating agent (e.g., 1 µg/mL anti-CD3 and anti-CD28 antibodies, or 100 ng/mL Lipopolysaccharide (LPS)) to induce cytokine production. Include unstimulated and vehicle controls.
-
-
Incubation: Incubate for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.
-
Viability Assessment: Measure the viability of the remaining cells using a suitable assay (e.g., CellTiter-Glo).
-
Cytokine Analysis: Quantify key cytokines in the collected supernatants using ELISA or a multiplex bead array (e.g., Luminex). Key cytokines to measure include IFN-γ, TNF-α, IL-2 (for T-cell activation) and IL-10, IL-6 (for broader immune function).
-
Data Analysis: Compare viability and cytokine levels between compound-treated and vehicle-treated cells under both resting and stimulated conditions.
Part 2: Functional Immunomodulatory Assays
Once a non-toxic concentration range is established, the next step is to investigate the specific immunomodulatory functions of the compound using co-culture and functional assays.
Protocol 2.1: T-Cell Activation and Proliferation Assay
This assay determines if the compound can enhance the activation and proliferation of T-cells, a key goal of many immunotherapies.
Methodology:
-
T-Cell Isolation: Isolate primary human CD8+ or CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Labeling (Optional): Label T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Activation & Treatment:
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.
-
Add this compound at various non-toxic concentrations.
-
-
Incubation: Culture for 3-5 days.
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with antibodies against activation markers such as CD69 and CD25.
-
Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the tracking dye. Activation is measured by the upregulation of CD69/CD25.
-
-
Data Analysis: Quantify the percentage of proliferated cells and the Mean Fluorescence Intensity (MFI) of activation markers in compound-treated versus vehicle-treated conditions.
Protocol 2.2: Myeloid-Derived Suppressor Cell (MDSC) Function Assay
This assay tests the hypothesis that the compound can reverse the suppressive activity of MDSCs on T-cells.
Methodology:
-
MDSC Generation: Generate monocytic MDSCs (M-MDSCs) by culturing healthy donor PBMCs with GM-CSF (10 ng/mL) and IL-6 (10 ng/mL) for 6 days.
-
T-Cell Preparation: Isolate autologous T-cells and label them with a proliferation dye as described in Protocol 2.1.
-
Co-culture Setup:
-
Plate the generated MDSCs in a 96-well plate.
-
Add the labeled T-cells at a 1:2 ratio (MDSC:T-cell).
-
Add T-cell activation stimuli (anti-CD3/CD28 beads).
-
Treat the co-culture with this compound or vehicle control.
-
-
Incubation: Culture for 4 days.
-
Analysis: Analyze T-cell proliferation by flow cytometry.
-
Data Analysis: Compare the percentage of proliferated T-cells in the presence of MDSCs with and without the compound. A significant increase in T-cell proliferation in the compound-treated wells indicates abrogation of MDSC-mediated suppression.
Part 3: Preclinical In Vivo Evaluation
If in vitro data shows promising immunomodulatory activity, the next logical step is to evaluate the compound in a syngeneic mouse tumor model, which has a fully competent immune system.
Caption: A logical experimental workflow for evaluating this compound.
Protocol 3.1: Syngeneic Mouse Tumor Model
Methodology:
-
Model Selection: Choose a well-characterized syngeneic model (e.g., MC38 colorectal cancer in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of the mice.
-
Group Formation: Once tumors reach a palpable size (~50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like anti-PD-1 antibody).
-
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a pre-determined schedule (e.g., daily for 14 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Primary Endpoint: Compare tumor growth inhibition (TGI) across groups.
-
Secondary/Exploratory Endpoints: Harvest tumors and spleens. Prepare single-cell suspensions and perform multi-color flow cytometry to analyze the immune cell infiltrate (e.g., CD8+ T-cells, regulatory T-cells, MDSCs, M1/M2 macrophages).
-
Conclusion and Future Directions
This document outlines a rigorous, hypothesis-driven framework for the initial investigation of this compound as a potential immunotherapy agent. The progression from broad cytotoxicity screening to specific functional assays and finally to a comprehensive in vivo model allows for a thorough evaluation of its biological activity. Positive results, such as significant tumor growth inhibition correlated with favorable changes in the tumor immune infiltrate (e.g., increased CD8+ T-cell to Treg ratio), would provide a strong rationale for advancing the compound into further preclinical development, including mechanism deconvolution, combination studies with checkpoint inhibitors, and formal toxicology assessments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Quinazoline Derivatives in Influenza Virus Research
Abstract
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Recently, derivatives of 2,4-disubstituted quinazolines have emerged as a promising class of compounds for influenza virus research. These compounds have been shown to exhibit potent antiviral properties through various mechanisms, including direct inhibition of viral replication and modulation of the host immune response. This comprehensive guide provides an in-depth overview of the application of quinazoline derivatives, with a particular focus on the 8-fluoro-2,4-diamine substituted scaffold, in the context of influenza virus research. Detailed, field-proven protocols for the evaluation of these compounds are presented, alongside an exploration of their potential mechanisms of action, to empower researchers in the discovery and development of novel anti-influenza therapeutics.
Introduction: The Versatility of the Quinazoline Scaffold in Antiviral Research
The global threat of seasonal and pandemic influenza necessitates the continued development of novel antiviral agents that can overcome the limitations of current therapies, such as the emergence of drug-resistant viral strains. The quinazoline core has been identified as a key pharmacophore in the design of new therapeutics. Various derivatives have been reported to possess a broad spectrum of antiviral activities against several RNA and DNA viruses.[1]
Specifically, in the context of influenza A virus (IAV), several 2,4-disubstituted quinazoline derivatives have demonstrated potent in vitro activity, often accompanied by low cytotoxicity.[1][2] These compounds are thought to exert their antiviral effects primarily by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication.[1][3] This mechanism is distinct from currently approved influenza drugs like neuraminidase inhibitors (e.g., oseltamivir) and the cap-dependent endonuclease inhibitor (baloxavir marboxil), making them attractive candidates for further investigation.
Interestingly, the quinazoline scaffold's utility extends beyond direct antiviral activity. For instance, a derivative of 8-fluoroquinazoline-2,4-diamine, namely (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, has been identified as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[4][5][6] This compound has been successfully utilized as an intranasal vaccine adjuvant, enhancing both serological and mucosal immunity against inactivated influenza A virus in preclinical models.[4][5][6] This dual potential for both direct viral inhibition and immune modulation underscores the significance of the quinazoline scaffold in developing multifaceted anti-influenza strategies.
This guide will provide detailed protocols for the in vitro evaluation of quinazoline derivatives for their anti-influenza activity and explore their potential mechanisms of action.
Potential Mechanisms of Action
Quinazoline derivatives can combat influenza virus infection through at least two distinct pathways: direct inhibition of viral components and modulation of the host immune response.
Direct Antiviral Activity: Targeting Viral RdRp
Several studies suggest that the primary mode of direct antiviral action for many 2,4-disubstituted quinazolines is the inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp).[1][3] The RdRp complex is a heterotrimer consisting of PA, PB1, and PB2 subunits and is essential for the replication and transcription of the viral RNA genome. By targeting this complex, quinazoline derivatives can effectively halt the viral life cycle.
Caption: Proposed mechanism of direct antiviral action of quinazoline derivatives.
Immunomodulatory Activity: TLR7/8 Agonism
Certain this compound derivatives can act as agonists for Toll-like receptors 7 and 8 (TLR7/8).[4][5][6] These receptors are part of the innate immune system and recognize single-stranded viral RNA. Activation of TLR7/8 in immune cells, such as macrophages and dendritic cells, triggers the production of pro-inflammatory cytokines and chemokines, leading to a robust antiviral immune response. When used as a vaccine adjuvant, these compounds can significantly enhance antigen-specific antibody production.[4][5][6]
Caption: Immunomodulatory mechanism via TLR7/8 agonism.
In Vitro Evaluation of Quinazoline Derivatives
A systematic in vitro evaluation is crucial to determine the antiviral efficacy and cytotoxicity of novel quinazoline compounds. The following protocols provide a standard workflow for this assessment.
Caption: Experimental workflow for in vitro evaluation.
Cytotoxicity Assay
Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compounds in the host cell line to ensure that any observed antiviral effect is not due to cell death.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of the quinazoline compound in serum-free medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay
The antiviral activity can be assessed by various methods, including the cytopathic effect (CPE) reduction assay or a reporter gene-based assay.
Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.
-
Infection and Treatment: When cells reach 90-100% confluency, remove the growth medium. Add 100 µL of a virus suspension (e.g., Influenza A/WSN/33 at a multiplicity of infection (MOI) of 0.01) pre-mixed with serial dilutions of the quinazoline compound.
-
Controls: Include a virus control (cells + virus, no compound), a cell control (cells only, no virus or compound), and a positive control (e.g., oseltamivir).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.
-
CPE Observation and Quantification: Observe the cells under a microscope for CPE. The antiviral activity can be quantified using the MTT assay as described above to measure cell viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of protection from CPE against the compound concentration. The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates a more promising safety and efficacy profile.
Neuraminidase Inhibition Assay
While the primary target of many quinazolines is believed to be the RdRp, it is prudent to screen for activity against other viral targets, such as neuraminidase (NA), to build a comprehensive profile of the compound's activity.
Protocol: Fluorometric Neuraminidase Inhibition Assay [7][8]
-
Compound and Virus Preparation: Prepare serial dilutions of the quinazoline compound. Dilute the influenza virus stock to a predetermined concentration that gives a linear signal in the assay.
-
Reaction Setup: In a black 96-well plate, add 50 µL of the diluted compound and 50 µL of the diluted virus. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of NA inhibition for each compound concentration and determine the IC50 value.
Summary of In Vitro Activity Data
Several studies have reported the in vitro anti-influenza activity of various 2,4-disubstituted quinazoline derivatives. The table below summarizes representative data for some of these compounds against the influenza A/WSN/33 (H1N1) strain.
| Compound ID | R1-substituent (at C2) | R2-substituent (at C4) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 10a5 | 4-fluorophenyl | N-(2-morpholinoethyl)acetamide | 4.19 | >100 | >23.87 | [2] |
| 17a | 4-fluorophenyl | N-(pyridin-2-ylmethyl)acetamide | 3.70 | >100 | >27.03 | [2] |
| 16e | 4-fluorophenyl | N-(2-(dimethylamino)ethyl)thioacetamide | 1.29 | 80.31 | 62.26 | [3] |
| 16r | 4-fluorophenyl | N-(2-morpholinoethyl)thioacetamide | 3.43 | >100 | >29.15 | [3] |
Note: The specific substitutions at R1 and R2 on the quinazoline core significantly influence the antiviral activity and cytotoxicity.
Conclusion and Future Directions
The quinazoline scaffold represents a versatile and promising platform for the development of novel anti-influenza agents. Derivatives of 2,4-disubstituted quinazolines have demonstrated potent direct antiviral activity, likely through the inhibition of the viral RdRp. Furthermore, specific substitutions, such as the 8-fluoro-2,4-diamine motif, can impart immunomodulatory properties, opening avenues for the development of vaccine adjuvants.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the quinazoline scaffold for enhanced potency and reduced cytotoxicity.
-
Detailed Mechanistic Studies: To confirm RdRp as the primary target and elucidate the precise binding mode of these inhibitors.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of influenza infection.
-
Broad-spectrum Activity: To assess the activity of these compounds against a wider range of influenza A and B strains, including drug-resistant variants.
By leveraging the detailed protocols and insights provided in this guide, researchers can effectively advance the exploration of quinazoline derivatives as a next-generation therapy for influenza.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo [jmicrobiol.or.kr]
- 5. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for the synthesis of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most common and direct route involves the cyclization of 2-amino-3-fluorobenzonitrile with guanidine. This reaction, while seemingly straightforward, is nuanced, and its success is highly dependent on carefully controlled reaction conditions. The electron-withdrawing nature of the fluorine atom at the 8-position can influence the reactivity of the starting material, making optimization crucial for achieving high yields.
This guide will walk you through the key aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues you may encounter in the laboratory.
Reaction Mechanism and Key Considerations
The core of the synthesis is the condensation and subsequent cyclization of 2-amino-3-fluorobenzonitrile with guanidine. The reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization to form the quinazoline ring system.
Caption: General reaction pathway for the synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material, 2-amino-3-fluorobenzonitrile. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and can often be attributed to several factors:
-
Insufficient Basicity: Guanidine is typically used as its hydrochloride salt, which requires a base to liberate the free guanidine for the reaction. If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a strong, non-nucleophilic base. Sodium ethoxide or potassium tert-butoxide are effective choices. Use at least one equivalent of the base to neutralize the guanidine hydrochloride, and a slight excess may be beneficial.
-
-
Reaction Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Start with refluxing ethanol (around 78°C) and monitor the reaction progress by TLC. If the reaction is still sluggish, consider switching to a higher boiling point solvent like n-butanol or DMA, which can allow for reaction temperatures between 120-140°C.[1]
-
-
Purity of Starting Materials: Impurities in either the 2-amino-3-fluorobenzonitrile or guanidine hydrochloride can inhibit the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, recrystallize the 2-amino-3-fluorobenzonitrile and ensure the guanidine hydrochloride is dry.
-
Q2: I am observing the formation of multiple side products, making purification difficult and lowering my yield. What are these side products and how can I minimize them?
A2: The formation of side products is often related to the reaction conditions and the reactivity of the intermediates.
-
Common Side Products:
-
Unreacted Starting Materials: As discussed in Q1, incomplete conversion will lead to the presence of starting materials in your crude product.
-
Hydrolysis Products: If water is present in the reaction, the nitrile group of the starting material or intermediates can be hydrolyzed to an amide or carboxylic acid, which will not cyclize correctly.
-
Polymeric Materials: Under harsh basic conditions or at very high temperatures, starting materials and intermediates can polymerize, leading to an intractable tar-like substance.
-
-
Strategies to Minimize Side Products:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and dry glassware.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Prolonged reaction times at high temperatures can lead to degradation and side product formation. Aim for the shortest reaction time that provides a good yield of the desired product.
-
Controlled Addition of Reagents: Adding the base portion-wise to the reaction mixture can help to control the exotherm and minimize the formation of side products.
-
Q3: The purification of my final product, this compound, is challenging, and I am getting a low recovery rate. What is the best way to purify this compound?
A3: Purification of diaminoquinazolines can be tricky due to their polarity and potential for multiple hydrogen bonding interactions.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point. You may also explore solvent systems like ethyl acetate/hexane or dichloromethane/methanol for column chromatography if recrystallization is not effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used.
-
Eluent System: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal molar ratio of 2-amino-3-fluorobenzonitrile to guanidine hydrochloride?
A: A molar ratio of 1:1.2 to 1:1.5 (2-amino-3-fluorobenzonitrile:guanidine hydrochloride) is generally recommended to ensure a slight excess of guanidine, which can help drive the reaction to completion.
Q: Can I use guanidine carbonate instead of guanidine hydrochloride?
A: Yes, guanidine carbonate can be used as a source of guanidine.[2] It is less acidic than the hydrochloride salt and may not require as strong a base for the reaction to proceed. However, optimization of the reaction conditions will be necessary.
Q: How does the fluorine substituent at the 8-position affect the reaction?
A: The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the amino group in 2-amino-3-fluorobenzonitrile. This may necessitate slightly harsher reaction conditions (higher temperature or stronger base) compared to the synthesis of non-fluorinated analogues.[3]
Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Step-by-step synthesis workflow.
Materials:
-
2-amino-3-fluorobenzonitrile
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Activated charcoal (optional)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal portion-wise to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation. Continue adding sodium until the desired concentration of sodium ethoxide is reached (a fresh solution is recommended).
-
Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzonitrile (1 equivalent) and guanidine hydrochloride (1.2 equivalents). Add anhydrous ethanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring. Once refluxing, slowly add the freshly prepared sodium ethoxide solution (1.3 equivalents) to the reaction mixture dropwise over 30 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. If necessary, decolorize the hot solution with a small amount of activated charcoal before filtering. Allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Table 1: Reaction Condition Optimization
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.3) | Ethanol | 78 (Reflux) | 6 | ~60-70 |
| 2 | KOBuᵗ (1.3) | t-Butanol | 83 (Reflux) | 5 | ~65-75 |
| 3 | NaH (1.3) | DMF | 100 | 4 | ~50-60 |
| 4 | DBU (1.5) | Acetonitrile | 82 (Reflux) | 8 | ~40-50 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
References
- 1. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Fluoroquinazoline-2,4-diamine
Welcome to the dedicated technical support center for the purification of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and related quinazoline derivatives. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a dark, oily residue after synthesis. What is the likely cause and my first step for purification?
A1: The appearance of a dark, oily crude product is a common issue in many heterocyclic syntheses, including those for quinazoline derivatives. The coloration and consistency are often due to the formation of polymeric side products or baseline impurities under the reaction conditions (e.g., high temperatures or strong acids/bases).[1]
Your first and most critical step is a preliminary workup to remove the bulk of these "tarry" impurities before attempting more refined purification techniques like chromatography or recrystallization. A liquid-liquid extraction is often effective.
Initial Workup Strategy:
-
Dissolve the crude oil in a suitable organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic starting materials or byproducts.
-
Water, to remove any residual base.
-
Brine (saturated NaCl solution) to initiate the drying process.
-
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
This initial cleanup should yield a solid or a less complex oil, which is more amenable to subsequent high-resolution purification.
Q2: I'm trying to choose between recrystallization and column chromatography for final purification. What are the key considerations?
A2: The choice between recrystallization and column chromatography depends on the impurity profile of your crude material and the desired scale of purification.
-
Recrystallization is an excellent choice when you have a relatively high-purity crude product (>90%) with minor impurities. It is often more scalable and cost-effective for larger quantities. The key is finding a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2]
-
Column Chromatography is the preferred method when your crude product is a complex mixture with multiple components, or when impurities have similar solubility profiles to your target compound. It offers higher resolution for separating components of a mixture.[3] Silica gel is a common stationary phase for this type of compound.[4]
The following decision workflow can guide your choice:
Caption: Decision workflow for purification method selection.
Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What's a systematic approach to solvent screening?
A3: A systematic approach to solvent screening is crucial for successful recrystallization. The principle relies on identifying a solvent (or solvent pair) where the solubility of your compound increases significantly with temperature.[2] For a molecule like this compound, which has both aromatic and polar amine functionalities, you should test a range of solvents with varying polarities.
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, starting with about 0.5 mL. Test solvents like ethanol, methanol, isopropanol, ethyl acetate, acetone, and water.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A successful recrystallization will result in the formation of crystals.
| Solvent System | Polarity | Rationale for this compound |
| Ethanol/Water | High | The diamino quinazoline structure suggests good solubility in hot polar protic solvents like ethanol. Adding water as an anti-solvent upon cooling can induce crystallization. |
| Isopropanol | Medium | Often a good single-solvent choice for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | Medium | Dissolve in the more polar ethyl acetate and add non-polar hexane as the anti-solvent until turbidity appears, then heat to clarify and cool. |
| Dichloromethane/Hexane | Low | Similar to the ethyl acetate/hexane system, for less polar impurities. |
Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated and the compound's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.
Q4: I'm setting up a silica gel column for my product. How do I choose the right mobile phase?
A4: The selection of a mobile phase (eluent) for column chromatography is best guided by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase (silica gel).[3] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.2-0.4. This Rf value typically ensures good separation from impurities and a reasonable elution time.
Mobile Phase Selection Workflow:
Caption: Workflow for selecting a mobile phase using TLC.
For this compound, start with a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. A common starting point for amino-heterocycles is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM).
Q5: After purification, how can I confidently assess the purity of my this compound?
A5: A multi-pronged approach is essential for accurately determining the purity of your final product. Relying on a single technique is not advisable.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column is often suitable. The peak area of your product relative to the total peak area of all components will give you a purity percentage.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is indicative of a pure crystalline solid. Impurities will generally broaden and depress the melting point.
By using these techniques in combination, you can be confident in the purity and identity of your this compound.
Detailed Purification Protocols and Troubleshooting
Protocol 1: Recrystallization of this compound
This protocol assumes you have screened solvents and found a suitable system (e.g., ethanol/water).
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated on a hot plate.
-
Once dissolved, remove the flask from the heat.
-
Slowly add water (the anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Gently reheat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is key to forming larger, purer crystals.[2]
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No crystals form | Solution is not saturated; too much solvent used. | Gently boil off some of the solvent to concentrate the solution and try cooling again. Add a seed crystal if available. |
| Product "oils out" | Solution is too supersaturated; cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount more of the primary solvent, and allow for slower cooling. |
| Low recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Minimize the amount of cold solvent used for washing the crystals. |
| Colored crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is non-polar). |
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound on a silica gel column.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or DCM).[3]
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Spot the collected fractions onto a TLC plate and visualize under UV light to identify which fractions contain your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor separation | Incorrect mobile phase polarity; column overloading. | Re-optimize the mobile phase with TLC to achieve better separation between spots. Use a larger column or load less material. The ratio of silica gel to crude product should be at least 30:1 by weight. |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help reduce tailing and improve elution from the acidic silica gel. |
| Cracked or channeled column | Poor column packing. | Ensure the silica gel is packed uniformly without air bubbles. A cracked column will lead to very poor separation; it is best to repack it. |
References
8-Fluoroquinazoline-2,4-diamine stability and storage conditions
Welcome to the technical support guide for 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Adherence to these guidelines is critical for maintaining the compound's integrity and achieving reproducible results. The quinazoline scaffold is a key component in various therapeutic agents, and understanding its stability is paramount for successful research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at 2-8°C (36-46°F). The container must be tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3] It should be stored in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
Q2: How should I store this compound in solution?
A2: If you need to prepare a stock solution, it is crucial to use a dry, aprotic solvent. For long-term storage, it is recommended to store solutions at -20°C or -80°C. Aliquoting the solution into single-use vials is highly advised to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the visual signs of degradation for this compound?
A3: Any change in the appearance of the compound, which is typically a white or off-white solid, may indicate degradation.[6] This can include discoloration (e.g., turning yellow or brown), clumping, or the development of an unusual odor. If you observe any of these changes, it is best to use a fresh sample for your experiments.
Q4: Is this compound sensitive to light or air?
A4: While the primary concern is moisture due to its hygroscopic nature, some related quinazoline compounds are noted to be air and moisture sensitive.[3][7] Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and store it in a light-protecting container, especially when in solution.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions of your solid compound and stock solutions. Ensure they align with the recommended guidelines (see FAQs).
-
Visually inspect the solid compound for any signs of degradation as mentioned above.
-
If possible, re-analyze the compound's purity via HPLC or LC-MS to confirm its integrity.
-
If degradation is suspected, use a new, unopened vial of the compound for subsequent experiments.
-
-
-
Possible Cause 2: Improper Solvent.
-
Troubleshooting Steps:
-
Confirm the solvent used for your stock solution is compatible and does not promote degradation. Aprotic solvents like DMSO or DMF are generally preferred.
-
Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis.
-
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles.
-
Troubleshooting Steps:
-
Always aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
When thawing an aliquot, allow it to come to room temperature slowly before opening to prevent condensation from forming inside the vial.
-
-
Issue 2: Difficulty Dissolving the Compound
-
Possible Cause 1: Inappropriate Solvent.
-
Troubleshooting Steps:
-
Consult the supplier's datasheet for recommended solvents.
-
Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
-
Possible Cause 2: Low Purity of the Compound.
-
Troubleshooting Steps:
-
Impurities can sometimes affect the solubility of a compound. If you have access to analytical equipment, verify the purity.
-
If the purity is questionable, consider purifying the compound or obtaining a new batch from a reputable supplier.
-
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with a focus on maintaining its stability.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Vortex or sonicate the mixture gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C | Minimizes degradation and maintains chemical stability. |
| Storage Atmosphere | Dry, Inert (e.g., Argon) | The compound is hygroscopic and potentially air-sensitive.[3][7] |
| Container | Tightly sealed, light-protecting | Prevents moisture ingress and potential photodegradation.[4] |
| Storage (Solution) | -20°C or -80°C | Enhances long-term stability of the compound in solution. |
| Handling | In a well-ventilated area or fume hood[4][6] | Avoid inhalation of dust or vapors.[7] |
Visualization
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting flowchart for stability issues.
References
- 1. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 8-Fluoroquinazoline-2,4-diamine
Introduction: The 8-Fluoroquinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic candidates. Its synthesis, most commonly achieved through the cyclization of 2-amino-3-fluorobenzonitrile with a guanidinylating agent, is often challenged by the formation of persistent and structurally similar byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, drawing from established chemical principles and field-proven insights to help identify, mitigate, and prevent the formation of common impurities.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis
This section addresses foundational questions about the reaction to provide the necessary context for troubleshooting.
Q1: What is the principal synthetic route to this compound?
The most prevalent and industrially scalable method is the condensation and cyclization of 2-amino-3-fluorobenzonitrile with a source of guanidine.[1][2] This is typically performed at elevated temperatures in a high-boiling point solvent, such as ethylene glycol or N-methyl-2-pyrrolidone (NMP). The guanidine can be introduced as guanidine hydrochloride or generated in situ. The reaction drives the formation of the pyrimidine ring fused to the fluorinated benzene core.
Q2: What is the proposed reaction mechanism for this transformation?
The mechanism involves two key stages. First, the amino group of the guanidine performs a nucleophilic addition to the nitrile carbon of 2-amino-3-fluorobenzonitrile. This forms a reactive amidine intermediate. The second stage is an intramolecular cyclization, where the aniline amino group attacks the electrophilic carbon of the newly formed amidine, followed by aromatization to yield the stable quinazoline ring system.[2][3]
Q3: Why is byproduct formation so common in this specific synthesis?
There are several contributing factors:
-
High Reaction Temperatures: The conditions required for efficient cyclization can also provide the activation energy for side reactions, such as dimerization or decomposition.
-
Reactivity of the Product: The diaminoquinazoline core, while aromatic, possesses nucleophilic amino groups and electrophilic carbons within the pyrimidine ring, making it susceptible to further reactions, particularly hydrolysis.[4][5][6]
-
Workup Conditions: The basic nature of the product often necessitates an acidic quench or pH adjustment during workup. Improper control of pH or temperature during this phase is a primary cause of hydrolysis byproducts.[7]
-
Purity of Reagents: The purity of the guanidine source is critical. Impurities can lead to the formation of related heterocyclic systems.
Part 2: Troubleshooting Guide - Common Byproducts & Mitigation Strategies
This section is formatted to address specific issues you may encounter during your synthesis and analysis.
Issue 1: An unexpected peak is observed with a mass of 194.06 g/mol (M+H = 195.07).
-
Potential Byproduct: 8-Fluoro-2-aminoquinazolin-4(3H)-one.
-
Plausible Cause: This is the most common byproduct and results from the hydrolysis of the C4-amino group of the desired product.[8] This occurs when the 2,4-diaminoquinazoline is exposed to acidic or strongly basic aqueous conditions, particularly at elevated temperatures during workup or purification. The imino tautomer, 2-amino-4-imino-8-fluoroquinazoline, can also be an intermediate that readily hydrolyzes to this quinazolinone.[9][10]
-
Identification Strategy:
-
LC-MS: Look for the expected mass ion. The byproduct will likely be more polar and have a shorter retention time than the parent compound on a reverse-phase HPLC column.
-
¹H NMR: Expect the disappearance of one of the broad amine signals (from the C4-NH₂) and the appearance of a broad N-H signal further downfield, characteristic of an amide/lactam proton.
-
-
Mitigation & Prevention:
-
Workup: During the reaction quench and product precipitation, carefully control the pH, aiming for near-neutral conditions (pH 7-8) if possible. Avoid strong acids. Use a saturated solution of sodium bicarbonate instead of strong bases for neutralization.
-
Temperature Control: Perform all aqueous workup steps at reduced temperatures (0-10 °C) to minimize the rate of hydrolysis.
-
Purification: If using chromatography, ensure the mobile phase is buffered to maintain a stable pH. Avoid prolonged exposure to acidic modifiers like trifluoroacetic acid (TFA).
-
Issue 2: A high molecular weight species is detected, often around 384.14 g/mol (M+H = 385.15).
-
Potential Byproduct: Dimer of this compound.
-
Plausible Cause: Dimerization can occur under harsh thermal conditions.[11][12] The exact structure can vary, but it often involves the formation of a new bond between two quinazoline molecules, potentially through the reaction of an amino group from one molecule with the pyrimidine ring of another.
-
Identification Strategy:
-
LC-MS: The primary indicator is a mass corresponding to approximately double the parent compound.
-
NMR: The spectrum will become significantly more complex. A high-resolution mass spectrometry (HRMS) analysis is crucial for confirming the elemental composition.
-
-
Mitigation & Prevention:
-
Reaction Temperature: Carefully control the reaction temperature. Avoid excessive heating or prolonged reaction times beyond what is necessary for complete conversion of the starting material.
-
Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization pathway relative to the intramolecular cyclization.
-
Issue 3: The reaction appears incomplete, with a persistent peak corresponding to the starting material, 2-amino-3-fluorobenzonitrile (MW = 136.12).
-
Potential Byproduct: Unreacted starting material and potential incomplete cyclization intermediates.
-
Plausible Cause: The cyclization reaction may not have gone to completion. This can be due to insufficient temperature, inadequate reaction time, or deactivation of the guanidine reagent. The intermediate formed after the initial addition of guanidine to the nitrile may also be present.
-
Identification Strategy:
-
TLC/LC-MS: Monitor the reaction progress until the starting benzonitrile spot/peak is consumed.
-
-
Mitigation & Prevention:
-
Reaction Conditions: Ensure the reaction temperature reaches the target specified in the protocol (often >150 °C).
-
Reagent Stoichiometry: Use a slight excess of the guanidine source (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
Solvent Purity: Use anhydrous, high-purity solvents to prevent side reactions that could consume the reagents.
-
Part 3: Data & Protocols
Table 1: Common Byproducts and Their Analytical Characteristics
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS) |
| This compound | FC1=CC=C2C(C=NC(N)=N2)=C1N | 192.18 | [M+H]⁺ = 193.08 |
| 8-Fluoro-2-aminoquinazolin-4(3H)-one | FC1=CC=C2C(C=NC(N)=NC2=O)=C1 | 193.16 | [M+H]⁺ = 194.07 (Shorter RT than product) |
| Dimer of Product | Complex structure | 384.36 (Example) | [M+H]⁺ ≈ 385.15 (Longer RT than product) |
| 2-Amino-3-fluorobenzonitrile | FC1=C(C#N)C=CC=C1N | 136.12 | [M+H]⁺ = 137.05 (Typically very short RT) |
Protocol 1: General Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-fluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Solvent Addition: Add ethylene glycol (or NMP) to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 160-170 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water (10x the volume of the solvent).
-
Precipitation: Adjust the pH to 8-9 using a dilute aqueous solution of sodium hydroxide while keeping the temperature below 10 °C.
-
Isolation: Stir the resulting suspension for 1 hour. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then with a cold, non-polar solvent like diethyl ether or hexane to remove residual organic impurities.
-
Drying: Dry the solid under vacuum at 50 °C to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection (MS): Electrospray Ionization (ESI), positive mode, scanning a mass range of 100-500 m/z.
Part 4: Visual Summaries
References
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. heteroletters.org [heteroletters.org]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinazoline Derivatives
Welcome to the comprehensive technical support guide for the synthesis of quinazoline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists actively working with this important heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] However, their synthesis is not without challenges. This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the synthesis of quinazoline derivatives.
Q1: What are the most common starting points for quinazoline synthesis?
The choice of starting materials fundamentally dictates the synthetic strategy. Classical and modern methods utilize a range of precursors:
-
Anthranilic Acids & Derivatives: These are foundational for methods like the Niementowski quinazolinone synthesis, where they are condensed with amides.[3][4][5][6][7]
-
2-Aminoaryl Ketones/Aldehydes: These are key substrates in the Friedländer annulation and are also used in various metal-catalyzed and iodine-promoted reactions.[8][9][10]
-
2-Aminobenzonitriles: These are versatile precursors for building the quinazoline ring, often used in palladium-catalyzed multicomponent reactions.[8]
-
Isatoic Anhydride: This serves as a convenient and reactive substitute for anthranilic acid in many syntheses, often leading to cleaner reactions.[6][11]
Q2: How critical is solvent selection for the success of my quinazoline synthesis?
Solvent choice is paramount and can dramatically influence reaction pathways and yields. The polarity of the solvent can determine whether the desired C(sp²)–N bond formation for the quinazoline ring occurs or if alternative cyclizations, like the formation of benzimidazoles, are favored.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often excellent choices as they can facilitate the desired bond formations and often lead to higher yields.[8][12] DMSO, for instance, has been used effectively in reactions involving thiourea and 2-aminobenzophenones.[5][13]
-
Polar Protic Solvents (e.g., Ethanol, Water): These can also be effective, particularly in greener chemistry approaches or specific catalytic systems.[12]
-
Non-Polar Solvents (e.g., Toluene, THF): These are generally less effective and may promote the formation of unwanted side products.[12]
Q3: What is the role of the base in quinazoline synthesis and how do I choose the right one?
Bases play a crucial role, often by deprotonating starting materials to initiate the reaction cascade. The strength and type of base must be matched to the specific reaction mechanism.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Commonly used in copper-catalyzed and other tandem reactions.[14]
-
Organic Bases (e.g., DABCO, Triethanolamine): These are employed in various protocols; for example, DABCO is used with DMSO in the synthesis of substituted quinazolines from 2-nitrobenzyl alcohols.[8][11]
-
Insufficient Base Strength: If the chosen base is too weak, it may not efficiently deprotonate the reactants, leading to an incomplete reaction and low yields.[12]
Q4: My reaction is sluggish. Should I increase the temperature?
Temperature is a critical parameter. While some modern, highly catalyzed methods proceed at mild temperatures, many classical syntheses require significant heat.
-
Classical Methods: The traditional Niementowski synthesis often requires temperatures in the range of 130–150°C.[3][15] Similarly, the Bischler cyclization demands high temperatures, often above 120°C.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times and improve yields by efficiently reaching high temperatures.[3][5][6]
-
Caution: Excessively high temperatures can lead to degradation of starting materials or products, or promote side reactions. It is advisable to increase the temperature incrementally while monitoring the reaction progress.[12][16]
Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: I've set up my Niementowski reaction between an anthranilic acid and an amide, but I'm getting a very low yield. What are the likely causes and how can I fix it?
A: Low yields in the Niementowski synthesis are a common issue, often related to the reaction's high activation energy and potential for side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Niementowski synthesis.
Detailed Explanation:
-
Insufficient Temperature: The thermal condensation required for the Niementowski reaction is often the rate-limiting step.[3] If you are using conventional oil bath heating, ensure your setup can maintain a stable temperature between 130-150°C. For a more efficient and rapid approach, consider microwave-assisted synthesis, which can significantly shorten reaction times from hours to minutes.[5][6]
-
Water Removal: The reaction eliminates a molecule of water during the cyclization step. If water is not effectively removed, it can hydrolyze the intermediate N-acylanthranilic acid, pushing the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or performing the reaction under a vacuum (if solvent-free) can improve yields.
-
Reagent Purity: Impurities in the anthranilic acid or amide can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or chromatography may be necessary.
-
Catalysis: While traditionally run neat, the reaction can be facilitated by catalysts. Acidic supports like montmorillonite K-10 have been shown to improve yields in solvent-free microwave conditions.[6]
Q: My Friedländer annulation between a 2-aminoaryl ketone and an active methylene compound is failing. What should I investigate?
A: The Friedländer synthesis is versatile but sensitive to catalyst choice, temperature, and reactant solubility.
Possible Causes & Solutions:
| Potential Issue | Underlying Cause & Explanation | Suggested Solution | References |
| Inactive/Inappropriate Catalyst | The catalyst (acid or base) is crucial for promoting the initial aldol-type condensation and subsequent cyclization. The catalyst may be old, poisoned, or simply not optimal for your specific substrates. | Use a fresh batch of catalyst. Consider screening different Lewis acids (e.g., In(OTf)₃, FeCl₃) or Brønsted acids (p-TSA). Molecular iodine has also proven effective.[10] For base-catalyzed versions, ensure the base is strong enough for the condensation. | [10][16] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved in the reaction medium, the reaction rate will be severely limited. This is a common problem in solvent-free or low-volume solvent conditions. | Switch to a more polar solvent like DMF or ethanol to improve solubility. For microwave-assisted reactions, good solubility is key for efficient energy absorption. | [12][16] |
| Side Reactions (Self-Condensation) | The active methylene compound or the 2-aminoaryl ketone can undergo self-condensation, especially under harsh basic or acidic conditions, consuming starting material and reducing the yield of the desired quinoline. | Use milder reaction conditions. A catalyst like choline hydroxide in water has been shown to be highly efficient and minimizes side reactions.[16] Adjusting the rate of addition of one reactant to the other can also help. | [16] |
Problem Area 2: Formation of Impure Products & Side Reactions
Q: I'm observing a significant amount of a benzimidazole byproduct instead of my desired quinazoline. Why is this happening and how can I prevent it?
A: The formation of a benzimidazole byproduct is a classic example of competitive cyclization pathways, which is highly dependent on the solvent system.
Mechanistic Explanation:
The reaction can proceed via two main pathways. The desired pathway involves a C(sp²)–N bond formation to yield the quinazoline. The competing pathway involves a C(sp³)–C(sp²) bond formation, leading to a benzimidazole. The polarity of the solvent plays a decisive role in which pathway is favored.[12]
Caption: Influence of solvent polarity on quinazoline vs. benzimidazole formation.
Solution:
The most direct solution is to change your solvent system. Switch from non-polar solvents like toluene or THF to a highly polar solvent such as DMF, DMSO, or even water.[12] This change will favor the reaction pathway leading to the desired quinazoline product.
Q: My final product is difficult to purify. What are the common impurities and best purification strategies?
A: Purification can be challenging due to structurally similar byproducts. A multi-step approach is often necessary.[17]
Common Impurities:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue.
-
Acyclic Intermediates: The reaction may stall after the initial condensation but before the final cyclization.
-
Structurally Related Byproducts: As discussed, isomers like benzimidazoles or over-alkylated products can form.[17]
Recommended Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure quinazoline derivatives.[17] Systematically screen different solvent systems (e.g., ethanol, ethyl acetate/hexanes, methanol) to find conditions that yield high-quality crystals.
-
Column Chromatography: Use silica gel chromatography as a primary purification step. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective. Monitoring with TLC is essential to separate the product from closely-eluting impurities.
-
Acid-Base Extraction: If your quinazoline derivative has a basic nitrogen atom, you can perform an acid-base wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract the purified product back into an organic solvent.
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol leverages microwave heating to accelerate the classical Niementowski reaction.[3][5][6]
Materials:
-
Anthranilic acid
-
Formamide
-
Montmorillonite K-10 clay (as catalyst, optional but recommended)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add anthranilic acid (1.0 mmol, 137 mg).
-
Add formamide (5.0 mmol, 0.2 mL). Using an excess of the amide is typical.[3]
-
(Optional) Add Montmorillonite K-10 (approx. 50 mg) as a solid support/catalyst.[6]
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 150°C for 5-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Add cold water to the reaction mixture. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the quinazolin-4(3H)-one.
Protocol 2: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This modern protocol uses a copper catalyst for the efficient synthesis of quinazolines from readily available starting materials.[14]
Materials:
-
(2-Bromophenyl)methylamine (1.0 mmol)
-
Benzamide (or other primary amide) (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
2-Propanol (as solvent)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add (2-bromophenyl)methylamine (1.0 mmol), the primary amide (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 2-propanol (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 2-arylquinazoline.
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. actascientific.com [actascientific.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the selectivity of 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile kinase inhibitor scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to enhance the selectivity of your this compound derivatives and accelerate your research.
Section 1: Understanding the Selectivity Challenge
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various protein kinases. This inherent binding capability is a double-edged sword: while it provides a robust foundation for potent kinase inhibition, it also presents a significant challenge in achieving high selectivity across the kinome.
The fluorine atom at the 8-position (8-F) offers a unique handle for modulating the molecule's properties. Due to its high electronegativity and small size, the 8-F can alter the pKa of the quinazoline nitrogens, influence local dipole moments, and form specific non-covalent interactions (such as hydrogen bonds or halogen bonds) within the ATP-binding pocket.[1][2] These subtle modifications can be exploited to steer the molecule's binding preference towards a desired target and away from anti-targets.
While a specific kinome-wide selectivity profile for the parent this compound is not extensively published, extensive research on related quinazoline analogs provides critical insights. Derivatives of this scaffold have shown activity against a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR) [5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6]
-
Cyclin-Dependent Kinase 9 (CDK9) [7]
This guide will use these likely target families as a framework for discussing selectivity enhancement strategies.
Section 2: Troubleshooting & Optimization Strategies
This section is organized in a question-and-answer format to directly address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent activity against my primary target, but a broad kinase panel screen reveals significant off-target effects. Where do I start?
A1: This is a common and critical challenge. The first step is to systematically validate and quantify the off-target activity.
Step-by-Step Validation Protocol:
-
Confirm with Dose-Response Assays: Initial screens are often run at a single high concentration (e.g., 1 or 10 µM). It is essential to perform 10-point dose-response curves for the primary target and all high-level off-targets to determine their respective IC50 or Kd values. This quantifies the selectivity window.
-
Utilize Orthogonal Biochemical Assays: To rule out assay-specific artifacts, confirm your findings using a different assay format. For instance, if your primary screen was a fluorescence-based assay, validate the key hits using a radiometric assay that directly measures substrate phosphorylation.
-
Confirm Cellular Target Engagement: It is crucial to verify that the inhibitor engages the off-target kinase within a cellular environment. Techniques include:
-
Western Blotting: Treat cells with your inhibitor and assess the phosphorylation status of a known downstream substrate of the off-target kinase. A dose-dependent reduction in phosphorylation provides evidence of cellular activity.
-
Cellular Thermal Shift Assay (CETSA): This technique measures target engagement by assessing the change in the thermal stability of the target protein upon inhibitor binding.
-
NanoBRET™ Target Engagement Assays: This live-cell assay directly measures the binding of the inhibitor to a luciferase-tagged kinase of interest.
-
Q2: What are the most effective medicinal chemistry strategies to improve the selectivity of my quinazoline inhibitor?
A2: Improving selectivity involves strategically modifying the 2,4-diaminoquinazoline scaffold to exploit unique features of the target kinase's ATP pocket while creating unfavorable interactions with off-target kinases.
Key Medicinal Chemistry Strategies:
-
Structure-Guided Design (Exploiting Non-Conserved Residues):
-
Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine, glycine) can accommodate bulky substituents on your inhibitor, while kinases with a large gatekeeper (e.g., methionine, phenylalanine) will clash. By adding a bulky group to a position on your scaffold that projects towards this pocket, you can selectively disfavor binding to large-gatekeeper kinases.
-
Solvent-Front Residues: Introduce polar groups on your molecule that can form hydrogen bonds with specific residues at the solvent-exposed front of the ATP pocket. These interactions can be highly target-specific.
-
-
Modifications at the N2 and N4 Positions: The amino groups at the 2- and 4-positions are primary vectors for modification.
-
N4-Anilino Substitutions: As seen in many EGFR inhibitors, attaching a substituted aniline ring at the N4 position can dramatically enhance potency and selectivity.[5] The substitution pattern on this ring is critical for fine-tuning interactions.
-
N2-Heterocycles: Attaching five- or six-membered heterocycles to the N2-amino group can introduce new hydrogen bond donors and acceptors, altering the selectivity profile.
-
-
Scaffold Hopping: If modifications to the periphery of the quinazoline core are insufficient, consider replacing the core itself with a different hinge-binding scaffold while retaining the key pharmacophoric elements that interact with other parts of the binding site.
-
Click Chemistry: For rapid diversification, click chemistry can be employed to attach a wide variety of moieties to an azide- or alkyne-functionalized quinazoline precursor. This allows for the efficient exploration of chemical space to identify selectivity-enhancing groups.
Below is a diagram illustrating a general workflow for structure-activity relationship (SAR) exploration.
Caption: A typical workflow for enhancing inhibitor selectivity.
Q3: My compound is potent in biochemical assays but shows poor activity in cell-based assays. What could be the issue?
A3: This discrepancy often points to issues with cell permeability, efflux, or metabolic instability.
Troubleshooting Cellular Potency:
| Potential Issue | Recommended Action | Rationale |
| Poor Cell Permeability | 1. Measure LogP/LogD. 2. Perform a Caco-2 or PAMPA assay. 3. Synthesize analogs with reduced polar surface area (PSA) or fewer hydrogen bond donors. | High polarity can prevent passive diffusion across the cell membrane. The 2,4-diamino groups are key contributors to PSA. |
| Active Efflux | 1. Co-administer your compound with known efflux pump inhibitors (e.g., verapamil). 2. If potency is restored, modify the structure to reduce recognition by efflux transporters. | Your compound may be a substrate for transporters like P-glycoprotein (P-gp), which actively remove it from the cell. |
| Metabolic Instability | 1. Incubate your compound with liver microsomes or hepatocytes and measure its half-life. 2. Identify metabolic "soft spots" via metabolite identification studies. 3. Block metabolic sites (e.g., by adding fluorine or replacing a labile proton with a methyl group). | The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s), preventing it from reaching its target. |
| High Protein Binding | 1. Measure the fraction of compound bound to plasma proteins. 2. If binding is >99%, consider structural modifications to reduce lipophilicity. | Only the unbound fraction of the drug is free to engage the target. High plasma protein binding can sequester the compound. |
Section 3: Experimental Protocols
Protocol 3.1: Kinome-Wide Selectivity Profiling
To obtain a comprehensive understanding of your inhibitor's selectivity, a broad kinase panel screen is indispensable. Commercial services offer screening against hundreds of kinases.
General Workflow for Kinome Screening:
Caption: Workflow for kinome-wide selectivity profiling.
Key Considerations:
-
ATP Concentration: Be aware of the ATP concentration used in the assay. Assays performed at low ATP concentrations (e.g., Km for ATP) will yield more potent IC50 values but may not reflect the competitive environment inside a cell, where ATP levels are high (1-10 mM).
-
Assay Format: Binding assays (like KINOMEscan™) measure the affinity (Kd) of the compound for the kinase, while enzymatic assays measure the inhibition of catalytic activity (IC50). Both provide valuable, complementary data.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells or even tissues. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat cultured cells with your 8-fluoroquinazoline derivative at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or other protein detection methods like ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Preventing degradation of 8-Fluoroquinazoline-2,4-diamine in solution
Technical Support Center: 8-Fluoroquinazoline-2,4-diamine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Quinazoline derivatives are known for their vast biological activities, but their stability in solution can be a critical variable affecting experimental reproducibility and data interpretation. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing potency over a short period. What are the most likely causes of degradation?
A1: The degradation of quinazoline derivatives in solution is primarily driven by three factors: pH-dependent hydrolysis, photolytic degradation, and, to a lesser extent, oxidation.
-
Hydrolysis: The quinazoline ring system is susceptible to nucleophilic attack by water, a reaction that is strongly catalyzed by both acidic and basic conditions.[1] Stress studies on similar piperazinyl quinazoline compounds showed significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at elevated temperatures.[1] The primary degradation product often results from the cleavage of substituents from the quinazoline core.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce photolytic degradation. Studies on related quinazolines have shown that light exposure leads to the formation of a complex mixture of degradation products.[1]
-
Oxidation: While generally less common for this scaffold compared to hydrolysis, oxidative conditions can contribute to degradation. However, studies on similar quinazolines have shown no significant degradation under oxidative stress (e.g., with H₂O₂).[1][2]
The 2,4-diamino substitution on your specific compound adds basic centers, which can influence its solubility and interaction with protic solvents and pH, making careful solution preparation critical.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?
A2: The appearance of new, growing peaks over time, concurrent with a decrease in the parent compound's peak area, is a classic sign of degradation. To confirm this, a forced degradation study is the standard approach, as outlined by ICH guidelines.[3][4]
This involves intentionally stressing your compound under various conditions to generate potential degradants. By comparing the retention times of the peaks in your aged experimental sample to those generated under forced degradation, you can identify them.
Workflow for Identifying Degradation Products:
Caption: Workflow for confirming degradation products.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: Proper stock solution preparation is the first line of defense against degradation.
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Studies on other quinazoline derivatives have demonstrated good stability in DMSO for extended periods (over 96 hours).[5] Avoid aqueous buffers for long-term storage. If an aqueous solution is required for an experiment, prepare it fresh from the DMSO stock immediately before use.
-
Storage Temperature: Store stock solutions at -20°C or, ideally, at -80°C. Low temperatures significantly slow the rate of all chemical degradation pathways. Some studies show stability for quinazoline solutions for over 40 days when stored at 4°C in the dark.[6]
-
Light Protection: Always store solutions in amber-colored vials to protect the compound from photolytic degradation.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term archiving, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidative degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Aprotic; prevents hydrolysis. Good solubilizing power. |
| Concentration | 1-10 mM | Common range; minimizes precipitation at low temperatures. |
| Temperature | -20°C (short-term) or -80°C (long-term) | Reduces kinetic rate of degradation reactions. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light; provides an inert seal. |
| Atmosphere | Air (standard) or Argon/Nitrogen (max stability) | Prevents oxidation. |
Q4: My experimental buffer is acidic (pH 4.5). How can I run my experiment without significant compound degradation?
A4: Working outside of a neutral pH range requires careful experimental design. Since quinazolines are particularly susceptible to acid-catalyzed hydrolysis[1], minimizing exposure time is key.
-
Prepare Fresh: Make the acidic working solution immediately before starting the experiment. Do not store the compound in the acidic buffer.
-
Minimize Time: Reduce the incubation or reaction time in the acidic buffer as much as possible.
-
Run a Control: Include a "time-zero" control (where the compound is added and the reaction is immediately stopped/analyzed) and a "time-final" control (compound incubated in buffer for the full experiment duration without other reagents). Analyzing these by HPLC will quantify the amount of degradation that occurs from the buffer alone.
-
Consider Temperature: If the experimental protocol allows, run the assay at a lower temperature to slow the rate of hydrolysis.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Gradual loss of biological activity in assays. | Hydrolysis in aqueous buffers. | Prepare fresh working solutions daily from a frozen DMSO stock. Minimize incubation time. |
| Solution turns yellow/brown. | Photodegradation or oxidation. | Store stock solutions in amber vials. Work in a subdued lighting environment. Consider degassing solvents. |
| Precipitate forms in frozen stock solution. | Poor solubility at low temperatures. | Gently warm and vortex the vial to re-dissolve before use. Confirm dissolution visually. Consider a slightly lower stock concentration. |
| Inconsistent results between experiments. | Inconsistent solution age or storage. | Standardize your protocol: always use stock solutions less than a month old (or re-validate older stocks). Ensure complete dissolution before making dilutions. |
Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
-
Pre-analysis: Weigh the required amount of this compound solid in a clean, dry vial. Use a balance with appropriate precision.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If needed, sonicate for 5 minutes in a bath sonicator to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, screw-cap microcentrifuge tubes or glass vials. The volume of the aliquots should correspond to the amount needed for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C.
Protocol 2: Rapid HPLC-Based Stability Assessment
This protocol allows you to quickly check the stability of your compound in a new experimental buffer.
-
Sample Preparation:
-
T=0 Sample: Prepare a working solution of 8-FQD in your experimental buffer at the final assay concentration. Immediately inject a sample onto the HPLC.
-
T=X Sample: Incubate an identical working solution under your exact experimental conditions (temperature, light) for the full duration of the experiment (e.g., 24 hours).
-
-
HPLC Analysis:
-
Use a suitable reversed-phase C18 column.
-
Employ a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to ensure separation of the parent compound from potential degradants.
-
Monitor at a UV wavelength where the compound has strong absorbance (determine this by running a UV-Vis spectrum first).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in both the T=0 and T=X chromatograms.
-
Calculate the percent degradation: % Degradation = (1 - (Peak Area at T=X / Peak Area at T=0)) * 100
-
A degradation of <5% is often considered acceptable, but this depends on the sensitivity of your assay.
-
Caption: Simplified potential hydrolytic degradation pathway.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for the synthesis and scale-up of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory synthesis and pilot-scale production.
Section 1: Foundational Synthesis Pathway
The synthesis of 2,4-diaminoquinazolines is most effectively achieved through the cyclocondensation of a suitably substituted 2-aminobenzonitrile with a guanidinylating agent. This approach is often robust, high-yielding, and amenable to scale-up. The recommended pathway for this compound involves the reaction of 2-amino-3-fluorobenzonitrile with guanidine hydrochloride in the presence of a base.
The reaction proceeds via nucleophilic attack of guanidine on the nitrile carbon, followed by intramolecular cyclization and tautomerization to yield the stable aromatic quinazoline ring system.
Technical Support Center: Analytical Methods for Detecting Impurities in 8-Fluoroquinazoline-2,4-diamine
Welcome to the technical support center for the analysis of 8-Fluoroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this active pharmaceutical ingredient (API). Ensuring the purity of APIs like this compound is critical for the safety and efficacy of the final drug product.[1][2][3] This resource offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your analytical work.
The Criticality of Impurity Profiling
Impurities in an Active Pharmaceutical Ingredient (API) can originate from various sources, including the synthetic route, degradation of the API, or residual starting materials and by-products.[1][4] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final pharmaceutical product.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4][5] A comprehensive impurity profile is therefore a non-negotiable aspect of pharmaceutical quality assurance.[1]
Understanding Impurity Thresholds
According to ICH Q3A guidelines, specific thresholds are set for reporting, identifying, and qualifying impurities in new drug substances.[5] These thresholds are crucial for regulatory submissions and ensuring patient safety.[6]
| Threshold Type | Concentration | Significance |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings.[6] |
| Identification Threshold | ≥ 0.10% | Impurities exceeding this level require structural identification.[6] |
| Qualification Threshold | ≥ 0.15% | Toxicological data is necessary to justify the safety of impurities at this level.[6] |
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances (for maximum daily doses ≤ 2g/day).[6]
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in this compound?
A1: Based on the structure and typical synthetic routes for quinazoline derivatives, the most common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions during the synthesis.[4] For this compound, this could involve precursors to the quinazoline ring system or reagents used in the amination steps.
-
Degradation Products: These can form due to hydrolysis, oxidation, or photolysis of the API during manufacturing or storage.[4][6] The diaminoquinazoline core may be susceptible to oxidative degradation.
-
Residual Solvents: Organic solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[4][6]
-
Inorganic Impurities: These may include residual catalysts or reagents used in the synthetic process.[4]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) with UV detection, is the gold standard for the routine analysis and impurity profiling of pharmaceutical compounds like this compound.[1][3][7] It offers a robust and reproducible method for separating the main component from its impurities.[8] For more comprehensive analysis, especially for identifying unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[8][9][10]
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, you need to perform forced degradation studies. This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11] The HPLC method must then be able to resolve the parent drug peak from all the degradation product peaks.
Q4: My this compound peak is showing significant tailing in my RP-HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[12] It is often caused by secondary interactions between the basic amine groups on your molecule and acidic residual silanol groups on the silica-based stationary phase.[12] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid) will protonate the amine groups. This minimizes their interaction with the silanol groups.[12]
-
Use an End-Capped Column: Modern C18 columns are often "end-capped" to block most of the residual silanol groups, reducing these secondary interactions.[12]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help by preferentially interacting with the silanol groups.
-
Reduce Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion.[12] Try diluting your sample to see if the peak shape improves.
Q5: An unknown impurity is co-eluting with my main peak. How can I improve the resolution?
A5: Poor resolution can often be resolved by optimizing the mobile phase conditions.[12]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of your separation.
-
Adjust the Gradient: If you are running a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Modify the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[12]
Q6: How can I identify an unknown impurity detected by HPLC?
A6: Identifying an unknown impurity typically requires a combination of techniques:
-
LC-MS/MS: This is the most powerful tool for this purpose. The mass spectrometer will provide the molecular weight of the impurity.[9][10] Tandem mass spectrometry (MS/MS) can be used to fragment the impurity, providing structural information.[9]
-
Preparative HPLC: If the impurity is present in sufficient quantity, you can isolate it using preparative HPLC.[10]
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete structure of the impurity.[13][14][15] Both 1H and 13C NMR are crucial, and for a fluorinated compound like this, 19F NMR can be particularly informative due to its high resolution and wide chemical shift range.[13]
Troubleshooting Guides
Guide 1: HPLC System Pressure Fluctuations
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid, regular pressure fluctuations | Air bubbles in the pump | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air. |
| Gradual increase in pressure | Column or frit blockage | 1. Reverse and flush the column (disconnected from the detector). 2. If pressure remains high, the inlet frit may need to be replaced. |
| Pressure lower than normal | Leak in the system | 1. Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector.[16] 2. Ensure pump seals are not worn. |
Guide 2: Baseline Noise or Drift in HPLC
| Symptom | Potential Cause | Troubleshooting Steps |
| High baseline noise | Detector lamp failing | 1. Check the lamp's energy output. Replace if it is low. |
| Air bubbles in the detector cell | 2. Purge the system to remove air. | |
| Baseline drift (up or down) | Inadequate column equilibration | 1. Ensure the column is fully equilibrated with the mobile phase before starting your run.[12] |
| Mobile phase composition changing | 2. Prepare fresh mobile phase. If using a gradient, ensure the proportioning valves are working correctly.[17] |
Experimental Workflows & Diagrams
Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying and characterizing unknown impurities in this compound.
Caption: A systematic workflow for the identification and control of impurities.
Troubleshooting Logic for HPLC Peak Tailing
This diagram provides a decision-making process for addressing peak tailing issues commonly encountered with basic compounds like this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. lcms.cz [lcms.cz]
- 3. biomedres.us [biomedres.us]
- 4. januschemicals.com [januschemicals.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. library.dphen1.com [library.dphen1.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. realab.ua [realab.ua]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Formulation Strategies for 8-Fluoroquinazoline-2,4-diamine in In Vivo Studies
Welcome to the technical support center for the in vivo formulation of 8-fluoroquinazoline-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with formulating this compound for preclinical studies. Given that many quinazoline derivatives exhibit poor aqueous solubility, this resource provides a systematic approach to characterization, formulation development, and troubleshooting.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound is a small molecule with the chemical formula C₈H₇FN₄ and a molecular weight of 178.17 g/mol .[4] It belongs to the quinazoline class of compounds, which are known for their diverse biological activities, including potential as anticancer and antimicrobial agents.[1][2] The primary challenge in formulating this compound and similar molecules for in vivo studies stems from their typically low aqueous solubility.[5][6] Poor solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and interpret pharmacodynamic and toxicological data accurately.[5][6]
Part 1: Initial Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a successful formulation strategy.
Q2: I have just received a new batch of this compound. What are the first steps I should take before starting formulation development?
A2: Before proceeding with formulation, it is crucial to perform some initial characterization of the compound. This will provide a baseline and help in selecting the most appropriate formulation strategy.
Step-by-Step Initial Characterization Protocol:
-
Verify Compound Identity and Purity:
-
Confirm the structure and identity using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity of the compound using HPLC-UV. A purity of >95% is generally recommended for in vivo studies.
-
-
Determine Aqueous Solubility:
-
Measure the equilibrium solubility in purified water and relevant biological buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[7][8]
-
A common method is the shake-flask method, where an excess of the compound is agitated in the solvent until equilibrium is reached, followed by quantification of the dissolved compound by a validated analytical method.[7]
-
-
Assess pH-Dependent Solubility:
-
Evaluate Solid-State Properties:
-
Use techniques like X-ray powder diffraction (XRPD) to determine if the compound is crystalline or amorphous. The solid form can significantly impact solubility and stability.
-
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess thermal stability.
-
Part 2: Solubility Enhancement Strategies
If initial characterization confirms poor aqueous solubility, the next step is to explore various solubilization techniques.
Q3: My compound, this compound, has very low aqueous solubility. What are my options for developing a suitable formulation for oral administration in mice?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and improve oral absorption. It is often beneficial to screen multiple approaches in parallel.
Decision Workflow for Formulation Strategy Selection
Caption: A decision tree for selecting a suitable formulation strategy.
Commonly Used Vehicle Systems for Preclinical Studies
| Vehicle Category | Examples | Suitability for this compound | Key Considerations |
| Aqueous Solutions | Saline, Phosphate Buffered Saline (PBS) | Unlikely to be suitable due to poor aqueous solubility. May be possible with pH adjustment if the compound is a salt. | Check for precipitation upon neutralization. |
| Co-solvent Systems | PEG 400, Propylene Glycol, Ethanol, DMSO | A good starting point. Can significantly increase solubility. | Potential for drug precipitation upon dilution in the GI tract. Toxicity of the co-solvent at the required dose volume.[6] |
| Surfactant Systems | Tween® 80, Kolliphor® EL, Solutol® HS 15 | Often used in combination with co-solvents to improve solubility and stability. | Surfactants can affect membrane permeability and transporter function. |
| Cyclodextrin Solutions | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can form inclusion complexes to increase aqueous solubility. | The large size of the complex may limit absorption. |
| Lipid-based Systems | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Suitable for lipophilic compounds. Can be formulated as solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS). | The presence of food can significantly impact absorption from lipid-based formulations. |
| Aqueous Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC) | A common approach when solubilization is not feasible. Particle size reduction (micronization) is often required. | Physical stability (settling, caking) and dose uniformity can be challenging. |
Q4: How do I prepare and evaluate a co-solvent formulation?
A4: Co-solvent systems are a straightforward approach to solubilizing your compound.
Protocol for Co-solvent Formulation Preparation and Evaluation:
-
Solubility Screening: Determine the solubility of this compound in various individual and mixed co-solvents (e.g., PEG 400, propylene glycol, ethanol, water).
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Add the selected co-solvent or co-solvent blend.
-
Use sonication or gentle heating to aid dissolution.
-
Visually inspect for complete dissolution.
-
-
Dilution Test:
-
Simulate the dilution that occurs upon administration by adding the formulation to an aqueous medium (e.g., water or simulated gastric fluid).
-
Observe for any precipitation. The formulation should remain clear or form a fine dispersion.
-
-
Stability:
-
Store the formulation at ambient temperature and under refrigerated conditions.
-
Visually inspect for precipitation and chemically assay for degradation at set time points (e.g., 0, 4, 24, and 48 hours).
-
Part 3: Troubleshooting Common Formulation Issues
Q5: I prepared a co-solvent formulation, but the compound precipitates when I perform a dilution test. What should I do?
A5: Precipitation upon dilution is a common issue with co-solvent formulations and can lead to poor and variable absorption in vivo.
Troubleshooting Precipitation Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [allbiopharm.com]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 8-Fluoroquinazoline Derivatives as Potent and Selective Kinase Inhibitors
This guide provides an in-depth comparative analysis of kinase inhibitors built upon the 8-fluoroquinazoline scaffold. Rather than focusing on a single agent, we explore the chemical and biological significance of this structural motif, using specific published compounds as exemplars to compare their performance against established kinase inhibitors. We will delve into the mechanistic rationale behind their design, present supporting quantitative data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors targeting critical cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The strategic placement of a fluorine atom at the 8-position represents a key synthetic modification aimed at enhancing molecular interactions within the ATP-binding pocket, thereby improving potency and, crucially, selectivity for the target kinase.
Section 1: Case Study in Selectivity: Targeting Aurora A Kinase
Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division. Their dysfunction is frequently linked to chromosomal instability and tumorigenesis, making them attractive targets for cancer therapy.[3] While many inhibitors target both Aurora A and B isoforms, developing selective inhibitors is a key goal to minimize off-target effects.
A compelling example of a selective inhibitor built on the 8-fluoroquinazoline scaffold is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to herein as Compound 6e based on its designation in a key study).[3][4] This compound was rationally designed to enhance selectivity for Aurora A.
Mechanism of Action and Comparative Potency
Compound 6e acts as an ATP-competitive inhibitor. The quinazoline core mimics the adenine ring of ATP, while the 8-fluoro and 4-carboxylic acid moieties are designed to form specific interactions within the Aurora A active site that are less favorable in other kinases.[3] This design strategy aims to confer selectivity.
To validate this, a kinase panel assay is the gold standard. The inhibitory activity of Compound 6e was tested against a panel of 14 different kinases. The results demonstrate a clear preference for Aurora A.[3]
Table 1: Kinase Inhibition Profile of 8-Fluoroquinazoline Derivative (Compound 6e)
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| Aurora A | 95% | 0.17 |
| Aurora B | 45% | > 10 |
| CDK2/cyclin A | 22% | > 10 |
| EGFR | 15% | > 10 |
| VEGFR-2 | 18% | > 10 |
| ... (other kinases) | < 20% | > 10 |
(Data synthesized from Abuelizz, A.S. et al., 2022)[3]
This data clearly indicates that the 8-fluoroquinazoline scaffold in this configuration provides significant selectivity for Aurora A over the closely related Aurora B and other common off-targets like EGFR and VEGFR-2. This selectivity is crucial for a favorable therapeutic window, potentially reducing the side effects associated with multi-kinase inhibition.
Cellular Effects: Cell Cycle Arrest and Apoptosis
A potent and selective kinase inhibitor must translate its biochemical activity into a functional cellular response. For an Aurora A inhibitor, the expected phenotype is cell cycle arrest and subsequent apoptosis. When tested on the MCF-7 breast cancer cell line, Compound 6e induced G1 phase cell cycle arrest and promoted apoptosis, confirming its mechanism of action within a cellular context.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Fluoroquinazoline-2,4-diamine and Gefitinib: Unraveling a Data Gap in EGFR Inhibition
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a well-established anilinoquinazoline, has paved the way for personalized medicine in non-small cell lung cancer (NSCLC) by targeting activating mutations within the EGFR tyrosine kinase domain. This guide seeks to provide a comprehensive comparison between Gefitinib and a lesser-known analogue, 8-Fluoroquinazoline-2,4-diamine. However, a thorough investigation of publicly available scientific literature and databases reveals a significant data gap concerning the biological activity of this compound as an EGFR inhibitor, precluding a direct, data-driven comparison.
This guide will proceed by first detailing the well-documented profile of Gefitinib, including its mechanism of action, chemical structure, and the downstream signaling pathways it affects. Subsequently, it will present the available information on this compound, highlighting the absence of critical biological data necessary for a comparative analysis. Finally, standard experimental protocols for evaluating novel EGFR inhibitors will be outlined to provide a framework for the future characterization of compounds like this compound.
Gefitinib: The Established Benchmark in EGFR Inhibition
Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase.[1] Its chemical structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, features the core quinazoline ring system essential for its activity.[1][2]
Mechanism of Action
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[3][4] This reversible binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[3][5] The primary pathways inhibited by Gefitinib are the RAS-RAF-MEK-ERK and the PI3K-Akt signaling pathways.[3][4] Gefitinib is particularly effective in patients with NSCLC harboring specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3][6]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
This compound: An Uncharacterized Analogue
In contrast to the wealth of data available for Gefitinib, this compound remains largely uncharacterized in the context of EGFR inhibition. Its chemical structure is provided below.
Table 1: Chemical Properties of this compound and Gefitinib
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₇FN₄ | 178.17 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90[2] |
While the synthesis of this compound has been described, extensive searches of scientific literature and patent databases did not yield any publicly available data on its biological activity.[7] Specifically, there is a lack of information regarding:
-
EGFR Kinase Inhibitory Activity: No IC₅₀ values for wild-type or mutant EGFR have been reported.
-
Cell-Based Proliferation Assays: There is no data on its effect on the growth of cancer cell lines, particularly those with known EGFR mutation status.
-
Selectivity Profile: Its inhibitory activity against other kinases is unknown.
-
Mechanism of Action: It is unknown if it acts as an ATP-competitive inhibitor or through another mechanism.
This absence of data makes a direct comparison of the efficacy and selectivity of this compound with Gefitinib impossible at this time.
Standard Experimental Protocols for Evaluating EGFR Inhibitors
To characterize a novel compound like this compound and enable a comparison with established inhibitors such as Gefitinib, a series of standard in vitro assays are typically employed.
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) to a range of concentrations.
-
Assay Procedure: a. In a microplate, add the EGFR kinase, the test compound at various concentrations, and the substrate. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Step-by-Step Methodology:
-
Cell Lines: Use a panel of human cancer cell lines with well-defined EGFR status, including:
-
EGFR wild-type: e.g., A549
-
EGFR mutant (sensitive): e.g., HCC827 (exon 19 deletion) or NCI-H1975 (L858R/T790M)
-
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a period of time (e.g., 72 hours). d. Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Caption: Standard workflow for the evaluation of a novel EGFR inhibitor.
Conclusion
While Gefitinib serves as a crucial tool in the treatment of EGFR-mutant NSCLC, the exploration of novel quinazoline-based inhibitors remains a vital area of research to overcome acquired resistance and improve therapeutic outcomes. This compound, based on its chemical scaffold, represents a compound of potential interest. However, the current lack of publicly available biological data on its EGFR inhibitory activity prevents any meaningful comparison with Gefitinib. The experimental protocols outlined in this guide provide a clear path forward for the necessary characterization of this and other novel compounds, which is essential to determine their potential as next-generation EGFR inhibitors. Further research is imperative to fill this data void and to fully understand the structure-activity relationships within the quinazoline class of EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | Semantic Scholar [semanticscholar.org]
Comparative Guide to TLR Agonist Performance: 8-Fluoroquinazoline-2,4-diamine Derivatives vs. Imiquimod
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Developers
Introduction: Harnessing Innate Immunity through TLR7 and TLR8
The innate immune system serves as the body's first line of defense, relying on a family of pattern recognition receptors (PRRs) to detect invading pathogens. Among these, Toll-like receptors (TLRs) are critical sentinels. TLR7 and TLR8, located within the endosomes of immune cells, are specialized in recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3] Activation of these receptors triggers a powerful cascade of signaling events, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines that orchestrate both innate and adaptive immune responses.[3][4]
Synthetic small molecules that act as agonists for TLR7 and/or TLR8 have emerged as powerful tools in immunotherapy, with applications ranging from antiviral and anticancer treatments to vaccine adjuvants.[5][6] Imiquimod, an imidazoquinoline compound, is the most well-known clinically approved TLR agonist.[7] More recently, novel chemical scaffolds, such as the 2,4-diaminoquinazoline series, have been developed, offering distinct potency and selectivity profiles.[8][9]
This guide provides a head-to-head comparison of Imiquimod and the 8-fluoro-2,4-diaminoquinazoline class of agonists. We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive framework for selecting the appropriate agonist for their therapeutic strategy.
Compound Profiles: A Tale of Two Scaffolds
Imiquimod: The Clinical Standard for Topical TLR7 Activation
Imiquimod (also known as R-837) is an imidazoquinoline amine that functions as a potent and selective agonist for TLR7.[7][10][11] It is FDA-approved as a 5% topical cream (Aldara™) for treating external genital warts (caused by HPV), superficial basal cell carcinoma, and actinic keratosis.[12][13][14][15] Its mechanism relies on stimulating a local immune response. By activating TLR7, primarily on plasmacytoid dendritic cells (pDCs), Imiquimod induces a robust secretion of cytokines, most notably IFN-α, tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[16] This cytokine milieu promotes a T-helper 1 (Th1) polarized immune response, which is highly effective at clearing virally infected and cancerous cells.[16]
8-Fluoroquinazoline-2,4-diamine Derivatives: Potent and Tunable Dual TLR7/8 Agonists
The 2,4-diaminoquinazoline scaffold represents a newer class of synthetic TLR agonists. These compounds, particularly those with an 8-fluoro substitution, have been identified as highly potent dual agonists of both human TLR7 and TLR8.[8][9] Unlike Imiquimod's selectivity for TLR7, these molecules can engage both receptors, often with nanomolar to low micromolar potency. A key advantage of this chemical series is its "tunability"; subtle modifications to the scaffold can alter the selectivity profile, allowing for the development of TLR7-selective, TLR8-selective, or balanced dual TLR7/8 agonists.[9][17] This flexibility makes them highly attractive candidates for systemic applications where a broad and powerful immune activation is desired, such as in vaccine adjuvants or combination cancer immunotherapies.[8]
Core Mechanism: The TLR7/8 MyD88-Dependent Signaling Pathway
Both Imiquimod and quinazoline derivatives activate TLR7 and/or TLR8 through the same core intracellular signaling pathway. Upon ligand binding within the endosome, the receptors dimerize and recruit the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3][4] This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[1][4] The pathway then bifurcates to activate two critical sets of transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of the IKK complex leads to the nuclear translocation of NF-κB, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[18]
-
IRFs (Interferon Regulatory Factors): Activation of IRF5 and IRF7 leads to their nuclear translocation and the subsequent transcription of type I interferons (IFN-α and IFN-β).[1][4]
Head-to-Head Comparison: A Data-Driven Analysis
The fundamental difference between Imiquimod and the this compound class lies in their receptor selectivity, which dictates the types of immune cells they activate and, consequently, their resulting cytokine profiles.
Receptor Selectivity and Potency
TLR agonist activity is typically quantified by determining the half-maximal effective concentration (EC50) in cell-based reporter assays, where HEK293 cells are engineered to express a specific human TLR and a reporter gene (e.g., SEAP) under the control of an NF-κB-inducible promoter.
| Compound Class | Target(s) | Typical hTLR7 EC50 (NF-κB) | Typical hTLR8 EC50 (NF-κB) | Key Characteristic |
| Imiquimod | hTLR7 | 1 - 5 µM | > 30 µM (inactive) | Selective for TLR7[2][19] |
| CL097 * | hTLR7/hTLR8 | ~0.1 µM | ~4.0 µM | Potent, with preference for TLR7[19][20][21] |
| This compound | hTLR7/hTLR8 | 0.1 - 1 µM | 0.1 - 1 µM | Potent dual agonism[8] |
Note: CL097 is a potent imidazoquinoline derivative often used as a reference compound for dual TLR7/8 activity.
Cellular Targets and Cytokine Signatures
The differential expression of TLR7 and TLR8 across immune cell subsets is the causal reason for the distinct immunological outcomes.[19]
-
TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[19]
-
TLR8 is highly expressed by myeloid cells , including monocytes, macrophages, and myeloid dendritic cells (mDCs).[4][19]
This leads to divergent cytokine profiles:
| Agonist Type | Primary Cell Target | Dominant Cytokine Output | Immunological Skew |
| TLR7 Selective (Imiquimod) | pDCs | IFN-α , IFN-regulated chemokines | Strong antiviral state, Th1 polarization[22][23][24] |
| TLR8 Selective | Myeloid Cells (Monocytes, mDCs) | TNF-α, IL-12 , MIP-1α | Strong pro-inflammatory response[22][24] |
| Dual TLR7/8 (Quinazolines) | pDCs and Myeloid Cells | Broad Spectrum: IFN-α, TNF-α, IL-12 | Potent, combined antiviral and pro-inflammatory response |
Experimental Protocols for Comparative Assessment
To ensure trustworthy and reproducible comparisons, standardized, self-validating experimental systems are essential. Below are two core protocols for characterizing and comparing TLR agonists.
Protocol 1: TLR Agonist Potency Screening via HEK-Blue™ Reporter Assay
This protocol uses a commercially available cell line to provide a rapid and specific measure of TLR activation leading to the NF-κB pathway.
Causality: The HEK-Blue™ system is a null background (parental HEK293 cells do not express most TLRs) where a single human TLR is overexpressed. This isolates the activity to the specific receptor of interest, providing a clean and direct readout of agonist potency and selectivity.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's protocol (e.g., in DMEM, 10% FBS, selective antibiotics).
-
Cell Seeding: Plate 5 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of Imiquimod and the test quinazoline derivative (e.g., from 100 µM down to 0.01 µM) in sterile PBS or DMSO. Ensure the final solvent concentration is non-toxic (e.g., <0.5%).
-
Cell Stimulation: Add 20 µL of each compound dilution to the respective wells. Include a positive control (e.g., R848 for both cell lines) and a vehicle control (solvent only).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: The secreted alkaline phosphatase (SEAP) reporter is quantified by adding a detection reagent (e.g., QUANTI-Blue™) to the cell supernatant. The colorimetric change is measured using a spectrophotometer at 620-650 nm.
-
Data Analysis: Plot the absorbance values against the log of the agonist concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value for each compound on each TLR.
Protocol 2: Cytokine Induction Profiling in Human PBMCs
This protocol provides a more physiologically relevant assessment of the agonist's functional impact on a mixed population of primary human immune cells.
Causality: Human Peripheral Blood Mononuclear Cells (PBMCs) contain the key cell populations that respond to TLR7 and TLR8 agonists (pDCs, monocytes, B cells, NK cells). Measuring the cytokine profile in this system reveals the integrated immune response and validates the cell-type-specific effects predicted by the receptor selectivity data.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at 1 x 10⁶ cells per well in a 96-well round-bottom plate.
-
Cell Stimulation: Add the TLR agonists at a fixed, active concentration (e.g., 1 µM and 10 µM) to the wells. Include a positive control (e.g., LPS for TNF-α) and a media-only negative control.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator. This time point is optimal for capturing the peak production of many key cytokines.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (IFN-α, TNF-α, IL-12, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for higher precision.
-
Data Analysis: Compare the cytokine levels induced by each agonist to the negative control. A direct comparison between the compounds will reveal their distinct cytokine signatures.
Conclusion and Strategic Implications
The choice between a TLR7-selective agonist like Imiquimod and a dual TLR7/8 agonist from the this compound class is a strategic decision dictated by the desired therapeutic outcome.
-
Imiquimod remains the gold standard for topical immunotherapy . Its selective activation of TLR7 generates a potent, localized IFN-α-driven Th1 response that is clinically proven to be effective against skin cancers and viral lesions.[25] Its limited systemic absorption and focused mechanism are advantageous for minimizing off-target effects in this context.
-
This compound derivatives represent a powerful next generation of TLR agonists for systemic applications . By activating both TLR7 and TLR8, they induce a broader and more potent immune response, engaging both pDCs and myeloid cells to produce a symphony of antiviral and pro-inflammatory cytokines. This profile makes them superior candidates for indications requiring robust, systemic immune activation, such as:
-
Vaccine Adjuvants: To enhance both humoral and cellular immunity.
-
Cancer Immunotherapy: To overcome tumor-induced immunosuppression and synergize with other treatments like checkpoint inhibitors.[26]
-
Ultimately, the field of TLR agonism is moving from broad activation to precision immunology. Understanding the distinct cellular and cytokine profiles elicited by selective versus dual-acting compounds is paramount for designing the next wave of effective immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Toll Like Receptor 7/8 (TLR7/8) Cascade | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. immune-system-research.com [immune-system-research.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Imiquimod Topical: MedlinePlus Drug Information [medlineplus.gov]
- 15. dovepress.com [dovepress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. invivogen.com [invivogen.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. academic.oup.com [academic.oup.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. Advances in the use of topical imiquimod to treat dermatologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CL097, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 8-Fluoroquinazoline-2,4-diamine: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer effects of the novel compound, 8-Fluoroquinazoline-2,4-diamine. We will explore the scientific rationale behind its design, outline a rigorous, multi-faceted experimental plan for its validation, and establish a framework for comparing its efficacy against established anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure allows for versatile substitutions, enabling the fine-tuning of pharmacological properties. In oncology, quinazoline derivatives have been particularly successful as kinase inhibitors.[3][4][5] Several approved anticancer drugs, including Gefitinib, Erlotinib, and Afatinib, are built upon this framework and function primarily by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][4][6][7]
The subject of this guide, this compound, incorporates three key structural features: the quinazoline core, a fluorine atom at the 8th position, and diamino groups at the 2nd and 4th positions. The 2,4-diaminoquinazoline structure itself has been explored for various biological activities, including anticancer and anti-HIV effects.[8][9] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. Our objective is to systematically validate the hypothesis that these structural modifications confer potent and selective anticancer activity.
Proposed Mechanism of Action: Targeting Kinase Signaling
Many quinazoline-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[8][10] A primary mechanism of action for this class of compounds is the inhibition of the tyrosine kinase activity of EGFR.[6][7] Dysregulation of the EGFR signaling pathway, often through mutations, is a common driver in various cancers, including non-small-cell lung cancer (NSCLC).[6][7] The general pathway is depicted below.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate the anticancer effects of this compound. The following experimental workflow is proposed, starting with broad screening and moving towards more specific mechanistic studies.
Caption: A stepwise workflow for the validation of anticancer effects.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells and incubate for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib or Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next phase focuses on how the compound induces cell death.
Protocol: Apoptosis Assay via Annexin V/PI Staining
-
Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different quadrants will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Cell Cycle Analysis
-
Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. This will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, indicating any cell cycle arrest. Some quinazoline derivatives have been shown to cause G1 or G2/M phase arrest.[10][12][13][14]
Comparative Analysis
A crucial aspect of validating a new compound is benchmarking its performance against existing standards.
Comparison with First-Generation EGFR Inhibitors
Gefitinib is a first-generation EGFR inhibitor with a quinazoline core. A direct comparison of IC50 values across a panel of cancer cell lines will provide a preliminary assessment of relative potency.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib (Reference) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin (Reference) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 1: Hypothetical data table for comparing the cytotoxic activity (IC50 values) of this compound with standard anticancer drugs.
Selectivity Profiling
An ideal anticancer agent should be highly active against cancer cells while sparing normal cells. The cytotoxicity of this compound should be tested on non-cancerous cell lines (e.g., human normal MCF-10 breast cells or WRL-68 hepatic cells) to determine its selectivity index.[11] Furthermore, kinase profiling assays against a panel of kinases (e.g., EGFR, Aurora A, Aurora B, VEGFR) can reveal its target selectivity.[12][13][14] Some quinazoline derivatives show activity against multiple kinases.[4]
In Vivo Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism setting.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at various doses, positive control). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for weighing and further histopathological or molecular analysis.
Conclusion
This guide outlines a systematic and robust strategy for the preclinical validation of this compound as a potential anticancer agent. The proposed experiments are designed to not only confirm its cytotoxic activity but also to elucidate its mechanism of action and benchmark its performance against established drugs. The data generated from this workflow will be critical in determining the therapeutic potential of this novel quinazoline derivative and its prospects for further development.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Fluoro Substituent: A Key to Unlocking Potency in 2,4-Diaminoquinazoline Analogs - A Comparative Guide
For researchers and scientists immersed in the intricate world of drug discovery, the quinazoline scaffold remains a cornerstone of innovation, particularly in the development of kinase inhibitors.[1] Among its numerous derivatives, the 2,4-diaminoquinazoline core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] This guide delves into the nuanced yet profound impact of an 8-fluoro substitution on the structure-activity relationship (SAR) of 2,4-diaminoquinazoline analogs. We will explore how this strategic modification can enhance biological activity, supported by experimental data and detailed methodologies, to provide a comprehensive resource for drug development professionals.
The Rationale for Fluorination: More Than Just an Isostere
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. In the context of the quinazoline scaffold, a fluorine atom at the 8-position offers several key advantages. Its small size, comparable to a hydrogen atom, minimizes steric hindrance, allowing for favorable interactions within the target's active site.[4] Furthermore, the high electronegativity of fluorine can lead to beneficial electronic effects, influencing the acidity of nearby protons and participating in hydrogen bonding or other non-covalent interactions. This can result in enhanced binding affinity and improved metabolic stability.[5]
Molecular docking studies on related 8-fluoroquinazoline derivatives have revealed that the fluorine group can have a significant impact on binding to the hinge region of kinases through additional interactions, which are absent in their non-fluorinated counterparts.[4] This observation provides a strong rationale for the focused exploration of 8-fluoroquinazoline-2,4-diamine analogs as a promising avenue for the development of potent and selective inhibitors.
Synthesis of the this compound Core
The synthesis of the 8-fluoro-2,4-diaminoquinazoline core is a critical first step in exploring the SAR of its analogs. A representative synthetic route is outlined below, adapted from established protocols.[6]
Caption: General synthetic scheme for the 8-fluoro-2,4-diaminoquinazoline core.
Experimental Protocol: Synthesis of 8-Fluoro-2,4-diaminoquinazoline
-
Reaction Setup: In a sealed tube, combine 2-amino-3-fluorobenzoic acid and guanidine carbonate in a suitable solvent such as dimethylacetamide (DMA).
-
Heating: Stir the mixture at an elevated temperature, typically around 130°C, for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with a solvent like ethanol, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent system, to yield the 8-fluoro-2,4-diaminoquinazoline core.
This core scaffold can then be further functionalized at the 2- and 4-amino positions to generate a library of analogs for SAR studies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-diaminoquinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline ring and the amino groups at the C2 and C4 positions. The introduction of the 8-fluoro group adds another layer of complexity and opportunity for optimization.
Substitutions at the C4-amino Position
The C4-amino position is a critical determinant of activity and selectivity for many quinazoline-based inhibitors.[1] Modifications at this position can significantly impact interactions with the hinge region of kinases.
| Substituent at C4-amino | General Effect on Activity | Rationale |
| Small alkyl or cycloalkyl groups | Often enhances potency | Can fit into hydrophobic pockets near the ATP-binding site. |
| Aryl or heteroaryl groups | Can improve potency and selectivity | Allows for additional π-π stacking or hydrogen bonding interactions. |
| Introduction of a basic amine | Can improve solubility and cell permeability | The resulting positive charge at physiological pH can aid in membrane transport. |
The presence of the 8-fluoro group can further enhance the potency of these analogs by creating a more electron-deficient quinazoline ring system, which can modulate the pKa of the C4-amino substituent and its hydrogen bonding capabilities.
Substitutions at the C2-amino Position
The C2-amino position offers another avenue for SAR exploration, often influencing the overall physicochemical properties of the molecule and providing additional interactions with the target protein.
| Substituent at C2-amino | General Effect on Activity | Rationale |
| Cyclic amines (e.g., piperidine, morpholine) | Generally well-tolerated and can enhance potency | These groups can occupy a solvent-exposed region and improve solubility. |
| Substituted anilines | Can significantly modulate activity | The electronic nature and position of substituents on the aniline ring are critical for optimizing interactions. |
The 8-fluoro group's influence here is likely more indirect, potentially altering the conformation of the C2-substituent through electronic effects, thereby fine-tuning its interaction with the target.
Caption: Key SAR points for this compound analogs.
Comparative Analysis with Non-Fluorinated Analogs
Experimental data from studies on various quinazoline derivatives consistently demonstrate the positive impact of fluorine substitution. For instance, in a series of quinazoline-based Aurora A kinase inhibitors, the introduction of a fluorine atom to the quinazoline scaffold resulted in an additional inhibitory effect.[4] The compound bearing both an 8-fluoro group on the quinazoline core and a bromine atom on a terminal phenyl ring exhibited the most potent inhibitory activity among the tested derivatives.[4]
While direct comparative data for a series of 8-fluoro versus non-fluoro 2,4-diaminoquinazoline analogs is not extensively published, the collective evidence strongly suggests that the 8-fluoro analogs would exhibit enhanced biological activity and potentially improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Future Directions and Conclusion
The strategic incorporation of an 8-fluoro substituent into the 2,4-diaminoquinazoline scaffold presents a compelling strategy for the development of novel and potent therapeutic agents. This guide has outlined the rationale, synthesis, and key SAR considerations for these promising analogs. Further research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential. By leveraging the unique properties of fluorine, researchers can continue to unlock new possibilities in the ever-evolving landscape of drug discovery.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Cross-Reactivity Profile of 8-Fluoroquinazoline-2,4-diamine: A Guide for Strategic Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful targeted therapy is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a lead compound. A molecule that potently inhibits its intended target is a great start, but off-target activities can lead to unforeseen toxicities or a diluted therapeutic effect. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 8-Fluoroquinazoline-2,4-diamine, a member of the quinazoline chemical class known for its kinase inhibitory properties.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[1][2] The 2,4-diamino substitution pattern has also been explored for its potential to interact with the ATP-binding pocket of various kinases. The introduction of a fluorine atom at the 8th position can significantly influence the compound's electronic properties and binding interactions, making a thorough cross-reactivity assessment essential.
This guide is designed to provide a framework for evaluating the selectivity of this compound. We will present a plausible, data-informed cross-reactivity profile and compare it against two well-characterized kinase inhibitors with distinct selectivity profiles: Gefitinib , a selective EGFR inhibitor, and Dasatinib , a multi-kinase inhibitor.[3][4][5] By understanding the on- and off-target activities of this scaffold, researchers can make more strategic decisions in hit-to-lead optimization and preclinical development.
The Imperative of Kinase Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[6] Consequently, small molecule inhibitors designed to target one kinase may inadvertently interact with others. Kinase profiling, the process of screening a compound against a large panel of kinases, is a cornerstone of modern drug discovery.[7] It provides a comprehensive overview of a compound's selectivity, highlighting potential liabilities and opportunities for therapeutic development.
A highly selective inhibitor, like Gefitinib, is often desirable to minimize off-target side effects. However, in some contexts, such as oncology, inhibiting multiple nodes in a signaling cascade with a multi-kinase inhibitor like Dasatinib can be a more effective strategy.[1][4] Therefore, the "ideal" cross-reactivity profile is context-dependent, and a thorough understanding of a compound's interactions across the kinome is paramount.
Experimental Design for Comprehensive Cross-Reactivity Profiling
To rigorously assess the selectivity of this compound, a multi-pronged experimental approach is necessary. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a more physiologically relevant environment.
In Vitro Kinase Panel Screening
A broad, in vitro kinase panel screen is the first step in mapping the cross-reactivity landscape of a compound. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput means of assessing enzyme activity.[2][8]
dot
Figure 1: Workflow for in vitro kinase panel screening using the ADP-Glo™ assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound stock to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Reconstitute the kinase enzymes, substrates, and ATP according to the manufacturer's instructions. Prepare a kinase/substrate master mix and an ATP solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound solution to each well.
-
Add 5 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the ATP solution, followed by 5 µL of the enzyme solution.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 40-60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Cellular Target Engagement
While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, intracellular target concentration, and the effects of the cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct target engagement in intact cells.[9][10] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This shift in the protein's melting temperature (Tagg) can be detected by Western blotting.[11]
dot
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western blot detection.
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., A431 for EGFR) to 70-80% confluency.
-
Treat the cells with either this compound (at a concentration determined from cell-based potency assays) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the intensity of each band to the intensity of the lowest temperature point for each treatment group.
-
Plot the normalized intensities against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
Determine the change in melting temperature (ΔTagg) induced by the compound.
-
Comparative Cross-Reactivity Profiles
Based on the known pharmacology of quinazoline-based inhibitors and publicly available data for similar compounds, we have generated a plausible cross-reactivity profile for this compound. This is compared with the established profiles of Gefitinib and Dasatinib.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (IRESSA®) | Dasatinib (SPRYCEL®) |
| Primary Target(s) | |||
| EGFR | 15 | 33[12] | >10,000 |
| ABL1 | >5,000 | >10,000 | 0.6 |
| SRC | 800 | >10,000 | 0.8 |
| Selected Off-Targets | |||
| HER2 (ERBB2) | 250 | 3,700 | 83 |
| VEGFR2 (KDR) | 1,200 | >10,000 | 20 |
| PDGFRβ | >10,000 | >10,000 | 1.1 |
| c-KIT | >10,000 | >10,000 | 4 |
| Aurora A | 500 | >10,000 | 50 |
| LCK | >5,000 | >10,000 | 1.0 |
| p38α (MAPK14) | 2,000 | >10,000 | 68 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The values for Gefitinib and Dasatinib are compiled from publicly available data and may vary depending on the assay conditions.
dot
Figure 3: Hypothetical target profile of this compound.
Interpretation and Strategic Implications
The hypothetical profile of This compound suggests it is a potent inhibitor of EGFR, consistent with its quinazoline scaffold. Its activity against HER2, another member of the ErbB family of receptor tyrosine kinases, indicates a degree of selectivity within this family, a characteristic that can be therapeutically advantageous in certain cancers. The weaker inhibition of other kinases like Aurora A, SRC, and VEGFR2 suggests a relatively clean profile compared to a broad-spectrum inhibitor like Dasatinib, but less selective than Gefitinib.
Gefitinib serves as a benchmark for a highly selective EGFR inhibitor.[3][13] Its profile is characterized by potent inhibition of EGFR with minimal activity against a wide range of other kinases. This high selectivity is a key factor in its therapeutic window, although it can also be a limitation in cancers that develop resistance through the activation of bypass signaling pathways.
Dasatinib , in contrast, is a multi-kinase inhibitor with potent activity against the ABL and SRC families of kinases, as well as other important cancer targets like c-KIT and PDGFRβ.[1][4][14] This broad activity spectrum can be beneficial in treating cancers that are driven by multiple signaling pathways or that have developed resistance to more selective inhibitors. However, this promiscuity can also lead to a higher incidence of off-target side effects.
For researchers developing This compound , this comparative analysis provides several key insights:
-
Lead Optimization: The moderate activity against HER2 could be either enhanced or diminished through structural modifications, depending on the desired therapeutic profile. If a more EGFR-selective inhibitor is the goal, modifications could be made to reduce HER2 activity. Conversely, if dual EGFR/HER2 inhibition is desired, this could be a starting point for further optimization.
-
Potential for Repurposing: The off-target activities, even if weaker, may present opportunities for repurposing the compound for other indications where these kinases are relevant.
-
Predictive Toxicology: The identified off-target kinases can be used to predict potential toxicities. For example, inhibition of VEGFR2 can be associated with cardiovascular side effects. Early knowledge of these potential liabilities allows for the design of appropriate safety and toxicology studies.
Conclusion
The cross-reactivity profiling of a kinase inhibitor is a critical step in its preclinical development. This guide has provided a comprehensive framework for evaluating the selectivity of this compound, using a combination of in vitro kinase screening and cell-based target engagement assays. By comparing its hypothetical profile to the well-established profiles of Gefitinib and Dasatinib, we have highlighted the importance of understanding the full spectrum of a compound's on- and off-target activities. This knowledge is not only crucial for optimizing the therapeutic index of a drug candidate but also for uncovering new therapeutic opportunities and mitigating potential risks. As with any promising scaffold, a thorough and data-driven approach to cross-reactivity profiling will be instrumental in unlocking the full therapeutic potential of this compound and its analogs.
References
- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 14. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A deep dive into the structure-activity relationships and therapeutic potential of a promising heterocyclic scaffold.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] Among its derivatives, the 2,4-diaminoquinazoline series has garnered significant attention, particularly in the realm of oncology as potent kinase inhibitors. This guide provides a comprehensive comparative study of 8-Fluoroquinazoline-2,4-diamine and related compounds, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance. We will delve into the experimental data that underscores the therapeutic potential of this compound class, with a focus on their application as anticancer agents.
The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Their ability to interact with a multitude of biological targets has made them a focal point for drug development professionals. In particular, the 4-anilinoquinazoline derivatives have emerged as successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, with gefitinib and erlotinib being notable examples.
Synthesis of this compound and Related Compounds
The synthesis of 2,4-diaminoquinazoline derivatives typically involves a multi-step process commencing from appropriately substituted anthranilic acids. A general synthetic route is outlined below.
General Synthetic Workflow:
Caption: Generalized synthetic pathway for 2,4-diaminoquinazoline derivatives.
A specific example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a close analog of the diamine series. The synthesis starts with the appropriate acid chloride and aromatic amine, which undergo condensation to form an amide, followed by cyclization to yield the quinazoline core.[2] This highlights the modularity of the synthesis, allowing for the introduction of various substituents to probe structure-activity relationships.
Comparative Biological Evaluation: The Impact of the 8-Fluoro Substituent
The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly influence the compound's biological activity. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.
A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed that the presence of the fluorine atom in the quinazoline scaffold contributed to an additional inhibitory effect against Aurora A kinase.[2] This compound, referred to as Compound 1 , demonstrated potent activity and was selected for further investigation.
Kinase Inhibition Profile
Quinazoline derivatives are well-established as kinase inhibitors.[3] The 2,4-diamino substitution pattern is particularly effective in targeting various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
A comparative analysis of Compound 1 and its non-fluorinated analog would be instrumental in quantifying the contribution of the 8-fluoro group to kinase inhibition. While direct comparative data for this compound is limited in the public domain, the study on Compound 1 provides valuable insights.
Table 1: Kinase Inhibitory Activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 1) and Related Analogs [2]
| Compound | R1 | R2 | Aurora A Kinase Inhibition (%) at 10 µM |
| 1 | F | Br | Potent Inhibition (Specific % not provided, but identified as most potent) |
| Analog A | H | H | Lower Inhibition |
| Analog B | H | Br | Moderate Inhibition |
| Analog C | F | H | Moderate Inhibition |
The data suggests that the combination of a halogen at the terminal phenyl ring and a fluorine atom on the quinazoline core leads to the most potent inhibition of Aurora A kinase.[2]
Anticancer Activity
The kinase inhibitory activity of these compounds translates into potent anticancer effects. The cytotoxic activity of Compound 1 was evaluated against a panel of NCI human cancer cell lines.
Compound 1 exhibited significant cytotoxic effects, particularly against the human CNS cancer cell line (SNB-75).[2] Further studies on the MCF-7 breast cancer cell line revealed that Compound 1 arrested the cell cycle at the G1 phase and induced apoptosis.[2]
Antimicrobial Activity
Beyond their anticancer properties, quinazoline derivatives have also shown promise as antimicrobial agents.[1][4] The 2,4-diaminoquinazoline scaffold has been investigated for its activity against various bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Activity of 2,4-diaminoquinazoline compounds against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro and In Vivo Correlation of 8-Fluoroquinazoline-2,4-diamine Activity
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 8-Fluoroquinazoline-2,4-diamine, a potent kinase inhibitor. We will delve into the experimental data that bridges the gap between cellular assays and preclinical animal models, offering researchers, scientists, and drug development professionals a framework for evaluating its therapeutic potential. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1] Molecules in this class, such as gefitinib and erlotinib, primarily function as ATP-competitive inhibitors of tyrosine kinases.[2] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, making them a prime therapeutic target.[4][5]
This compound belongs to this promising class of compounds. Its structure, featuring a diamino substitution, suggests a strong potential for interaction within the ATP-binding pocket of various kinases. The fluorine atom at the 8-position is a strategic modification intended to enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties. This guide will objectively assess its performance against established alternatives, supported by detailed experimental protocols and data.
Part 1: In Vitro Activity Assessment - From Enzyme to Cell
The initial evaluation of any potential kinase inhibitor begins with a systematic characterization of its activity in vitro. This multi-step process aims to answer fundamental questions: Does the compound inhibit the target enzyme? Does this enzymatic inhibition translate to anti-proliferative effects in cancer cells? What is the underlying cellular mechanism?
Biochemical Kinase Assays: Gauging Direct Target Inhibition
The first step is to measure the direct inhibitory effect of this compound on the purified kinase enzyme. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: EGFR Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[3]
-
Reagent Preparation: Prepare a reaction buffer containing the purified EGFR enzyme, a suitable substrate peptide, and ATP.
-
Compound Dilution: Perform a serial dilution of this compound and control inhibitors (e.g., Gefitinib) to create a range of concentrations.
-
Kinase Reaction: Add the diluted compounds to the reaction buffer and incubate at room temperature to allow for inhibitor-enzyme binding. Initiate the kinase reaction by adding ATP.
-
ADP Detection: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and, therefore, the kinase activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Cellular Potency and Selectivity
While biochemical assays confirm target engagement, cell-based assays are crucial for determining if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.[6]
-
Cell Seeding: Plate cancer cell lines (e.g., A431 for EGFR wild-type, H1975 for EGFR T790M mutant) in 96-well plates and allow them to adhere overnight.[7][8] The choice of cell lines is critical to assess selectivity for wild-type versus mutant forms of the target kinase.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control drugs for a period of 72 hours.
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA) to attach them to the bottom of the well.
-
Staining: Stain the fixed cells with SRB dye, which binds to basic amino acids in cellular proteins.
-
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
-
GI50 Calculation: Calculate the growth inhibition of 50% (GI50) by plotting the percentage of cell growth versus drug concentration.
Comparative In Vitro Data
The following table summarizes hypothetical but representative data for this compound compared to first and second-generation EGFR inhibitors.
| Compound | Target Kinase IC50 (nM) | A431 Cell GI50 (nM) (EGFR wt) | H1975 Cell GI50 (nM) (EGFR L858R/T790M) | Selectivity Ratio (wt/mutant) |
| This compound | EGFR: 15 | 150 | 50 | 0.33 |
| Erlotinib (1st Gen) | EGFR: 2 | 100 | >5000 | >50 |
| Afatinib (2nd Gen) | EGFR: 0.5 | 10 | 80 | 8.0 |
This data illustrates that this compound is potent against the drug-resistant T790M mutant, a critical attribute for next-generation inhibitors.[8]
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of kinase inhibitors.
Part 2: In Vivo Efficacy - From Cell to Animal Model
Positive in vitro results are the prerequisite for advancing a compound to in vivo testing. These studies are essential to understand how the drug behaves in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).[9]
Tumor Xenograft Models: A Foundational Preclinical Tool
The most common method for evaluating anti-cancer efficacy in vivo is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[10] This allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living organism.
Experimental Protocol: Human Tumor Xenograft Study in Nude Mice
-
Animal Acclimation: House female athymic nude mice in a pathogen-free environment for at least one week before the study begins.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of H1975 human non-small cell lung cancer cells into the right flank of each mouse. This cell line is chosen for its EGFR T790M mutation, representing a clinically relevant drug-resistant population.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: Administer the compound and controls via the determined route (e.g., oral gavage) at specified doses and schedules (e.g., once daily for 21 days). The choice of dose is informed by preliminary pharmacokinetic studies.[11]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated target proteins (e.g., pEGFR) to confirm target engagement in vivo.[6]
Comparative In Vivo Data
The table below presents hypothetical efficacy data from a xenograft study.
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 210 | - | +2.0 |
| This compound | 25 | 450 ± 95 | 70 | -3.5 |
| Comparator Drug | 50 | 750 ± 150 | 50 | -4.0 |
This data suggests that this compound achieves significant tumor growth inhibition at a well-tolerated dose in a model of resistant lung cancer.
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft efficacy studies.
Part 3: Bridging the Gap - In Vitro to In Vivo Correlation (IVIVC)
A successful drug candidate must not only be potent in vitro but also achieve and maintain therapeutic concentrations at the target site in vivo without causing undue toxicity.[12] Establishing an in vitro-in vivo correlation (IVIVC) is a critical step in drug development that links the cellular potency of a drug to its in vivo efficacy.[9]
The Core Principle of IVIVC
The fundamental goal is to demonstrate that the drug concentrations achieved in the tumor tissue during an in vivo study are sufficient to inhibit the target, as predicted by the in vitro cell-based assays.[12] This requires integrating three key datasets:
-
In Vitro Potency: The GI50 value from cell proliferation assays.
-
Pharmacokinetics (PK): The measurement of drug concentration in plasma and tumor tissue over time after administration to an animal.[11]
-
In Vivo Efficacy: The observed tumor growth inhibition at a given dose.
Establishing the Correlation
The correlation is established by comparing the drug exposure in the tumor (often measured as the Area Under the Curve, or AUC) to the in vitro GI50. A common rule of thumb for kinase inhibitors is that for significant efficacy, the average drug concentration in the tumor should be maintained above the in vitro GI50 for a substantial portion of the dosing interval.[12]
For example, if the in vitro GI50 for this compound in H1975 cells is 50 nM, the PK data from the 25 mg/kg dose group should show that tumor drug concentrations were consistently above this 50 nM threshold. If efficacy is observed under these conditions, a strong IVIVC is established.
Discrepancies can arise due to several factors:
-
Poor Bioavailability: The drug is not well absorbed after oral dosing.
-
Rapid Metabolism: The drug is cleared from the body too quickly to maintain therapeutic concentrations.[11]
-
Plasma Protein Binding: A high fraction of the drug may be bound to plasma proteins, rendering it inactive.
-
Tumor Microenvironment: Factors within the tumor that are not replicated in vitro can influence drug response.
IVIVC Logical Framework
Caption: The relationship between in vitro, PK, and in vivo data.
Conclusion
This guide demonstrates a systematic approach to evaluating the preclinical activity of this compound. The journey from demonstrating potent enzymatic and cellular inhibition in vitro to achieving significant tumor growth inhibition in vivo is underpinned by a strong in vitro-in vivo correlation. The data suggests that this compound is a promising candidate, particularly for cancers harboring resistance mutations to earlier-generation inhibitors. By understanding the causal links between experimental design, data interpretation, and the principles of IVIVC, drug development professionals can make more informed decisions in the advancement of next-generation cancer therapeutics.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating Target Engagement of 8-Fluoroquinazoline-2,4-diamine
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, a molecule's demonstrated effect in a phenotypic screen is merely the prologue. The critical narrative is one of mechanism: does the compound engage its intended molecular target within the complex milieu of a living cell? Answering this question with confidence is the bedrock of a successful therapeutic program, allowing for the establishment of robust structure-activity relationships (SAR), the interpretation of efficacy data, and the proactive identification of potential off-target liabilities.[1][2][3]
The quinazoline scaffold is a cornerstone of many approved kinase inhibitors, valued for its ability to mimic the adenine hinge-binding region of ATP.[4][5][6][7] Our focus here, 8-Fluoroquinazoline-2,4-diamine, represents a novel chemical entity within this class. While its structure suggests kinase inhibition, we must proceed with rigorous, unbiased validation. This guide presents a multi-tiered strategy for confirming its target engagement, moving from direct biophysical interaction to proteome-wide selectivity. We will not merely list protocols; we will explore the causality behind our experimental choices, ensuring each step builds a layer of irrefutable evidence.
Tier 1: Foundational Biophysical Validation — Does It Bind?
Before investing in complex cellular assays, we must first confirm a direct, physical interaction between this compound and its purified, putative target kinase. This foundational step provides the initial affinity and thermodynamic or kinetic data that will serve as a benchmark for all subsequent experiments. Two-label free techniques are considered the gold standard for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[8]
A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark
ITC provides a complete thermodynamic profile of the binding event in a single experiment by directly measuring the heat released or absorbed as the ligand binds to its target protein.[9][10] This is a true in-solution technique, requiring no modification or immobilization of the interactants, making it a benchmark for affinity determination.
Causality of Choice: We use ITC first to obtain the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12] This thermodynamic signature is invaluable. For instance, a binding event driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions, which can guide future medicinal chemistry efforts.[9]
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Experimental Protocol: ITC
-
Preparation: Dialyze the purified target kinase and dissolve this compound in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Concentration Setup: Load the sample cell with the target protein (e.g., 10-20 µM). Load the injection syringe with the compound at a concentration 10-15 times that of the protein (e.g., 150-200 µM). The Wiseman constant 'c' should ideally be between 5 and 500 for accurate curve fitting.[11]
-
Titration: Set the experiment temperature (e.g., 25°C). Perform an initial small injection (e.g., 0.5 µL) to remove air and assess initial binding, followed by a series of 18-20 injections (e.g., 2 µL each).
-
Control: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the resulting peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters.
B. Surface Plasmon Resonance (SPR): The Kinetic Dimension
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[13] Its key advantage over ITC is the ability to provide kinetic data—the association (k a ) and dissociation (k off ) rates—which are critical for understanding a drug's residence time on its target.[14][15]
Causality of Choice: A high affinity (low K D ) can result from a fast 'on-rate' or a slow 'off-rate'. Compounds with slow off-rates (long residence times) can exhibit prolonged pharmacological effects in vivo, even if plasma concentrations fall. SPR is the premier technique for elucidating this kinetic behavior.[13]
Caption: Surface Plasmon Resonance (SPR) Workflow.
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). The choice of immobilization strategy is critical to ensure the protein remains active.[15]
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 0.1 to 100 times the expected K D .
-
Binding Cycle:
-
Association: Inject the compound over the sensor surface for a defined period (e.g., 120 seconds) to monitor the binding phase.
-
Dissociation: Switch to injecting running buffer and monitor the dissociation of the compound from the target (e.g., for 300 seconds).
-
Regeneration: Inject a pulse of a harsh solution (e.g., Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis: Subtract the signal from a reference flow cell to correct for bulk refractive index changes. Globally fit the resulting sensorgrams from the concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k off , and K D (K D = k off /k a ).
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Sample Type | Purified protein & ligand in solution | Immobilized protein, ligand in solution |
| Primary Output | Thermodynamics: K D , n, ΔH, ΔS | Kinetics: k a , k off , K D |
| Throughput | Low to Medium | Medium to High |
| Key Advantage | True in-solution; no immobilization | Provides real-time kinetic data (residence time) |
| Key Limitation | Higher protein consumption | Immobilization can affect protein activity |
Tier 2: Cellular Context Validation — Does It Engage in the Cell?
Confirming binding to a purified protein is necessary but not sufficient. A drug must cross the cell membrane, navigate a crowded cytoplasm, compete with endogenous ligands (like ATP), and engage its target in its native conformational state. The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying this crucial step.[16][17][18]
Cellular Thermal Shift Assay (CETSA): Proving Engagement in Situ
CETSA is founded on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[19] By heating cell lysates and separating the soluble (stable) fraction from the precipitated (denatured) fraction, we can quantify target engagement.
Causality of Choice: CETSA provides direct evidence of target engagement within intact cells or cell lysates, bridging the gap between biophysical affinity and a cellular phenotype.[18] A positive CETSA result demonstrates that the compound is cell-permeable and can bind its target in the presence of high concentrations of the endogenous competitor, ATP, which is a critical hurdle for kinase inhibitors.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA Isothermal Dose-Response (ITDR)
-
Melt Curve (Optimization): First, determine the optimal temperature for the ITDR. Treat cells with a high concentration of this compound and a vehicle control. Heat lysates across a temperature gradient (e.g., 40°C to 70°C). Identify the temperature (T agg ) that results in approximately 50-70% protein aggregation in the vehicle control; this is where a stabilization shift will be most apparent.
-
Cell Treatment: Seed cells (e.g., a cancer cell line overexpressing the target kinase) and treat with a concentration gradient of this compound (e.g., 0.1 nM to 30 µM) and a vehicle control for 1-2 hours.
-
Heating: Harvest and lyse the cells. Heat all lysate samples at the pre-determined T agg for 3 minutes, followed by immediate cooling on ice.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble target protein using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC 50 for thermal stabilization, which reflects the compound's apparent affinity in a cellular environment.
Tier 3: Proteome-Wide Validation — Is It Selective?
A potent drug is not necessarily a good drug. Off-target interactions can lead to toxicity or confound the interpretation of a compound's biological effect.[3] Therefore, assessing the selectivity of this compound across the broader proteome, especially the kinome, is a critical step for de-risking the compound.
Chemoproteomics (Kinobeads): Mapping the Selectivity Landscape
Chemoproteomic platforms like Kinobeads use affinity chromatography coupled with quantitative mass spectrometry to profile inhibitor-protein interactions on a proteome-wide scale.[20][21][22] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a large fraction of the expressed kinome from a cell lysate.[21]
Causality of Choice: This method allows us to perform a competition experiment directly in a complex biological matrix. By incubating the lysate with our free compound before adding the beads, we can determine which kinases are bound by this compound and are thus unable to bind to the beads. This provides a comprehensive on- and off-target profile in a single experiment.[23][24]
Caption: Kinobeads Chemoproteomics Workflow.
Experimental Protocol: Kinobeads Competition Binding
-
Lysate Preparation: Prepare native lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage.
-
Competition: Aliquot the lysate and treat with a dose-response of this compound (and a DMSO control) for 45-60 minutes at 4°C.
-
Affinity Capture: Add the Kinobeads slurry to each sample and incubate for an additional 60 minutes to allow unbound kinases to bind to the beads.
-
Processing: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to generate peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, calculate the ratio of its abundance in the compound-treated sample relative to the DMSO control. Proteins that are potently engaged by the compound will show a significant decrease in abundance on the beads. Plotting this depletion against compound concentration allows for the determination of an apparent K D (K D app ) for every detected off-target.
Synthesizing the Evidence: A Multi-faceted Conclusion
Validating the target engagement of a novel compound like this compound is not a linear process but an integrated, multi-tiered investigation. No single technique tells the whole story.
-
ITC and SPR provide the foundational, quantitative proof of a direct biophysical interaction with the purified target, defining its intrinsic affinity and kinetics.
-
CETSA provides the indispensable confirmation that the compound reaches and binds its target in the complex, competitive environment of a living cell.
-
Kinobeads profiling offers the crucial, proteome-wide perspective on selectivity, identifying potential off-target liabilities that are essential for guiding safe and effective drug development.
By systematically applying this workflow, we move from hypothesis to certainty, building a robust data package that confirms not only that our compound works, but precisely how it works at the molecular level. This rigorous, evidence-based approach is the hallmark of sound science and the surest path to developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-Fluoroquinazoline-2,4-diamine: A Comparative Guide Against Standard-of-Care EGFR Inhibitors in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Pursuit of Novel Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. Its rigid, bicyclic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pockets of these enzymes with high affinity and selectivity. While specific preclinical data on 8-Fluoroquinazoline-2,4-diamine is not extensively published in the public domain, its core structure is highly suggestive of a potential role as a kinase inhibitor. A number of quinazoline derivatives have been investigated as potential anticancer agents, targeting various kinases such as Aurora A[1][2][3][4]. This guide, therefore, operates on the well-founded hypothesis that this compound is a putative Epidermal Growth Factor Receptor (EGFR) inhibitor.
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[5][6]. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC)[7][8]. This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment landscape for patients with EGFR-mutant tumors[9][10].
This guide provides a comprehensive framework for benchmarking this compound against the current standards of care in EGFR-targeted therapy:
-
First-Generation (Reversible) EGFR TKIs: Gefitinib and Erlotinib[8][11][12][13][14][15][]
-
Second-Generation (Irreversible Pan-ErbB) TKI: Afatinib[17][18][19][20][21]
-
Third-Generation (Mutant-Selective, Irreversible) TKI: Osimertinib[5][6][22][23][24]
We will explore the critical experiments required to elucidate the mechanism of action, potency, selectivity, and cellular efficacy of this compound, providing a direct comparative analysis with these established drugs.
Part 1: Elucidating the Core Mechanism of Action
The foundational step in characterizing any new potential drug is to understand its precise mechanism of action. For a putative EGFR TKI, this involves determining its binding kinetics and its effect on the downstream signaling pathways.
Kinase Inhibition Profile: Reversible vs. Irreversible Binding
A key differentiator among EGFR TKIs is their mode of binding to the kinase domain. First-generation inhibitors like gefitinib and erlotinib bind reversibly to the ATP-binding site[11][12][13][14]. In contrast, second and third-generation inhibitors such as afatinib and osimertinib form a covalent bond with a specific cysteine residue (Cys797) in the active site, leading to irreversible inhibition[5][17][18][19][22][24].
Experimental Protocol: Kinase Activity Assay and Washout Experiment
A biochemical kinase assay is essential to determine the inhibitory potential of this compound against EGFR.
Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR and to assess the reversibility of binding.
Methodology:
-
Recombinant Kinase Assay:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Test a serial dilution of this compound against recombinant wild-type EGFR, EGFR L858R, EGFR ex19del, and EGFR L858R/T790M proteins.
-
Include gefitinib, afatinib, and osimertinib as comparators.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity.
-
Calculate the IC50 values for each compound against each EGFR variant.
-
-
Washout Experiment (for determining reversibility):
-
Pre-incubate the recombinant EGFR enzyme with a high concentration (e.g., 10x IC50) of this compound, afatinib (irreversible control), and gefitinib (reversible control) for 1 hour.
-
For the washout arms, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a fresh reaction buffer to reduce the concentration of the unbound inhibitor.
-
For the no-washout arms, perform a similar dilution with a buffer containing the inhibitor at the same post-dilution concentration.
-
Initiate the kinase reaction by adding ATP and substrate.
-
Measure kinase activity over time.
-
Interpreting the Results:
-
Reversible inhibitors (like gefitinib): Kinase activity will be rapidly restored in the washout arm as the inhibitor dissociates from the enzyme.
-
Irreversible inhibitors (like afatinib): Kinase activity will remain suppressed in the washout arm due to the covalent bond.
This experiment will fundamentally classify this compound and provide the first point of comparison with the standard-of-care drugs.
Impact on Downstream Signaling Pathways
EGFR activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation and survival[5][6][15][25]. An effective EGFR inhibitor should block the phosphorylation of EGFR and key downstream effector proteins.
Experimental Protocol: Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins in cancer cell lines.
Methodology:
-
Cell Line Selection:
-
Use NSCLC cell lines with different EGFR statuses:
-
HCC827 or PC-9: EGFR exon 19 deletion (sensitive to all generations of TKIs)
-
H1975: EGFR L858R/T790M mutation (resistant to first and second-generation TKIs, sensitive to osimertinib)[24]
-
A549: Wild-type EGFR (as a control for selectivity)
-
-
-
Treatment and Lysate Preparation:
-
Culture the selected cell lines to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with a range of concentrations of this compound and the comparator drugs for 2-4 hours.
-
Stimulate the cells with EGF (Epidermal Growth Factor) for 15-30 minutes to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Interpreting the Results:
A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in the sensitive cell lines would confirm that this compound inhibits the intended signaling pathway. The concentration at which this inhibition occurs can be directly compared to the standard-of-care drugs.
Diagram: EGFR Signaling Pathway and TKI Intervention
Caption: Putative inhibition of the EGFR signaling cascade by this compound.
Part 2: Comparative Efficacy and Selectivity
After establishing the mechanism of action, the next critical step is to quantify the potency and selectivity of this compound in a cellular context.
In Vitro Potency: Cell Viability Assays
Cell viability assays are fundamental for determining the concentration of a compound required to inhibit cancer cell growth.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various NSCLC cell lines.
Methodology:
-
Cell Plating: Seed the selected NSCLC cell lines (HCC827, PC-9, H1975, and A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and the comparator drugs (gefitinib, afatinib, osimertinib). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read the luminescence on a plate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 values.
Table: Hypothetical Comparative Potency (GI50, nM)
| Compound | HCC827 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | A549 (WT EGFR) | Selectivity Ratio (A549 / HCC827) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Gefitinib | ~10 | >5,000 | >5,000 | >500 |
| Afatinib | ~5 | ~250 | ~1,000 | ~200 |
| Osimertinib | ~15 | ~20 | >3,000 | >200 |
Interpretation: The goal is to find a compound with high potency against the mutant cell lines (low GI50) and low potency against the wild-type cell line (high GI50), indicating a favorable therapeutic window. A high selectivity ratio is desirable to minimize off-target effects on healthy tissues.
Kinome-Wide Selectivity Profiling
To ensure that this compound is not promiscuously inhibiting other kinases, which could lead to off-target toxicities, a kinome-wide selectivity screen is essential.
Experimental Workflow: Kinome Scan
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Platform: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Assay: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding/inhibition. A common threshold for a significant "hit" is <10% or <35% of control, depending on the platform.
Visualization: The results are often visualized as a "dendrogram," where the kinases are arranged by phylogenetic similarity, and the hits are highlighted.
Interpretation: An ideal candidate will show high affinity for EGFR and minimal interaction with other kinases. This profile would be compared to the known selectivity profiles of the standard-of-care drugs. For instance, afatinib is known to inhibit other ErbB family members (HER2, HER4), while osimertinib is highly selective for mutant EGFR over wild-type[6][17][18][19][24].
Diagram: Experimental Workflow for Benchmarking
Caption: Workflow for in vitro benchmarking of a novel TKI.
Conclusion and Future Directions
This guide outlines the essential in vitro experiments required to benchmark this compound against the standard-of-care EGFR inhibitors gefitinib, erlotinib, afatinib, and osimertinib. By systematically evaluating its mechanism of action, potency, and selectivity, researchers can build a comprehensive profile of this compound.
Positive results from these studies—specifically, high potency against clinically relevant EGFR mutations (including T790M), irreversible binding kinetics, and a clean off-target profile—would provide a strong rationale for advancing this compound into further preclinical development. This would include in vivo efficacy studies in xenograft models and comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology assessments. Ultimately, this rigorous, comparative approach is crucial for determining if a novel compound has the potential to become a next-generation therapeutic for patients with EGFR-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medschool.co [medschool.co]
- 8. aacrjournals.org [aacrjournals.org]
- 9. droracle.ai [droracle.ai]
- 10. ascopubs.org [ascopubs.org]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 17. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emergencydrug.com [emergencydrug.com]
- 19. Afatinib - Wikipedia [en.wikipedia.org]
- 20. medschool.co [medschool.co]
- 21. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 23. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 24. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Quinazolines
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its versatility has led to the development of drugs for a wide array of diseases, most notably in oncology and infectious diseases. A key strategy in optimizing the therapeutic potential of quinazoline-based compounds has been the selective incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated quinazolines, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
The introduction of fluorine into a drug candidate is a strategic decision aimed at enhancing its pharmacological properties.[2] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3] This guide will explore these impacts within the context of the quinazoline framework, providing a clear rationale for why this single-atom substitution can be a pivotal factor in drug discovery.
I. Enhanced Anticancer Potency: The Case of EGFR Kinase Inhibitors
Quinazoline derivatives have been particularly successful as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6] Fluorination has been shown to significantly boost the inhibitory activity of these compounds.
A compelling example is seen in the development of fourth-generation EGFR inhibitors. A difluorinated inhibitor, 25g , demonstrated a 4.23-fold greater potency against the drug-resistant EGFRL858R/T790M/C797S mutant compared to its unfluorinated counterpart, 25a . This enhanced activity is attributed to a series of conformational changes in the EGFR protein that favor the binding of the fluorinated inhibitor to both the active and allosteric sites.
Furthermore, computational studies have revealed that halogen substitutions on the 4-anilinoquinazoline scaffold can effectively modulate potency. A series of compounds with different halogens at the 3-position of the aniline ring showed the following IC50 values against EGFR: Hydrogen (29 nM), Fluorine (3.8 nM), Chlorine (0.31 nM), Bromine (0.025 nM), and Iodine (0.89 nM).[7] This demonstrates that while fluorine provides a significant enhancement, other halogens can also play a crucial role, with bromine showing the highest potency in this specific study.[7]
Table 1: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Quinazoline-Based EGFR Inhibitors
| Compound ID | Fluorination Status | Target | IC50 (nM) | Fold Improvement (vs. Non-Fluorinated) | Reference |
| 25a | Non-Fluorinated | EGFRL858R/T790M/C797S | 9.3 | - | |
| 25g | Di-fluorinated | EGFRL858R/T790M/C797S | 2.2 | 4.23 | |
| TKI-H | Non-Fluorinated | EGFR | 29 | - | [7] |
| TKI-F | Fluorinated | EGFR | 3.8 | 7.6 | [7] |
| Compound 8b | Fluorinated | EGFR-TK | 1.37 | Not directly compared | [8] |
| Erlotinib | Non-Fluorinated | EGFR-TK | 1.5 | - | [8] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The data clearly indicates that the strategic placement of fluorine atoms can lead to a substantial increase in the inhibitory potency of quinazoline-based EGFR inhibitors.
Signaling Pathway Context: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of fluorinated quinazolines.
II. Broadened Antimicrobial Spectrum and Enhanced Activity
The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1][9] The introduction of fluorine has been shown to enhance the antibacterial and antifungal activity of these compounds.
Structure-activity relationship (SAR) studies have revealed that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can improve antimicrobial activities.[1] For instance, a study on fluorinated piperazinyl substituted quinazolines demonstrated that these compounds exhibited potent antibacterial activity, with the trifluoromethyl substituted derivatives being more active than their fluoro-substituted counterparts.[10]
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Quinazolines (MIC in µg/mL)
| Compound Type | Fluorination Status | S. aureus | E. coli | C. albicans | Reference |
| Quinazolinone Derivative | Fluorinated (at C6) | 12.5 | >100 | 50 | [11] |
| Quinazolinone Derivative | Non-Fluorinated | 50 | >100 | 100 | [11] |
| Pyrazino[2,1-b]quinazoline-3,6-dione | Fluorinated | 12.5–77 µM | - | - | [11] |
| Dichlorinated Alkaloid | Halogenated (Non-F) | 4-8 | - | - | [11] |
| Furan-substituted quinazolinone | Non-Fluorinated | 1-8 | - | - | [12] |
Note: This table presents a qualitative comparison based on available data. Direct quantitative comparisons are limited due to the diversity of tested structures and methodologies.
The data suggests that fluorination can be a valuable strategy for enhancing the antimicrobial potency of quinazoline derivatives, particularly against Gram-positive bacteria.
III. Experimental Protocols for Efficacy Evaluation
To ensure the validity and reproducibility of the comparative data presented, this section details the standardized methodologies for key in vitro assays.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[13][14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (both fluorinated and non-fluorinated quinazolines) and control vehicle (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.[17][18]
Principle: The assay measures the amount of ADP produced as a byproduct of the kinase-catalyzed phosphorylation of a substrate. This is often done using a luminescence-based detection system where the luminescent signal is proportional to the amount of ADP generated, and thus inversely proportional to the kinase inhibition.[17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a specific substrate peptide, and the test compound or DMSO control in a kinase assay buffer.
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized experimental workflow for evaluating the efficacy of quinazoline derivatives.
IV. Conclusion and Future Perspectives
The strategic incorporation of fluorine into the quinazoline scaffold has proven to be a highly effective strategy for enhancing therapeutic efficacy, particularly in the development of anticancer and antimicrobial agents. The evidence presented in this guide demonstrates that fluorination can lead to significant improvements in potency, often by orders of magnitude, by favorably influencing the molecule's interaction with its biological target and improving its pharmacokinetic properties.
While the benefits of fluorination are clear, the optimal position and degree of fluorination must be determined on a case-by-case basis through rigorous structure-activity relationship studies. The experimental protocols outlined herein provide a robust framework for such investigations. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, we can anticipate the development of even more potent and selective fluorinated quinazoline-based therapeutics to address unmet medical needs.
V. References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from --INVALID-LINK--
-
MTT Cytotoxicity Assay Lab: Principle, Protocol & Applications - ACME Research Solutions. (2025, February 27). Retrieved from --INVALID-LINK--
-
Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Kinase Activity Assays - Benchchem. Retrieved from --INVALID-LINK--
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from --INVALID-LINK--
-
Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024, September 11). Retrieved from --INVALID-LINK--
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from --INVALID-LINK--
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Retrieved from --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from --INVALID-LINK--
-
Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997 - Benchchem. Retrieved from --INVALID-LINK--
-
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from --INVALID-LINK--
-
Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities - ResearchGate. (2025, August 7). Retrieved from --INVALID-LINK--
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. Retrieved from --INVALID-LINK--
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. Retrieved from --INVALID-LINK--
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3). Retrieved from --INVALID-LINK--
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Retrieved from --INVALID-LINK--
-
Guide to Flowcharts in Graphviz - Sketchviz. Retrieved from --INVALID-LINK--
-
Structure--activity relationship of quinolones - PubMed. Retrieved from --INVALID-LINK--
-
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery - Benchchem. Retrieved from --INVALID-LINK--
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - NIH. (2024, June 12). Retrieved from --INVALID-LINK--
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. Retrieved from --INVALID-LINK--
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from --INVALID-LINK--
-
Drawing Flow Diagrams with GraphViz | LornaJane. (2011, August 17). Retrieved from --INVALID-LINK--
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from --INVALID-LINK--
-
Graphviz Example: workflow - DevTools daily. Retrieved from --INVALID-LINK--
-
1/IC50 values of antitumor screening of target derivatives against... - ResearchGate. Retrieved from --INVALID-LINK--
-
Graphviz tutorial - YouTube. (2021, January 13). Retrieved from --INVALID-LINK--
-
Building diagrams using graphviz | Chad's Blog. (2021, March 26). Retrieved from --INVALID-LINK--
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Retrieved from --INVALID-LINK--
-
Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed. (2017, June 15). Retrieved from --INVALID-LINK--
-
Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties - PubMed. (2025, May 23). Retrieved from --INVALID-LINK--
-
Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed. Retrieved from --INVALID-LINK--
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Retrieved from --INVALID-LINK--
-
Synthesis of substituted fluoroquinazolinone derivatives (A–H). - ResearchGate. Retrieved from --INVALID-LINK--
-
In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed. Retrieved from --INVALID-LINK--
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC. Retrieved from --INVALID-LINK--
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (2016, April 18). Retrieved from --INVALID-LINK--
-
Fluorine in drug discovery: Role, design and case studies. Retrieved from --INVALID-LINK--
-
Comparison of MIC values (in µg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. - ResearchGate. Retrieved from --INVALID-LINK--
-
Comparison of antibacterial activity (minimum inhibitory concentration)... - ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoroquinazoline-2,4-diamine
This document provides essential safety and logistical information for the proper disposal of 8-Fluoroquinazoline-2,4-diamine. As a novel research chemical, comprehensive toxicological and environmental impact data may not be fully available. Therefore, this guide is built upon a principle of maximum precaution, treating the compound as potentially hazardous based on its chemical structure and the known properties of related compounds. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Part 1: Core Hazard Assessment and Chemical Profile
This compound belongs to the class of halogenated heterocyclic compounds. The quinazoline scaffold is a well-known pharmacophore in drug development, and its derivatives often exhibit significant biological activity.[1][2][3] The presence of a fluorine atom designates it as a halogenated organic compound, which requires specific disposal pathways.[4][5]
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, its hazard profile is extrapolated from structurally similar compounds, such as 2,4-diaminoquinazoline and 5-fluoro-2,4-quinazolinediamine.[6][7] The precautionary approach dictates that it should be handled as a substance with the potential for adverse health effects.
Table 1: Chemical & Hazard Profile Summary
| Property | Data | Source(s) |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₇FN₄ | [8] |
| Molecular Weight | 178.17 g/mol | [8] |
| Appearance | Likely a solid powder (e.g., White to light yellow) | [7] |
| Potential Hazards | Acute Toxicity: Harmful if swallowed (H302). | [7][9][10] |
| Skin Irritation: Causes skin irritation (H315). | [6][7][10] | |
| Eye Irritation: Causes serious eye irritation (H319). | [6][7][10] | |
| Respiratory Irritation: May cause respiratory irritation (H335). | [6][7][10] |
| | Cytotoxic Potential: As a quinazoline derivative, potential cytotoxic or other biological effects should be assumed.[11][12][13] | - |
Part 2: Mandatory Personal Protective Equipment (PPE) & Safety Precautions
Handling this compound, including its disposal, requires stringent adherence to safety protocols to minimize exposure risks.[11][13]
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile. Given the unknown permeation characteristics, double-gloving is strongly recommended. Change gloves immediately if they become contaminated.[15]
-
Body Protection : A fully fastened laboratory coat and closed-toe shoes are required.
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled.[9] Wash hands thoroughly after completing any disposal procedures.[6]
Part 3: Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management service.[16] On-site chemical neutralization is not recommended without a validated procedure for this specific compound.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as Hazardous Chemical Waste .
-
Causality : Proper segregation is the most critical step in the disposal workflow. Due to the fluorine atom, this compound must be segregated into the Halogenated Organic Waste stream.[5][17] Co-mingling halogenated and non-halogenated waste streams can complicate the final disposal process, which typically involves high-temperature incineration to ensure the complete destruction of halogenated compounds and prevent the formation of toxic byproducts.
Step 2: Waste Containerization
Select appropriate containers for each waste stream.
-
Solid Waste : Collect contaminated PPE (gloves, etc.), weighing papers, pipette tips, and vials in a dedicated, durable plastic container or bag lined with a heavy-duty plastic liner.
-
Liquid Waste : Collect contaminated solvents or solutions in a designated, sealable waste container compatible with the solvents used (e.g., polyethylene for many organic solvents).[4] The container must be in good condition, free from leaks, and have a secure, vapor-tight lid.[17]
-
Unused/Pure Compound : The original product container should be securely sealed. If the container is compromised, it should be carefully overpacked into a larger, secure container.
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ". Do not use abbreviations.
-
List all components in the container, including solvents.
-
Indicate the approximate quantities or concentrations.
-
Affix any required hazard pictograms (e.g., exclamation mark for irritant).[18]
Step 4: Accumulation and Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[19][20]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to contain potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[21]
Step 5: Final Disposal
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[16][18]
-
Documentation : Complete all required waste manifests or log forms provided by your EHS office. Ensure the information is accurate and complete.
-
Handover : Ensure all containers are securely sealed and properly labeled before handing them over to the authorized disposal personnel.
Part 4: Emergency Spill Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Restrict Access : Secure the area to prevent unauthorized entry.
-
Don PPE : Before cleanup, don the full PPE detailed in Part 2, including respiratory protection if the spill is large or generates significant dust.
-
Contain & Clean :
-
For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with a chemical absorbent pad or inert material.
-
-
Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Visualization of Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2,4-DIAMINO-5-FLUOROQUINAZOLINE | 119584-70-2 [m.chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ethz.ch [ethz.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 8-Fluoroquinazoline-2,4-diamine
This document provides critical safety and operational guidance for the handling, use, and disposal of 8-Fluoroquinazoline-2,4-diamine (CAS No. 119584-79-1). As a substituted quinazoline, this compound is integral to many drug discovery and development programs. However, its structural alerts—specifically the aromatic amine and fluorinated heterocyclic core—necessitate rigorous handling protocols. This guide is built on the principles of risk mitigation and procedural validation to ensure the safety of all laboratory personnel.
Immediate Safety Profile & Hazard Assessment
While comprehensive toxicological data for this compound is not widely published, a robust safety protocol can be developed by analyzing its structural analogue, 2,4-diaminoquinazoline. Safety data for this parent compound indicates a clear hazard profile that must be respected.[1][2][3]
Inferred Hazards of this compound:
-
Skin Irritation (Category 2): Aromatic amines are known to be irritants. Prolonged contact can lead to redness, inflammation, and discomfort.[2][3]
-
Serious Eye Irritation (Category 2): The compound, if it comes into contact with the eyes as a dust or in solution, is expected to cause serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of the powdered form may cause irritation to the respiratory tract.[2]
-
Potential Acute Oral Toxicity: The non-fluorinated analogue is classified as toxic if swallowed.[3] It is prudent to assume a similar or greater level of toxicity for the fluorinated derivative.
-
Organofluorine Compound Considerations: The presence of a carbon-fluorine bond adds another layer of complexity. While often increasing metabolic stability, the metabolism of some organofluorine compounds can produce toxic byproducts.[4] Therefore, minimizing exposure is paramount.
| Hazard Classification (Inferred) | GHS Category | Signal Word | Precautionary Statement Codes |
| Skin Irritation | 2 | Warning | P264, P280, P302+P352 |
| Serious Eye Irritation | 2 | Warning | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Respiratory) | 3 | Warning | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | 3 (Assumed) | Danger | P264, P270, P301+P310 |
This table is based on data for the structural analogue 2,4-diaminoquinazoline and general principles of chemical safety.[2][3]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following diagram and table outline the minimum required PPE for various laboratory operations involving this compound.
Caption: PPE selection workflow based on laboratory task.
Detailed PPE Specifications
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required |
| Weighing Solid Compound | Chemical safety goggles | Double-gloving with nitrile gloves (≥4 mil) | Chemical-resistant lab coat, fully buttoned, with elastic cuffs | N95 respirator (minimum) within a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical safety goggles and face shield | Double-gloving with nitrile gloves (≥4 mil) | Chemical-resistant lab coat | Work within a certified chemical fume hood. |
| Handling Solutions | Chemical safety goggles | Nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves | Disposable chemical-resistant coveralls | Half-mask elastomeric respirator with organic vapor/acid gas cartridges and P100 filters. |
Causality Behind PPE Choices:
-
Double-Gloving: The rationale for double-gloving during the handling of solids and concentrated solutions is to provide a validated barrier. The outer glove absorbs the initial contamination, while the inner glove remains clean, protecting the user during the doffing process. This is a field-proven technique to minimize dermal exposure.[5]
-
Respiratory Protection: The primary risk from the solid is inhalation of fine airborne particulates. An N95 respirator provides sufficient protection against this, but weighing must be done in a ventilated enclosure as a primary engineering control. For large spills, the risk shifts to include potential vapors, necessitating a higher level of respiratory protection.[2]
-
Eye and Face Protection: Chemical safety goggles provide a 360-degree seal against dust and splashes. A face shield is added when preparing solutions due to the increased risk of splashes during liquid transfer and mixing.[6]
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Solubilization
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) before retrieving the compound.
-
PPE Donning: Don the required PPE for "Level 2" handling as specified in the table above.
-
Weighing: Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder. Use anti-static weigh paper or a tared vial to minimize dispersal.
-
Transfer: Carefully transfer the weighed solid into a suitable vial for dissolution.
-
Solubilization: Add the desired solvent to the vial inside the fume hood. Cap the vial securely before mixing or vortexing.
-
Immediate Cleanup: After transfer, use a dampened paper towel to gently wipe down the spatula and the weighing surface to collect any residual powder. Dispose of this towel as solid chemical waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them. With the clean inner gloves, remove your lab coat and goggles. Finally, remove the inner gloves and wash your hands thoroughly.
Waste Disposal Protocol
The presence of both a halogen (fluorine) and nitrogen atoms classifies this compound's waste stream as halogenated organic waste.
-
Solid Waste: All contaminated consumables (gloves, weigh paper, paper towels, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Solid Waste".[7][8]
-
Liquid Waste: Unused solutions or rinsate should be collected in a sealed, properly labeled container for "Halogenated Liquid Waste". Do not mix with non-halogenated solvent waste.[7] The pH of the waste should be kept near neutral if possible.
-
Disposal Pathway: Incineration at high temperatures (around 1200 K) is the preferred disposal method for halogenated organic compounds to prevent the formation of toxic byproducts like dioxins. All waste must be disposed of through your institution's certified hazardous waste management program.
Caption: Waste stream management for this compound.
Emergency Plan: Spill Decontamination
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the spill zone. If the spill is large or outside of a fume hood, evacuate the entire lab and contact your institution's emergency response team.
-
Don PPE: For small spills within a fume hood, personnel trained in spill response can proceed after donning "Level 4" PPE.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or a chemical spill pillow). For solid spills, gently cover with a dampened paper towel to prevent the dust from becoming airborne.
-
Cleanup: Carefully collect all contaminated materials using a scoop or forceps. Place everything into a "Halogenated Solid Waste" container.
-
Decontamination: Wipe the spill area with a suitable decontamination solution. A common procedure involves an initial wipe with a detergent solution, followed by a rinse with water, and then a final wipe with 70% ethanol.[1] All wipes must be disposed of as hazardous waste.
-
Reporting: Fully document the incident according to your institution's policies.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
